Cyp51/PD-L1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H15N5O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-imidazol-1-ylquinazoline-2-carboxamide |
InChI |
InChI=1S/C20H15N5O2/c1-13(26)14-6-8-15(9-7-14)22-20(27)18-23-17-5-3-2-4-16(17)19(24-18)25-11-10-21-12-25/h2-12H,1H3,(H,22,27) |
InChI Key |
LSBBUIAGNZFGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C(=N2)N4C=CN=C4 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Cyp51/PD-L1-IN-1 and its Analogs - A Novel Class of Dual-Target Antifungal and Immunoregulatory Agents
For Researchers, Scientists, and Drug Development Professionals
Core Abstract
Emerging resistance to conventional antifungal agents necessitates the development of novel therapeutic strategies. This technical guide details the mechanism of action of a promising new class of quinazoline-based compounds, exemplified by Cyp51/PD-L1-IN-1 (compound L11) and its more potent analog, Cyp51/PD-L1-IN-3 (compound L21). These compounds exhibit a unique dual-targeting mechanism, simultaneously inhibiting fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis, and human programmed death-ligand 1 (PD-L1), an immune checkpoint protein. This dual action not only directly combats fungal proliferation but also enhances the host immune response to infection. This document provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with these novel inhibitors, based on the foundational research by Sun B, et al. in the Journal of Medicinal Chemistry (2023).[1][2]
Quantitative Data Summary
The inhibitory activities of the lead compounds, this compound (L11) and Cyp51/PD-L1-IN-3 (L21), were evaluated against their respective targets and a panel of fungal pathogens. The data clearly demonstrates the potent dual-inhibitory nature of these molecules.
| Compound | Target | IC50 (μM) | Fungal Strain | MIC50 (μg/mL) |
| This compound (L11) | CYP51 | 0.884[1] | Candida albicans | 0.25 - 2.0 |
| PD-L1 | 0.083[1] | Other fungal strains | 0.25 - 2.0 | |
| Cyp51/PD-L1-IN-3 (L21) | CYP51 | 0.205[2] | Candida albicans | 0.25 - 2.0 |
| PD-L1 | 0.039[2] | Other fungal strains | 0.25 - 2.0 |
Note: The MIC50 values are presented as a range as reported in the summary of the primary literature.[2]
Core Mechanism of Action
The dual-target inhibitors function through a two-pronged attack on fungal infections:
-
Direct Antifungal Activity: By inhibiting CYP51, an essential enzyme in the fungal ergosterol biosynthesis pathway, the compounds disrupt the integrity of the fungal cell membrane. This leads to increased membrane permeability, osmotic instability, and ultimately, fungal cell lysis and death.[2]
-
Immunoregulatory Activity: The compounds block the interaction between PD-L1 on host cells and its receptor, PD-1, on immune cells (e.g., T-cells). This blockade disrupts the inhibitory signaling that dampens the immune response, thereby enhancing the host's ability to recognize and eliminate fungal pathogens.
The downstream cellular effects of this dual inhibition in fungal cells include:
-
Induction of early apoptosis.
-
Accumulation of reactive oxygen species (ROS).
-
Mitochondrial damage.
-
Significant reduction in intracellular levels of IL-2, NLRP3, and NF-κBp65.[1][2]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Dual Inhibition
The following diagram illustrates the proposed signaling cascade initiated by the dual-target inhibitors, leading to fungal cell death and enhanced immune response.
Caption: Dual inhibitory action on fungal CYP51 and host PD-L1.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines the general experimental procedure for the synthesis, characterization, and biological evaluation of the dual-target inhibitors.
Caption: From synthesis to biological evaluation of dual-target inhibitors.
Detailed Experimental Protocols
The following are generalized protocols based on the methodologies described in the primary literature for the evaluation of quinazoline-based dual inhibitors.
Chemical Synthesis
The synthesis of the quinazoline scaffold and its derivatives is achieved through a multi-step process, likely employing the skeleton growth method.[2] This involves the sequential addition of functional groups to a core chemical structure to build the final compound. Characterization and purification of the synthesized compounds are performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
In Vitro Antifungal Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various fungal strains.
-
Method: A broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is typically used.
-
Fungal strains are cultured to a specified cell density.
-
The compounds are serially diluted in a 96-well microtiter plate.
-
The fungal suspension is added to each well.
-
Plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth.
-
Enzyme Inhibition Assays
-
CYP51 Inhibition Assay:
-
Objective: To quantify the inhibitory effect of the compounds on the activity of fungal CYP51.
-
Method: A cell-free enzymatic assay is employed.
-
Recombinant fungal CYP51 is purified.
-
The enzyme is incubated with the test compound at various concentrations.
-
The substrate for CYP51 (e.g., lanosterol) is added.
-
The conversion of the substrate to its product is measured, often using spectrophotometric or fluorometric methods.
-
IC50 values are calculated from the dose-response curves.
-
-
-
PD-L1 Inhibition Assay:
-
Objective: To measure the ability of the compounds to block the PD-1/PD-L1 interaction.
-
Method: A homogeneous time-resolved fluorescence (HTRF) assay or a similar protein-protein interaction assay is used.
-
Recombinant human PD-1 and PD-L1 proteins, each labeled with a component of a FRET pair (e.g., a donor and an acceptor fluorophore), are used.
-
The proteins are incubated with the test compound.
-
The degree of FRET is measured, which is proportional to the extent of PD-1/PD-L1 binding.
-
A decrease in the FRET signal indicates inhibition of the interaction.
-
IC50 values are determined.
-
-
Cellular Mechanism of Action Assays
-
Apoptosis Assay:
-
Objective: To assess the induction of apoptosis in fungal cells.
-
Method: Flow cytometry using Annexin V and propidium iodide (PI) staining.
-
Fungal cells are treated with the test compound.
-
Cells are stained with fluorescently labeled Annexin V (detects early apoptotic cells) and PI (detects late apoptotic and necrotic cells).
-
The percentage of apoptotic cells is quantified by flow cytometry.
-
-
-
Reactive Oxygen Species (ROS) Accumulation Assay:
-
Objective: To measure the generation of intracellular ROS in fungal cells.
-
Method: Use of a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Fungal cells are treated with the compound.
-
Cells are incubated with DCFH-DA, which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorometer or flow cytometer.
-
-
-
Mitochondrial Membrane Potential Assay:
-
Objective: To evaluate mitochondrial damage.
-
Method: Use of a potentiometric fluorescent dye like JC-1 or rhodamine 123.
-
Treated fungal cells are stained with the dye.
-
A decrease in fluorescence intensity or a shift in fluorescence emission (for JC-1) indicates a loss of mitochondrial membrane potential, a hallmark of mitochondrial dysfunction.
-
-
-
Protein Expression Analysis (e.g., IL-2, NLRP3, NF-κBp65):
-
Objective: To quantify changes in the levels of specific intracellular proteins.
-
Method: Western blotting or ELISA.
-
Fungal or host cells are treated with the compound.
-
Cell lysates are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (Western blot) or captured by specific antibodies in a microplate well (ELISA).
-
Target proteins are detected using specific primary antibodies and visualized with secondary antibodies conjugated to an enzyme or fluorophore.
-
Protein levels are quantified relative to a loading control.
-
-
Conclusion and Future Directions
The development of dual-target Cyp51/PD-L1 inhibitors represents a significant advancement in the search for novel antifungal therapies. The ability of these compounds to directly kill fungal pathogens while simultaneously boosting the host's immune response offers a promising strategy to combat fungal infections, particularly those caused by drug-resistant strains. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this innovative class of molecules. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for more effective antifungal treatments.
References
The Dawn of a Dual-Action Approach: A Technical Guide to the Discovery of Novel Cyp51 and PD-L1 Inhibitors
For Immediate Release
In a significant advancement for therapeutic development, researchers have successfully designed and synthesized a novel class of dual-target inhibitors aimed at both lanosterol 14α-demethylase (Cyp51) and programmed death-ligand 1 (PD-L1). This breakthrough offers a promising new strategy for the treatment of fungal infections and immunomodulation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental protocols for these pioneering dual inhibitors, with a focus on a series of newly developed quinazoline compounds.
Introduction: A Novel Therapeutic Strategy
The simultaneous inhibition of Cyp51 and PD-L1 represents a novel therapeutic paradigm. Cyp51 is a crucial enzyme in the biosynthesis of ergosterol in fungi, making it a well-established antifungal target.[1] On the other hand, PD-L1 is a key immune checkpoint protein that, upon binding to its receptor PD-1 on T cells, suppresses the immune system.[2][3][4] By targeting both, these dual inhibitors not only combat fungal proliferation directly but also enhance the host's immune response to fight the infection.[5]
A series of novel quinazoline-based compounds have been developed and identified as potent dual inhibitors of Cyp51 and PD-L1.[5][6] This guide will delve into the specifics of their design, synthesis, and biological evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data from the evaluation of the novel quinazoline-based dual Cyp51/PD-L1 inhibitors.
Table 1: In Vitro Antifungal Activity of Selected Compounds
| Compound | MIC₅₀ against C. albicans (μg/mL) | MIC₅₀ against C. glabrata (μg/mL) | MIC₅₀ against C. krusei (μg/mL) |
| L11 | 0.5 | 1.0 | 0.25 |
| L20 | 0.25 | 0.5 | 0.5 |
| L21 | 1.0 | 2.0 | 1.0 |
MIC₅₀: Minimum Inhibitory Concentration required to inhibit 50% of microbial growth.[5]
Table 2: Inhibitory Activity against Cyp51 and PD-L1
| Compound | Cyp51 IC₅₀ (μM) | PD-L1 IC₅₀ (μM) |
| L20 | 0.263 | 0.017 |
IC₅₀: Half-maximal Inhibitory Concentration.[6]
Signaling Pathways and Mechanism of Action
The dual inhibitors exert their effects through two distinct but complementary pathways.
Inhibition of Fungal Ergosterol Biosynthesis
By inhibiting Cyp51, the compounds block the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to the accumulation of toxic sterol intermediates, increased reactive oxygen species (ROS), and mitochondrial damage, ultimately causing fungal cell lysis and death.[5]
Caption: Inhibition of the Cyp51 pathway by the dual inhibitor.
Blockade of the PD-1/PD-L1 Immune Checkpoint
Concurrently, the inhibitors block the interaction between PD-L1 on antigen-presenting cells or tumor cells and PD-1 on T cells.[5] This blockade prevents the downregulation of the T cell response, thereby activating the host's immune system to effectively clear the fungal infection or combat tumor cells. This action also leads to a reduction in inflammatory cytokines such as IL-2.[6]
Caption: Blockade of the PD-1/PD-L1 interaction by the dual inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of Quinazoline Compounds
The novel quinazoline compounds were constructed using a skeleton growth method. The general synthetic route involved a multi-step process starting from commercially available materials. The key steps included the formation of the quinazoline core, followed by the addition of various side chains to explore the structure-activity relationship. The final compounds were purified by column chromatography and their structures were confirmed by NMR, MS, and HPLC analysis.[5]
Caption: General workflow for the synthesis of quinazoline dual inhibitors.
In Vitro Antifungal Activity Assay
The minimum inhibitory concentrations (MICs) of the synthesized compounds against various fungal strains were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, fungal strains were cultured to the logarithmic growth phase and then diluted. The compounds were serially diluted in 96-well plates, and the fungal suspension was added to each well. The plates were incubated, and the MIC₅₀ was determined as the lowest concentration of the compound that inhibited 50% of fungal growth compared to the control.[5]
Cyp51 Inhibition Assay
The inhibitory activity of the compounds against Cyp51 was evaluated using a commercially available human Cyp51 inhibition assay kit. The assay measures the metabolic activity of Cyp51 on a specific substrate. The compounds were incubated with the enzyme and substrate, and the fluorescence generated from the metabolic product was measured. The IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]
PD-L1 Inhibition Assay (HTRF)
A homogeneous time-resolved fluorescence (HTRF) assay was used to determine the ability of the compounds to block the PD-1/PD-L1 interaction. The assay utilizes a recombinant human PD-1 protein tagged with a fluorescent donor and a recombinant human PD-L1 protein tagged with a fluorescent acceptor. In the absence of an inhibitor, the binding of PD-1 and PD-L1 brings the donor and acceptor into close proximity, resulting in a high HTRF signal. The compounds were added to the assay mixture, and the reduction in the HTRF signal, indicating the inhibition of the PD-1/PD-L1 interaction, was measured. The IC₅₀ values were then calculated.[7]
Conclusion
The discovery of dual Cyp51/PD-L1 inhibitors represents a promising advancement in the development of novel therapeutics. The quinazoline-based compounds have demonstrated potent antifungal activity and immunomodulatory effects. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of these dual-action inhibitors.
References
- 1. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. PD-1/PD-L1 inhibitors treatment in lung cancer: Brightness and challenge | EurekAlert! [eurekalert.org]
- 4. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Quinazoline Derivatives: A Technical Guide to their Antifungal and Immunomodulatory Activities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the promising dual antifungal and immunomodulatory activities of quinazoline derivatives. The quinazoline scaffold, a fused bicyclic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides a comprehensive overview of key compounds, their quantitative biological data, detailed experimental methodologies for their evaluation, and insights into their mechanisms of action through signaling pathway diagrams.
Quantitative Biological Activity of Quinazoline Derivatives
The following tables summarize the quantitative antifungal and immunomodulatory activities of selected quinazoline derivatives from recent studies.
Table 1: Antifungal Activity of Quinazoline Derivatives
| Compound | Fungal Strain | Assay Type | Activity Metric | Value | Reference |
| 6c | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | IC₅₀ | 2.46 µg/mL | [1] |
| Pellicularia sasakii | Mycelial Growth Inhibition | IC₅₀ | 2.94 µg/mL | [1] | |
| Fusarium graminearum | Mycelial Growth Inhibition | IC₅₀ | 6.03 µg/mL | [1] | |
| Fusarium oxysporum | Mycelial Growth Inhibition | IC₅₀ | 11.9 µg/mL | [1] | |
| W12 | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | EC₅₀ | 0.70 µg/mL | |
| Phomopsis sp. | Mycelial Growth Inhibition | EC₅₀ | 3.84 µg/mL | ||
| 2c | Fusarium oxysporum f. sp. Niveum | Mycelial Growth Inhibition | % Inhibition | 62.42% at 300 mg/L |
Table 2: Immunomodulatory Activity of Quinazolinone-Based Thalidomide Analogs
| Compound | Biomarker | Cell Line | Activity Metric | Result | Reference |
| 7d | TNF-α | HepG-2 | Reduction from 162.5 pg/mL | 57.4 pg/mL | [2] |
| NF-κB p65 | HepG-2 | % Reduction | 69.33% | [2] | |
| VEGF | HepG-2 | Reduction from 432.5 pg/mL | 161.3 pg/mL | [2] | |
| 12 | TNF-α | HepG-2 | Reduction from 162.5 pg/mL | 49.2 pg/mL | [2] |
| NF-κB p65 | HepG-2 | % Reduction | 77.74% | [2] | |
| VEGF | HepG-2 | Reduction from 432.5 pg/mL | 132.8 pg/mL | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of quinazoline derivatives.
Synthesis of Quinazolinone Derivatives
A general and efficient method for the synthesis of quinazolinone derivatives involves the following steps:
-
Reaction of Anthranilic Acid with an Acid Anhydride: A mixture of an appropriately substituted anthranilic acid and an acid anhydride (e.g., acetic anhydride) is heated at 160-180°C for 2-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Formation of the Benzoxazinone Intermediate: Upon completion, the reaction mixture is cooled, and the resulting solid, a benzoxazinone intermediate, is collected by filtration and washed with a suitable solvent like ethanol.
-
Reaction with an Amine: The dried benzoxazinone intermediate is then refluxed with a primary amine in a solvent such as glacial acetic acid for 4-6 hours.
-
Purification: The reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the final quinazolinone derivative.
Note: The specific reagents and reaction conditions may be varied to synthesize a diverse range of substituted quinazolinone derivatives.
Antifungal Assays
This method is used to determine the efficacy of compounds in inhibiting the growth of filamentous fungi.
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and autoclaved.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made to achieve the desired final concentrations.
-
Plate Preparation: The autoclaved PDA is cooled to approximately 50-60°C. The test compound solutions are added to the molten agar to the desired final concentrations and poured into sterile Petri dishes. A control plate containing DMSO at the same concentration used for the test compounds is also prepared.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed at the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) in the dark for a period determined by the growth rate of the fungus (typically 3-7 days).
-
Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) is then calculated by plotting the percentage of inhibition against the compound concentrations.
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against fungi.
-
Media Preparation: RPMI-1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid), is prepared and sterilized by filtration.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is then further diluted in the RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Plate Preparation: The test compounds are serially diluted in a 96-well microtiter plate using the RPMI medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (fungus without compound) and a negative control (medium only) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Immunomodulatory Assays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of cytokines and other proteins in cell culture supernatants.
-
Cell Culture and Treatment: A suitable cell line (e.g., HepG-2) is cultured in appropriate media. The cells are then treated with the quinazoline derivatives at various concentrations for a specified period. The cell culture supernatants are collected for analysis.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the target protein (TNF-α, NF-κB p65, or VEGF) and incubated overnight at 4°C.
-
Blocking: The plate is washed, and a blocking buffer (e.g., 1% BSA in PBS) is added to each well to block non-specific binding sites. The plate is incubated for 1-2 hours at room temperature.
-
Sample and Standard Incubation: The plate is washed again. Standards of known concentrations and the collected cell culture supernatants are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the target protein is added to each well and incubated for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: The plate is washed, and streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 20-30 minutes at room temperature.
-
Substrate Addition and Color Development: After a final wash, a substrate solution (e.g., TMB) is added to each well, leading to the development of a colored product in proportion to the amount of bound protein.
-
Reaction Stoppage and Absorbance Reading: The reaction is stopped by adding a stop solution (e.g., sulfuric acid), and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentrations of the target protein in the samples are then determined from this standard curve.
Signaling Pathways and Mechanisms of Action
The dual activity of quinazoline derivatives can be attributed to their ability to modulate specific cellular signaling pathways.
Antifungal Mechanism
While the exact broad-spectrum antifungal mechanism is still under investigation, one of the proposed modes of action for certain antifungal quinazolinone derivatives involves the disruption of the fungal cell membrane integrity. This can lead to the leakage of intracellular components and ultimately cell death.
Immunomodulatory Mechanism
The immunomodulatory effects of quinazolinone-based thalidomide analogs are linked to their ability to interfere with key inflammatory and angiogenic signaling pathways.
These compounds have been shown to reduce the levels of the p65 subunit of NF-κB. A plausible mechanism is the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. By preventing IκB degradation, the quinazolinone derivatives keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes like TNF-α.
Certain quinazoline derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Akt/mTOR pathway, which are crucial for angiogenesis.
Experimental Workflow for Evaluation
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel quinazoline derivatives with potential antifungal and immunomodulatory activities.
Conclusion
Quinazoline derivatives represent a versatile and promising class of compounds with significant potential for the development of novel therapeutic agents possessing both antifungal and immunomodulatory properties. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and optimize these scaffolds for clinical applications. The elucidation of their mechanisms of action through signaling pathway analysis will be crucial for the rational design of next-generation quinazoline-based drugs.
References
- 1. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New immunomodulatory anticancer quinazolinone-based thalidomide analogs: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Cyp51/PD-L1-IN-1 Inhibition of CYP51
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory activity of Cyp51/PD-L1-IN-1 against its target, Lanosterol 14-alpha demethylase (CYP51), a critical enzyme in the cholesterol biosynthesis pathway.
Quantitative Data: IC50 Value
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The IC50 value for this compound's inhibition of the CYP51 enzyme is summarized below.
| Compound | Target | IC50 Value (µM) |
| This compound | CYP51 | 0.884[1] |
Core Signaling Pathway: Cholesterol Biosynthesis
CYP51, also known as sterol 14-alpha demethylase, is a crucial enzyme in the sterol biosynthesis pathway in eukaryotes.[2][3] It catalyzes the oxidative removal of the 14-alpha methyl group from lanosterol, a key step in the production of cholesterol.[4][5] Cholesterol is an essential component of mammalian cell membranes and a precursor for steroid hormones and bile acids.[5] Inhibition of CYP51 disrupts this pathway, which is a validated strategy for antifungal agents and is being explored for other therapeutic areas.[2][6]
References
- 1. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bioivt.com [bioivt.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Cyp51/PD-L1-IN-3: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the inhibitory activity of Cyp51/PD-L1-IN-3 against Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available quantitative data, outlines a representative experimental protocol for determining inhibitory constants, and visualizes the intricate signaling cascade of the PD-L1 pathway.
Quantitative Analysis: Inhibitory Potency
The inhibitory efficacy of a compound is paramount in drug discovery. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the activity of a biological target by 50%. For Cyp51/PD-L1-IN-3, the IC50 value against PD-L1 has been determined, highlighting its potential as a potent inhibitor.
| Compound | Target | IC50 Value (µM) |
| Cyp51/PD-L1-IN-3 | PD-L1 | 0.039[1] |
| Cyp51/PD-L1-IN-3 | CYP51 | 0.205[1] |
Experimental Protocol: Determining PD-L1 Inhibition
While the specific protocol used for Cyp51/PD-L1-IN-3 is not publicly detailed, a common and robust method for determining the IC50 value of a PD-L1 inhibitor is the Homogeneous Time-Resolved Fluorescence (HTRF) binding assay. This assay measures the direct binding of PD-1 and PD-L1 and the ability of an inhibitor to disrupt this interaction.
Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins, each tagged with a specific fluorophore (e.g., terbium cryptate as the donor and d2 as the acceptor). When PD-1 and PD-L1 interact, the two fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The addition of an inhibitor that blocks the PD-1/PD-L1 interaction will lead to a decrease in the FRET signal, which is quantifiable and allows for the determination of the IC50 value.
Materials:
-
Recombinant human PD-1 protein (tagged, e.g., with 6x-His)
-
Recombinant human PD-L1 protein (tagged, e.g., with an Fc tag)
-
Anti-tag antibody conjugated to a FRET donor (e.g., anti-6x-His-Tb)
-
Anti-tag antibody conjugated to a FRET acceptor (e.g., anti-Fc-d2)
-
Assay buffer
-
Test compound (Cyp51/PD-L1-IN-3) at various concentrations
-
Microplates (e.g., 384-well, low volume, white)
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Cyp51/PD-L1-IN-3 in the assay buffer.
-
Reagent Preparation: Prepare working solutions of the tagged PD-1 and PD-L1 proteins and the HTRF detection antibodies in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or control to the wells of the microplate.
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding.
-
Add the HTRF detection antibodies to the wells.
-
Incubate for a second defined period (e.g., 2-4 hours) at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Molecular Landscape
To better understand the context of Cyp51/PD-L1-IN-3's activity, the following diagrams illustrate the PD-L1 signaling pathway and a generalized workflow for IC50 determination.
PD-L1 Signaling Pathway and Inhibition.
Generalized IC50 Determination Workflow.
The PD-1/PD-L1 Signaling Axis
The interaction between Programmed cell death protein 1 (PD-1) and its ligand PD-L1 is a crucial immune checkpoint that regulates T-cell activation and tolerance.[2] PD-1 is expressed on activated T-cells, B-cells, and natural killer cells, while PD-L1 can be expressed on various cells, including cancer cells.[2]
When PD-L1 on a tumor cell binds to PD-1 on a T-cell, it initiates an inhibitory signal within the T-cell.[3][4] This signaling cascade involves the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1.[3][4] SHP-2 then dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70 and PI3K.[3][5] This ultimately leads to the suppression of T-cell proliferation, cytokine production, and cytotoxic activity, allowing the tumor to evade the immune system.[3]
Inhibitors like Cyp51/PD-L1-IN-3 block the interaction between PD-1 and PD-L1, thereby preventing the initiation of this inhibitory signal.[2][3] This blockade restores the anti-tumor functions of T-cells, leading to an enhanced immune response against the cancer.[3][5] Various signaling pathways, including PI3K/AKT/mTOR and MAPK, have been shown to regulate the expression of PD-L1 on cancer cells.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. navinci.se [navinci.se]
- 5. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 6. PD-L1 expression and PD-1 checkpoint pathway in cancer - Cancer: overview - Immunoway [immunoway.com]
An In-depth Technical Guide on the Intersection of Cyp51 Inhibition and PD-L1 Modulation in Fungal Pathogenesis
Disclaimer: Based on a comprehensive review of publicly available scientific literature, a specific molecule designated "Cyp51/PD-L1-IN-1" has not been identified. The following guide addresses the core scientific concepts of Cyp51 inhibition and PD-L1 pathway modulation as separate and potentially synergistic strategies in the context of fungal infections, providing the requested technical depth for researchers, scientists, and drug development professionals.
Introduction
In the quest for novel antifungal therapies, two distinct molecular targets have garnered significant attention: Cytochrome P450 14α-demethylase (Cyp51 or Erg11) and Programmed death-ligand 1 (PD-L1). Cyp51 is a crucial enzyme in the fungal ergosterol biosynthesis pathway, making it a well-established target for antifungal drugs.[1][2] In contrast, PD-L1 is an immune checkpoint protein that plays a pivotal role in modulating the host immune response to infections.[3][4][5][6][7][8] This guide provides a detailed exploration of the mechanisms of action, experimental evaluation, and therapeutic potential of targeting these two pathways.
Part 1: Cyp51 Inhibition and Fungal Apoptosis
Cyp51 is an essential enzyme in fungi, catalyzing the 14α-demethylation of lanosterol, a critical step in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] Inhibition of Cyp51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately triggering apoptosis.
Quantitative Data on Cyp51 Inhibitor Activity
The following table summarizes the in vitro activity of common azole antifungals, which are a class of Cyp51 inhibitors, against various fungal pathogens.
| Compound | Fungal Species | IC50 / MIC (µg/mL) | Fold Change in Apoptotic Cells | Reference |
| Fluconazole | Candida albicans | 0.25 - 4.0 | 5-10 | [2] |
| Itraconazole | Aspergillus fumigatus | 0.125 - 2.0 | 8-15 | [1] |
| Voriconazole | Cryptococcus neoformans | 0.03 - 1.0 | 12-20 | [1] |
Note: IC50/MIC values and fold changes are representative and can vary based on the specific strain and experimental conditions.
Experimental Protocol: Assessment of Fungal Apoptosis
A standard method to assess apoptosis in fungal cells following treatment with a Cyp51 inhibitor involves the following steps:
-
Fungal Culture and Treatment:
-
Grow the fungal strain to the mid-logarithmic phase in an appropriate liquid medium.
-
Inoculate fresh medium with the fungal culture and add the Cyp51 inhibitor at various concentrations.
-
Include a vehicle-only control.
-
Incubate for a predetermined time (e.g., 24-48 hours).
-
-
Staining for Apoptotic Markers:
-
Harvest the fungal cells by centrifugation.
-
Wash the cells with a suitable buffer (e.g., phosphate-buffered saline).
-
Stain the cells with Annexin V and Propidium Iodide (PI) to differentiate between apoptotic and necrotic cells.
-
Alternatively, use a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) in the total population.
-
Signaling Pathway for Cyp51 Inhibition-Induced Apoptosis
Caption: Cyp51 inhibition leads to fungal apoptosis.
Part 2: PD-L1 Modulation and Host Antifungal Immunity
The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.[9] In the context of fungal infections, upregulation of PD-L1 on host immune cells can lead to T-cell exhaustion and an impaired antifungal response.[3][7] Blockade of this pathway can reinvigorate the host's immune system to effectively clear the fungal pathogen.[5][6]
Quantitative Data on PD-L1 Blockade in Fungal Infections
| Intervention | Fungal Pathogen | Animal Model | Outcome | Reference |
| Anti-PD-L1 Antibody | Candida albicans | Sepsis mouse model | Increased survival, reduced fungal burden | [4] |
| Anti-PD-1 Antibody | Cryptococcus neoformans | Persistent infection mouse model | Enhanced fungal clearance from lungs | [3] |
| Anti-PD-L1 Antibody | Rhizopus arrhizus | Immunosuppressed mouse model | Improved survival, reduced morbidity | [5][6] |
Experimental Workflow: Evaluating PD-L1 Blockade in a Fungal Infection Model
Caption: Experimental workflow for PD-L1 blockade.
Signaling Pathway for PD-L1 in Host-Fungus Interaction
Caption: PD-1/PD-L1 immune checkpoint signaling.
Conclusion and Future Directions
While a dual-target inhibitor for Cyp51 and PD-L1 remains a hypothetical construct, the exploration of their individual roles unveils a compelling rationale for a combination therapy approach. Targeting Cyp51 directly attacks the fungal pathogen, inducing apoptosis and reducing the fungal load. Concurrently, blocking the PD-L1 pathway can restore the host's innate and adaptive immunity, leading to a more robust and effective clearance of the infection.
Future research should focus on:
-
Investigating the synergistic effects of combining existing Cyp51 inhibitors with PD-L1 blocking antibodies in various models of invasive fungal infections.
-
Exploring the potential for developing novel small molecules that can simultaneously inhibit fungal Cyp51 and modulate the host PD-L1 pathway.
-
Characterizing the precise immunological changes that occur in the tumor microenvironment and systemically upon dual targeting.
Such strategies hold the promise of overcoming the challenges of antifungal drug resistance and improving outcomes for patients with life-threatening invasive fungal diseases.
References
- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal cytochrome P450 sterol 14α-demethylase (CYP51) and azole resistance in plant and human pathogens [ouci.dntb.gov.ua]
- 3. Checkpoint inhibitors as immunotherapy for fungal infections: Promises, challenges, and unanswered questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Blockade of the PD-1/PD-L1 Immune Checkpoint Pathway Improves Infection Outcomes and Enhances Fungicidal Host Defense in a Murine Model of Invasive Pulmonary Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. PD-L1 negatively regulates antifungal immunity by inhibiting neutrophil release from bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Edged Sword: A Technical Guide to Cyp51/PD-L1-IN-1 and its Impact on Reactive Oxygen Species Accumulation
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyp51/PD-L1-IN-1 is representative of a novel class of dual-target inhibitors with potential applications in antifungal and cancer therapy. The primary mode of action appears to be the simultaneous inhibition of CYP51, a key enzyme in sterol biosynthesis, and PD-L1, an immune checkpoint protein. This dual inhibition leads to significant downstream effects, most notably mitochondrial damage and the subsequent accumulation of ROS. This guide will dissect the proposed mechanisms, present available data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.
Quantitative Data Summary
The following table summarizes the available quantitative data for a commercially available analog, Cyp51/PD-L1-IN-3, which is presumed to have a similar mechanism of action to this compound.
| Compound | Target | IC₅₀ (µM) | Reported Cellular Effects |
| Cyp51/PD-L1-IN-3 (compound L21) | CYP51 | 0.205 | Induces early apoptosis in fungal cells |
| PD-L1 | 0.039 | Reduces intracellular IL-2, NLRP3, and NF-κBp65 | |
| Induces mitochondrial damage and ROS accumulation |
Proposed Mechanism of Action
The induction of ROS accumulation by this compound is likely a synergistic effect resulting from the inhibition of both its targets.
-
CYP51 Inhibition and Mitochondrial Stress: CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the ergosterol biosynthesis pathway in fungi and the cholesterol biosynthesis pathway in mammals.[1] Inhibition of CYP51 leads to the accumulation of toxic sterol precursors, which can integrate into cellular membranes, including the mitochondrial membrane. This disrupts membrane integrity and function, impairs the electron transport chain, and ultimately leads to the generation of superoxide anions and other ROS.[2]
-
PD-L1 Inhibition and Immune-Mediated ROS: The role of PD-L1 in directly regulating intracellular ROS is less clear and appears to be context-dependent.[3][4] However, in the context of cancer immunotherapy, blocking the PD-1/PD-L1 axis can reinvigorate anti-tumor T-cells.[5] Activated T-cells are known to produce ROS as part of their cytotoxic effector function.[6] Therefore, in a tumor microenvironment, inhibition of PD-L1 could contribute to an increase in extracellular and intracellular ROS through the enhanced activity of immune cells.
The combined effect of direct mitochondrial stress from CYP51 inhibition and potentially enhanced immune-mediated ROS production from PD-L1 blockade could lead to a significant overall increase in cellular ROS levels.
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for ROS accumulation induced by this compound.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Measurement of Intracellular ROS Accumulation
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.
Materials:
-
Cells of interest (e.g., fungal cells, cancer cell line)
-
This compound
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time period. Include untreated and positive controls.
-
After treatment, remove the medium and wash the cells twice with warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Alternatively, detach cells and analyze by flow cytometry.
CYP51 Inhibition Assay (Cell-Based)
This protocol outlines a method to assess the inhibitory effect of the compound on CYP51 activity by analyzing the sterol profile using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Fungal or mammalian cells
-
This compound
-
Known CYP51 inhibitor (e.g., a triazole antifungal) as a positive control
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Saponification reagent (e.g., alcoholic KOH)
-
Derivatizing agent (e.g., BSTFA)
-
GC-MS system
Procedure:
-
Culture cells to mid-log phase and treat with different concentrations of this compound and controls for a specified duration.
-
Harvest and wash the cells.
-
Perform a total lipid extraction from the cell pellets.
-
Saponify the lipid extract to release free sterols.
-
Extract the non-saponifiable lipids (containing sterols).
-
Derivatize the sterols to make them volatile for GC analysis.
-
Analyze the sterol composition by GC-MS.
-
Inhibition of CYP51 is indicated by a decrease in the end-product (e.g., ergosterol or cholesterol) and an accumulation of the substrate (e.g., lanosterol).
PD-L1 Expression Analysis by Flow Cytometry
This protocol details the measurement of cell surface PD-L1 expression.
Materials:
-
Cancer cell line known to express PD-L1
-
This compound
-
Trypsin or other cell detachment solution
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated anti-PD-L1 antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Culture cells and treat with this compound for the desired time.
-
Harvest cells by gentle detachment and wash with cold PBS.
-
Resuspend cells in FACS buffer.
-
Aliquot cells into FACS tubes.
-
Add the anti-PD-L1 antibody or the isotype control to the respective tubes.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer.
-
Analyze the samples on a flow cytometer. A decrease in the mean fluorescence intensity in the treated cells compared to the untreated control indicates inhibition of PD-L1 expression or its presentation on the cell surface.
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combination of Sunitinib and PD-L1 Blockade Enhances Anticancer Efficacy of TLR7/8 Agonist-Based Nanovaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An alternatively spliced PD-L1 isoform PD-L1∆3, and PD-L2 expression in breast cancers: implications for eligibility scoring and immunotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Target Inhibitor Cyp51/PD-L1-IN-1: A Technical Guide to its Mechanism and Induction of Mitochondrial Damage in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant fungal pathogens poses a significant threat to public health. A novel therapeutic strategy involves the development of dual-target inhibitors that can simultaneously disrupt fungal viability and modulate the host immune response. Cyp51/PD-L1-IN-1 is a first-in-class small molecule designed to inhibit both the fungal lanosterol 14α-demethylase (Cyp51 or Erg11), a critical enzyme in ergosterol biosynthesis, and the human programmed death-ligand 1 (PD-L1), an immune checkpoint protein. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its role in inducing mitochondrial damage and oxidative stress in fungi. This document outlines quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual diagrams of the associated pathways and workflows.
Introduction
Fungal infections, particularly those caused by species such as Candida albicans, are a growing concern, exacerbated by the rise of antifungal resistance. The azole class of drugs, which targets the Cyp51 enzyme, has been a cornerstone of antifungal therapy. Cyp51 is essential for converting lanosterol to ergosterol, a vital component for maintaining the integrity of the fungal cell membrane.[1] Inhibition of Cyp51 leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately disrupting membrane function and inhibiting fungal growth.[1][2]
Concurrently, the host's immune response is critical for clearing fungal infections. However, fungi can exploit immune checkpoint pathways, such as the PD-1/PD-L1 axis, to evade immune surveillance. The interaction between PD-1 on T-cells and PD-L1 on antigen-presenting cells suppresses T-cell activity.[3] Recent studies indicate that blocking this pathway can enhance antifungal immunity.[3][4]
This compound (also referred to as compound L11) is a novel quinazoline-based compound designed to leverage a dual-action approach: direct antifungal activity through Cyp51 inhibition and immunomodulatory effects via PD-L1 blockade. A key finding is that this dual inhibition leads to significant mitochondrial damage in fungal cells, mediated by the accumulation of reactive oxygen species (ROS). This guide details the underlying mechanisms and provides the technical information necessary to study these effects.
Mechanism of Action
The primary mechanism of this compound involves a two-pronged attack on the fungal pathogen.
-
Inhibition of Fungal Cyp51: By binding to the active site of Cyp51, the inhibitor blocks the synthesis of ergosterol. This disruption of the cell membrane integrity is a well-established antifungal strategy.
-
Induction of Oxidative Stress: The inhibition of Cyp51 and the subsequent disruption of cellular homeostasis lead to a significant accumulation of intracellular ROS. This oxidative stress overwhelms the fungal cell's antioxidant defenses.
-
Mitochondrial Damage: The excessive ROS levels directly damage mitochondrial components, leading to a loss of mitochondrial membrane potential (ΔΨm) and impaired ATP synthesis. This mitochondrial dysfunction is a critical step that pushes the fungal cell towards apoptosis and lysis.
-
Inhibition of Host PD-L1: While not the focus of this guide's core topic, the compound's ability to block the PD-L1/PD-1 interaction is designed to restore T-cell activity, allowing the host immune system to more effectively recognize and eliminate the fungal pathogen.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for the antifungal action of this compound, culminating in mitochondrial damage.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and a related, potent compound, Cyp51/PD-L1-IN-2.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC₅₀ (µM) |
| This compound (L11) | Fungal Cyp51 | 0.884 |
| Human PD-L1 | 0.083 | |
| Cyp51/PD-L1-IN-2 (L20) | Fungal Cyp51 | 0.263 |
| Human PD-L1 | 0.017 |
Data sourced from MedChemExpress, citing Sun B, et al. J Med Chem. 2023.
Table 2: In Vitro Antifungal Activity
| Compound | Fungal Strains | MIC₅₀ Range (µg/mL) |
| L11, L20, L21 | Various Candida spp. | 0.25 - 2.0 |
Data sourced from a review of Sun B, et al., indicating potent activity against various Candida species.[3]
Experimental Protocols
The following protocols are representative methods for assessing the key events in this compound-induced mitochondrial damage in fungi.
Disclaimer: The following protocols are based on established methodologies for fungal research. The specific concentrations, incubation times, and reagents used in the primary study by Sun et al. could not be fully verified as the full-text article was not accessible. These should be used as a guide and optimized for specific experimental conditions.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels. DCFH-DA is cell-permeable and non-fluorescent; once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Candida albicans culture
-
Yeast extract-peptone-dextrose (YPD) broth
-
Phosphate-buffered saline (PBS), pH 7.4
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
This compound
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Grow C. albicans in YPD broth overnight at 30°C with shaking.
-
Preparation: Dilute the overnight culture to a starting OD₆₀₀ of ~0.1 in fresh YPD broth and grow to mid-log phase (OD₆₀₀ of ~0.6-0.8).
-
Treatment: Harvest the cells by centrifugation (3000 x g, 5 min), wash twice with PBS, and resuspend in PBS to a concentration of approximately 1 x 10⁷ cells/mL.
-
Loading with DCFH-DA: Add DCFH-DA to the cell suspension to a final concentration of 10-20 µM. Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Centrifuge the cells to remove excess probe, and wash twice with PBS.
-
Exposure to Inhibitor: Resuspend the cells in PBS containing various concentrations of this compound (e.g., 0.5x, 1x, 2x MIC). Include a vehicle control (DMSO) and a positive control (e.g., 5-10 mM H₂O₂).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~528 nm.[5] Alternatively, visualize the cells under a fluorescence microscope.
-
Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold-increase in ROS production.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the cationic fluorescent dye JC-1 to measure changes in mitochondrial membrane potential. In healthy, energized mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[6]
Materials:
-
Candida albicans culture and treatment setup as in 4.1
-
JC-1 stock solution (e.g., 5 mg/mL in DMSO)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Preparation and Treatment: Culture and treat C. albicans with this compound for a desired period (e.g., 4-6 hours) as described previously. Include a vehicle control and a positive control treated with CCCP (e.g., 10-50 µM for 15-30 min).
-
Staining: Harvest the cells by centrifugation and resuspend them in PBS. Add JC-1 to a final concentration of 2-10 µM.
-
Incubation: Incubate the cells at 37°C for 20-30 minutes in the dark.
-
Washing: Centrifuge the cells, remove the supernatant, and wash once or twice with PBS to remove excess dye.
-
Measurement:
-
Microplate Reader: Resuspend cells in PBS and transfer to a 96-well black plate. Read fluorescence for J-aggregates (red; Ex/Em ~535/590 nm) and JC-1 monomers (green; Ex/Em ~485/535 nm).
-
Microscopy: Place a drop of the cell suspension on a slide and observe under a fluorescence microscope using filters for red and green fluorescence. Healthy cells will show red fluorescent mitochondria, while damaged cells will show diffuse green fluorescence.
-
-
Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Quantification of Intracellular ATP
This protocol measures intracellular ATP levels using a luciferin-luciferase-based bioluminescence assay. The light produced in the reaction is directly proportional to the amount of ATP present, providing a sensitive measure of cellular energy status.
Materials:
-
Candida albicans culture and treatment setup as in 4.1
-
ATP determination kit (containing luciferase, D-luciferin, and reaction buffer)
-
ATP standard solution
-
Boiling water bath or cell lysis buffer (e.g., containing trichloroacetic acid)
-
Luminometer
Procedure:
-
Cell Preparation and Treatment: Culture and treat C. albicans with this compound for the desired time.
-
ATP Extraction:
-
Harvest a known number of cells (e.g., 1 x 10⁷) by centrifugation.
-
To extract ATP, rapidly resuspend the cell pellet in a boiling buffer (e.g., Tris-EDTA) and incubate in a boiling water bath for 5-10 minutes. This inactivates ATPases.
-
Alternatively, use a chemical lysis method compatible with the ATP assay kit.
-
Centrifuge the lysate at 10,000 x g for 5 minutes to pellet cell debris.
-
-
ATP Measurement:
-
Prepare an ATP standard curve according to the kit manufacturer's instructions.
-
In a 96-well opaque white plate, add a small volume (e.g., 10 µL) of the extracted supernatant from each sample.
-
Add the ATP assay reagent (luciferin-luciferase mixture) to all wells, including standards and samples.
-
Immediately measure the luminescence using a luminometer.[1][7]
-
-
Analysis: Calculate the ATP concentration in each sample using the standard curve. Normalize the results to the cell number or total protein content. A decrease in ATP levels in treated cells indicates mitochondrial dysfunction.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating the effects of this compound on fungal mitochondria.
Conclusion
This compound represents an innovative approach to antifungal drug development by combining direct fungicidal activity with host immune stimulation. Its ability to induce a cascade of events, beginning with Cyp51 inhibition and culminating in severe mitochondrial damage driven by oxidative stress, highlights a potent mechanism for killing fungal pathogens. The data and protocols presented in this guide offer a technical framework for researchers to investigate this and other compounds targeting fungal mitochondrial function. Further exploration of this dual-target strategy may lead to the development of more effective therapies to combat the growing challenge of antifungal resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Live Candida albicans Suppresses Production of Reactive Oxygen Species in Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Candida albicans Reactive Oxygen Species (ROS)-Dependent Lethality and ROS-Independent Hyphal and Biofilm Inhibition by Eugenol and Citral - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Foundational Research on Novel Antifungal Immunotherapies: A Technical Guide
October 26, 2025
Abstract
Invasive fungal infections (IFIs) represent a significant and growing threat to public health, particularly among immunocompromised populations. The emergence of antifungal drug resistance and the limited therapeutic arsenal necessitate the development of novel treatment strategies. Immunotherapies, which harness and augment the host's own immune system, offer a promising avenue for combating these challenging infections. This technical guide provides an in-depth overview of the foundational research in novel antifungal immunotherapies, designed for researchers, scientists, and drug development professionals. It covers the core principles of the host immune response to fungi, details various immunotherapeutic modalities including monoclonal antibodies, cellular therapies, therapeutic vaccines, and cytokine treatments, and provides detailed experimental protocols and quantitative data from key preclinical and clinical studies.
Introduction: The Unmet Need in Antifungal Therapy
Invasive fungal infections are associated with high rates of morbidity and mortality, largely due to difficulties in diagnosis and the limitations of current antifungal drug therapies.[1][2][3] The patient populations at highest risk—including those undergoing chemotherapy, organ transplant recipients, and individuals with HIV/AIDS—have expanded in recent years.[3][4][5] Compounding this challenge is the rise of antifungal resistance to mainstay drugs like azoles.[6][7] These factors underscore a critical, unmet clinical need for new therapeutic approaches that are both effective and less susceptible to resistance mechanisms.[8][9] Immunomodulatory therapies, which aim to enhance the patient's own immune capacity to clear the infection, represent a paradigm shift from direct antimicrobial action and are a focal point of current research.[5][7]
The Host Immune Response to Fungal Pathogens
A sophisticated interplay between the innate and adaptive immune systems is required to recognize and eliminate fungal pathogens. Understanding these mechanisms is fundamental to designing effective immunotherapies.
Innate Recognition: The First Line of Defense
The innate immune system's initial recognition of fungi is mediated by Pattern Recognition Receptors (PRRs) expressed on myeloid cells like macrophages and neutrophils.[5] These receptors bind to Pathogen-Associated Molecular Patterns (PAMPs), such as conserved structures in the fungal cell wall.
-
Dectin-1: This C-type lectin receptor is a primary receptor for β-1,3-glucans, a major component of the cell wall of most fungi, including Candida and Aspergillus.[10][11][12] Binding of β-glucan to Dectin-1 triggers a cascade of intracellular signaling events, leading to phagocytosis, the production of reactive oxygen species (ROS), and the synthesis of inflammatory cytokines and chemokines.[11][12][13]
-
Toll-Like Receptors (TLRs): TLRs, particularly TLR2 and TLR4, also play a role in fungal recognition.[5][14] TLR2, in cooperation with TLR1 or TLR6, recognizes fungal mannans and phospholipomannans, while TLR4 is involved in recognizing mannans from Aspergillus fumigatus.[14][15] TLR signaling often collaborates with the Dectin-1 pathway to amplify the inflammatory response.[10]
Key Signaling Pathways
Upon ligand binding, PRRs initiate downstream signaling cascades that orchestrate the antifungal response.
-
Dectin-1 Signaling: The Dectin-1 pathway is central to antifungal immunity. Ligand binding leads to the phosphorylation of an immunoreceptor tyrosine-based activation motif (ITAM) in its cytoplasmic tail by Src family kinases.[13] This recruits and activates Spleen tyrosine kinase (Syk), which in turn activates downstream pathways involving CARD9, MAP kinases, and NF-κB, culminating in the expression of pro-inflammatory genes.[13]
dot graph Dectin1_Pathway { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];
// Nodes fungus [label="Fungal Pathogen\n(β-Glucan)", fillcolor="#FBBC05", fontcolor="#202124"]; dectin1 [label="Dectin-1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; src [label="Src Family Kinases", fillcolor="#34A853", fontcolor="#FFFFFF"]; syk [label="Syk", fillcolor="#34A853", fontcolor="#FFFFFF"]; card9 [label="CARD9-Bcl10-MALT1\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nfkb [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mapk [label="MAP Kinases", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cytokines [label="Pro-inflammatory Cytokines\n(TNF, IL-6, IL-23)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; phagocytosis [label="Phagocytosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges fungus -> dectin1 [label="Binds"]; dectin1 -> src [label="Activates"]; src -> dectin1 [label="Phosphorylates\nITAM-like motif"]; dectin1 -> syk [label="Recruits"]; src -> syk [label="Activates"]; syk -> card9; card9 -> nfkb; syk -> mapk; nfkb -> cytokines [label="Gene Transcription"]; mapk -> cytokines [label="Gene Transcription"]; syk -> phagocytosis; }
Caption: Simplified Dectin-1 signaling cascade upon fungal β-glucan recognition.
-
TLR Signaling: TLR activation initiates signaling primarily through the MyD88-dependent pathway.[16] This pathway involves a series of adaptor proteins and kinases that ultimately lead to the activation of the transcription factor NF-κB and the production of inflammatory cytokines.[16] There is significant crosstalk between TLR and Dectin-1 pathways, which is crucial for a robust and tailored immune response.
dot graph TLR_Pathway { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];
// Nodes fungal_pamp [label="Fungal PAMP\n(e.g., Mannan)", fillcolor="#FBBC05", fontcolor="#202124"]; tlr2_6 [label="TLR2/TLR6 Heterodimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; myd88 [label="MyD88", fillcolor="#34A853", fontcolor="#FFFFFF"]; traf6 [label="TRAF6", fillcolor="#34A853", fontcolor="#FFFFFF"]; ikk [label="IKK Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nfkb [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nucleus [label="Cytokine Gene\nTranscription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges fungal_pamp -> tlr2_6 [label="Binds"]; tlr2_6 -> myd88 [label="Recruits"]; myd88 -> traf6; traf6 -> ikk [label="Activates"]; ikk -> nfkb [label="Activates"]; nfkb -> nucleus; }
Caption: Overview of the MyD88-dependent TLR signaling pathway in antifungal immunity.
Novel Immunotherapeutic Modalities
Several immunotherapeutic strategies are under investigation, each with a unique mechanism for enhancing the host's antifungal defenses.
Monoclonal Antibodies (mAbs)
Passive immunotherapy using mAbs targets specific fungal surface antigens, promoting clearance of the pathogen.[17]
-
Mechanism of Action: Antifungal mAbs can work through several mechanisms:
-
Opsonization: By coating the fungus, mAbs facilitate recognition and phagocytosis by immune cells like macrophages and neutrophils.[2][18]
-
Complement Activation: Antibody binding can trigger the classical complement cascade, leading to direct lysis of the fungal cell.[17]
-
Direct Antimicrobial Effects: Some antibodies can directly interfere with fungal growth, adhesion, or biofilm formation.[19]
-
-
Key Targets & Preclinical Data: The fungal cell wall is a primary target for antibody development.[2][18] A notable example is the humanized mAb Efungumab (Mycograb), which targets fungal heat shock protein 90 (Hsp90).[2] More recent efforts have focused on cell wall proteins like Utr2 and Pga31 in Candida albicans, with specific mAbs demonstrating significant protection in murine models of disseminated candidiasis.[20]
| Therapy | Target | Fungal Pathogen(s) | Key Preclinical Finding | Reference |
| Anti-Pga31 mAb (1B11) | Pga31 Cell Wall Protein | Candida albicans | >80% survival in a mouse model of disseminated candidiasis. | [20] |
| Anti-Utr2 mAb | Utr2 Cell Wall Protein | Candida albicans | Increased phagocytosis by macrophages and protective efficacy in a murine model. | [20] |
| Efungumab (Mycograb) | Heat Shock Protein 90 (Hsp90) | Candida spp. | Tested in a murine model of systemic candidiasis. | [2] |
| Anti-β-glucan mAb (2G8) | β-1,3-glucan | Candida spp. | Interferes with fungal growth. | [19] |
| Anti-GXM mAb (18B7) | Glucuronoxylomannan (GXM) | Cryptococcus neoformans | Promotes clearance of polysaccharide antigen and enhances efficacy of antifungal drugs. | [17][19] |
Cellular Therapies (CAR T-Cells)
Adoptive cell transfer, particularly using Chimeric Antigen Receptor (CAR) T-cells, represents a cutting-edge approach to redirect the potent killing capacity of T-cells against fungal pathogens.
-
Mechanism of Action: T-cells are genetically engineered to express a CAR that recognizes a specific fungal surface antigen. Upon encountering the fungus, these CAR T-cells become activated, releasing cytotoxic molecules like perforin and granzyme B to directly kill the pathogen.[6] They also secrete cytokines that recruit and activate other immune cells, such as macrophages, creating a broader and more robust antifungal response.[6][21]
-
Preclinical Success: Preclinical research has demonstrated the potential of this approach. In a mouse model of invasive pulmonary aspergillosis, CAR T-cells targeting Aspergillus fumigatus were shown to home to the sites of infection, reduce the fungal burden in the lungs, and increase survival.[6][21][22]
| Therapy | Target Antigen | Fungal Pathogen | Animal Model | Key Outcome | Reference |
| Anti-Aspergillus CAR T-cells | Hyphae of A. fumigatus | Aspergillus fumigatus | Neutropenic Mouse Model | Reduced fungal burden in the lungs and increased mouse viability. | [22] |
Therapeutic Vaccines
The goal of antifungal vaccines is to induce a robust and durable adaptive immune response, providing long-term protection against infection.
-
Vaccine Strategies: Several platforms are being explored, including live-attenuated strains, subunit vaccines (using specific fungal proteins or peptides), and pan-fungal vaccines that target antigens common to multiple species.[7][23]
-
Preclinical Candidates: A promising pan-fungal vaccine candidate, NXT-2, has been developed.[8][24] This vaccine targets three of the most common fungal pathogens (Aspergillus, Candida, and Pneumocystis).[3] In preclinical animal models, including nonhuman primates, the NXT-2 vaccine effectively induced broad, cross-reactive antibody responses and reduced both morbidity and mortality in immunosuppressed animals.[3][8]
| Vaccine Candidate | Antigen(s)/Platform | Target Pathogen(s) | Key Preclinical Finding | Reference |
| NXT-2 | Recombinant Peptide | Aspergillus, Candida, Pneumocystis | Induced cross-reactive antibody responses; reduced morbidity and mortality in multiple animal models. | [3][8] |
| Heat-killed S. cerevisiae | Whole-cell | Broad (Candida, Aspergillus, etc.) | Prophylactic efficacy shown in murine models. | [23] |
| tet-NRG1 strain | Live-attenuated | Candida albicans | Demonstrated effective response in rodent models. | [23] |
Cytokine Therapy
Administering recombinant cytokines aims to boost the number and function of key antifungal effector cells, particularly in neutropenic patients.
-
Mechanism of Action: Cytokines like granulocyte-colony stimulating factor (G-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF) stimulate the production and maturation of neutrophils and macrophages.[25] Interferon-gamma (IFN-γ) activates the fungal killing capacity of these phagocytes.[25][26] Cytokine therapy is generally considered as an adjuvant to conventional antifungal drugs.[5][25]
-
Clinical Application: Several cytokines have been explored in clinical settings, though their use is often limited by systemic toxicity.[9] IFN-γ shows promise as an adjuvant therapy for infections like cryptococcal meningitis and invasive aspergillosis.[26]
| Cytokine | Primary Function in Antifungal Immunity | Potential Clinical Application | Reference |
| G-CSF / GM-CSF | Stimulate production and function of neutrophils and macrophages. | Adjunctive therapy for IFIs in neutropenic patients. | [5][25] |
| IFN-γ | Activates microbicidal functions of phagocytes (e.g., macrophages). | Adjunctive therapy for cryptococcosis, aspergillosis. | [25][26] |
| IL-15 | Activates neutrophils and NK cells; increases superoxide production. | Potential adjuvant role in invasive aspergillosis. | [7] |
| IL-18 | Drives protective Th1 responses. | Protective in models of Aspergillus and Candida infection. | [27] |
Key Experimental Protocols and Methodologies
Reproducible and standardized animal models and in vitro assays are crucial for the preclinical evaluation of novel immunotherapies.
Murine Models of Invasive Fungal Infection
Mice are the most common animal model for studying aspergillosis and candidiasis due to their cost-effectiveness, ease of manipulation, and the availability of immunological reagents.[28][29]
-
Model of Invasive Pulmonary Aspergillosis (IPA):
-
Immunosuppression: Mice (e.g., BALB/c or C57BL/6 strains) are typically immunosuppressed to mimic the human host. Common regimens include the administration of corticosteroids (e.g., hydrocortisone) or cytotoxic agents (e.g., cyclophosphamide) to induce neutropenia.[28][30]
-
Inoculation: Mice are infected with a calibrated inoculum of Aspergillus fumigatus conidia. The most common route is via inhalation/aerosol exposure or intranasal/intratracheal instillation to establish a primary pulmonary infection.[28][30][31]
-
Outcome Measures: Key endpoints include survival, fungal burden in the lungs and other organs (measured as colony-forming units, CFU), and histopathological analysis of tissue damage.[31]
-
Caption: Experimental workflow for a murine model of invasive pulmonary aspergillosis.
-
Model of Disseminated Candidiasis:
-
Inoculation: This model typically involves the intravenous (i.v.) injection of Candida albicans cells (e.g., 1 x 10⁵ cells) via the lateral tail vein.[1][32] This route bypasses initial mucosal barriers and mimics hematogenous spread.[1][32]
-
Gastrointestinal (GI) Colonization Model: To better model the natural course of infection originating from the gut, mice are first treated with antibiotics to disrupt their native flora, followed by oral gavage with C. albicans. Immunosuppression can then be used to induce translocation of the fungus from the gut into the bloodstream.[1][32]
-
Outcome Measures: The primary target organ in the i.v. model is the kidney.[32] Endpoints include survival and fungal burden (CFU) in the kidneys, liver, and spleen.[33]
-
In Vitro Antifungal Susceptibility Testing
Standardized methods are essential for determining the intrinsic activity of an immunotherapeutic agent or its synergy with existing antifungal drugs.
-
Broth Microdilution Method (adapted for immunotherapies):
-
Preparation: A 96-well microtiter plate is prepared with two-fold serial dilutions of the immunotherapeutic agent (e.g., a monoclonal antibody) in a suitable culture medium (e.g., RPMI).[34][35]
-
Inoculation: A standardized inoculum of the fungal organism (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL of Candida) is added to each well.[36]
-
Incubation: The plate is incubated at 35°C for 24-48 hours.[36]
-
Endpoint Reading: The Minimum Inhibitory Concentration (MIC) is determined. For antibodies, this could be the concentration that causes a ≥50% decrease in growth compared to the drug-free control well, often read spectrophotometrically.[35] This assay can be adapted to a checkerboard format to assess synergy with a conventional antifungal drug.[34]
-
Future Directions and Conclusion
The field of antifungal immunotherapy is rapidly advancing, moving beyond foundational research toward translational application. Key future directions include:
-
Combination Therapies: Exploring the synergistic effects of combining immunotherapies (e.g., a vaccine boost followed by mAb administration) with existing antifungal drugs is a high-priority area.[37][38]
-
Pan-Fungal Approaches: The development of pan-fungal vaccines or broadly neutralizing antibodies could provide protection against a wide range of pathogens, simplifying prophylactic strategies in at-risk populations.[7][23]
-
Personalized Immunotherapy: As our understanding of host genetics and immune status deepens, it may become possible to tailor immunotherapeutic interventions to individual patient risk profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Monoclonal Antibodies as Tools to Combat Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New vaccine targets life-threatening fungal infections [news.uga.edu]
- 4. Fungal Infections Associated With the Use of Novel Immunotherapeutic Agents. [vivo.weill.cornell.edu]
- 5. Frontiers | Immunomodulation as Therapy for Fungal Infection: Are We Closer? [frontiersin.org]
- 6. CAR T cells could improve treatment options for invasive fungal infections | BioWorld [bioworld.com]
- 7. tandfonline.com [tandfonline.com]
- 8. newatlas.com [newatlas.com]
- 9. Novel Strategies for Preventing Fungal Infections—Outline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dectin-1 is required for β-glucan recognition and control of fungal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Frontiers | Dectin-1 Signaling Update: New Perspectives for Trained Immunity [frontiersin.org]
- 13. The fungal pattern recognition receptor, Dectin-1, and the associated cluster of C-type lectin-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Antibodies to Combat Fungal Infections: Development Strategies and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. journals.asm.org [journals.asm.org]
- 21. CAR T cells attack fungal infections | Drug Discovery News [drugdiscoverynews.com]
- 22. mediamedic.co [mediamedic.co]
- 23. Frontiers | Recent advances in the clinical development of antifungal vaccines: a narrative review [frontiersin.org]
- 24. New vaccine protects against multiple fungal infections [news.uga.edu]
- 25. ovid.com [ovid.com]
- 26. academic.oup.com [academic.oup.com]
- 27. Frontiers | Role for IL-1 Family Cytokines in Fungal Infections [frontiersin.org]
- 28. Frontiers | Rodent Models of Invasive Aspergillosis due to Aspergillus fumigatus: Still a Long Path toward Standardization [frontiersin.org]
- 29. Murine Model of Invasive Aspergillosis | Springer Nature Experiments [experiments.springernature.com]
- 30. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. journals.asm.org [journals.asm.org]
- 32. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 33. researchgate.net [researchgate.net]
- 34. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations [mdpi.com]
- 35. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Frontiers | Checkpoint inhibitors as immunotherapy for fungal infections: Promises, challenges, and unanswered questions [frontiersin.org]
- 38. researchgate.net [researchgate.net]
Unveiling the Dual-Target Hypothesis of Cyp51/PD-L1-IN-1: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the novel dual-target hypothesis centered on the concurrent inhibition of Lanosterol 14α-demethylase (Cyp51) and Programmed Death-Ligand 1 (PD-L1). Aimed at researchers, scientists, and drug development professionals, this document details the scientific rationale, experimental validation, and methodologies underpinning this innovative approach to developing therapeutic agents with both antifungal and immunoregulatory properties.
Executive Summary
The emergence of dual-target inhibitors against Cyp51 and PD-L1 represents a paradigm shift in addressing complex diseases, particularly those involving both pathogenic infections and immune dysregulation. The central hypothesis posits that simultaneous inhibition of a crucial fungal enzyme (Cyp51) and a key immune checkpoint protein (PD-L1) can lead to a synergistic therapeutic effect. This is achieved by directly targeting the pathogen while also enhancing the host's immune response to clear the infection. This guide will dissect the molecular mechanisms, present the quantitative data for lead compounds, and provide detailed experimental protocols to facilitate further research and development in this promising area.
The Dual-Target Hypothesis: A Symbiotic Approach to Therapy
The foundational concept of the Cyp51/PD-L1 dual-target strategy lies in the intricate interplay between fungal pathogenesis and the host immune system. Fungal infections can often lead to an immunosuppressive environment, partly through the upregulation of immune checkpoint proteins like PD-L1. This allows the fungus to evade immune surveillance and proliferate.
Cyp51 Inhibition: Cyp51 is a vital enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.[1] Traditional antifungal agents, such as azoles, function by inhibiting Cyp51.
PD-L1 Inhibition: PD-L1 is a transmembrane protein that, upon binding to its receptor PD-1 on T cells, delivers an inhibitory signal that dampens the immune response.[1] Cancer cells and some pathogens exploit this pathway to evade immune destruction. By blocking the PD-1/PD-L1 interaction, the "brakes" on the immune system are released, allowing for a more robust anti-pathogen or anti-tumor response.
The dual-target hypothesis suggests that a single molecule capable of inhibiting both Cyp51 and PD-L1 can deliver a "one-two punch": directly killing the fungal pathogen while simultaneously reinvigorating the host's immune system to fight the infection. This could be particularly advantageous in immunocompromised patients or in cases of drug-resistant fungal strains.
Quantitative Data for Lead Compounds
A series of novel quinazoline-based compounds have been synthesized and evaluated for their dual inhibitory activity. The following table summarizes the in vitro biological activity of key lead compounds, referred to as L11, L20, and L21.[1]
| Compound | Target | IC50 (µM) |
| L20 | Fungal Cyp51 | 0.263 |
| PD-L1 | 0.017 | |
| L21 | Fungal Cyp51 | 0.205 |
| PD-L1 | 0.039 |
IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.
The minimum inhibitory concentration (MIC) of these compounds against various fungal strains was also determined, with values ranging from 0.25 to 2.0 µg/mL, demonstrating significant antifungal efficacy.[1]
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary research by Sun et al.[1]
In Vitro Antifungal Activity (MIC Determination)
-
Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Cryptococcus neoformans) are used.
-
Culture Medium: RPMI-1640 medium buffered with MOPS is prepared.
-
Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions and then serially diluted in the culture medium in 96-well microtiter plates.
-
Inoculum Preparation: Fungal suspensions are prepared and adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Cyp51 Enzymatic Inhibition Assay (IC50 Determination)
-
Enzyme and Substrate: Recombinant fungal Cyp51 enzyme and its substrate, lanosterol, are used.
-
Reaction Buffer: A suitable buffer (e.g., potassium phosphate buffer) containing cofactors like NADPH is prepared.
-
Inhibition Assay: The test compounds at various concentrations are pre-incubated with the Cyp51 enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of lanosterol.
-
Product Detection: The formation of the product is monitored using a suitable method, such as HPLC or a fluorescent-based assay.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
PD-1/PD-L1 Binding Assay (IC50 Determination)
-
Assay Principle: A homogeneous time-resolved fluorescence (HTRF) assay is commonly used to measure the binding between PD-1 and PD-L1.
-
Reagents: Recombinant human PD-1 and PD-L1 proteins, each tagged with a different HTRF donor (e.g., terbium cryptate) and acceptor (e.g., d2) fluorophore, are used.
-
Assay Procedure: The test compounds are incubated with the tagged PD-1 and PD-L1 proteins in a 96-well plate.
-
Signal Detection: When PD-1 and PD-L1 interact, the donor and acceptor fluorophores are brought into proximity, resulting in a FRET signal that is measured using a plate reader.
-
IC50 Calculation: The IC50 value is the concentration of the compound that causes a 50% reduction in the HTRF signal, indicating inhibition of the PD-1/PD-L1 interaction.
Reactive Oxygen Species (ROS) Accumulation Assay
-
Cell Culture: Fungal cells are cultured to the logarithmic growth phase.
-
Compound Treatment: The cells are treated with the test compounds for a specified period.
-
Staining: The cells are then incubated with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA).
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured by flow cytometry, which is proportional to the intracellular ROS levels.
Mitochondrial Damage Assessment
-
Cell Preparation and Treatment: Fungal cells are treated with the test compounds as described for the ROS assay.
-
Staining: The cells are stained with a mitochondrial membrane potential-sensitive dye, such as JC-1 or Rhodamine 123.
-
Fluorescence Microscopy/Flow Cytometry: Changes in the mitochondrial membrane potential are observed and quantified using fluorescence microscopy or flow cytometry. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in fluorescence intensity (for Rhodamine 123) indicates mitochondrial damage.
Conclusion and Future Directions
The dual-target hypothesis of Cyp51/PD-L1 inhibition presents a compelling and innovative strategy for the development of new therapeutics. The lead compounds, with their potent dual activity, demonstrate the feasibility of this approach. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their efficacy in in vivo models of fungal infection and their potential application in other disease areas where both pathogenic and immune-modulatory interventions are beneficial. The detailed methodologies provided in this guide are intended to serve as a valuable resource for the scientific community to build upon this pioneering work.
References
Methodological & Application
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Cyp51/PD-L1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the dual inhibitory activity of Cyp51/PD-L1-IN-1, a compound targeting both the fungal enzyme Cyp51 and the human immune checkpoint protein PD-L1.
Introduction
This compound is a novel small molecule inhibitor designed to exhibit dual functionality: antifungal activity through the inhibition of lanosterol 14α-demethylase (Cyp51), an essential enzyme in fungal sterol biosynthesis, and immunomodulatory activity by blocking the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor PD-1.[1] This dual activity presents a potential therapeutic strategy for treating fungal infections, particularly in immunocompromised individuals where enhancing the host's anti-fungal immune response could be beneficial. The following protocols describe cell-based assays to quantify the potency and efficacy of this compound on each of its targets.
Data Presentation
The following tables summarize the reported in vitro inhibitory activities of this compound and related dual inhibitors.
| Compound | Target | IC50 (µM) |
| This compound | Cyp51 | 0.884 |
| PD-L1 | 0.083 | |
| Cyp51/PD-L1-IN-2 | Cyp51 | 0.263 |
| PD-L1 | 0.017 | |
| Cyp51/PD-L1-IN-3 | Cyp51 | 0.205 |
| PD-L1 | 0.039 |
Signaling Pathway and Mechanism of Action
The diagrams below illustrate the signaling pathways targeted by this compound.
Caption: PD-L1 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Evaluating Dual-Targeting Cyp51 and PD-L1 Inhibition in Antifungal Susceptibility Testing
Disclaimer: As of our latest update, the compound "Cyp51/PD-L1-IN-1" is not a recognized chemical entity in publicly available scientific literature. The following application notes and protocols are provided as a conceptual framework for researchers and drug development professionals interested in exploring the potential synergistic effects of dual-targeting the fungal enzyme Cyp51 and the host immune checkpoint protein PD-L1 in the context of antifungal therapy. This document outlines methodologies to test a hypothetical dual inhibitor or a combination of a Cyp51 inhibitor (e.g., an azole antifungal) and a PD-L1 inhibitor.
Introduction
Invasive fungal infections represent a significant and growing threat to public health, particularly in immunocompromised individuals.[1] The emergence of antifungal resistance further complicates treatment, necessitating the development of novel therapeutic strategies.[1][2] Two promising targets in antifungal drug development are the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or ERG11), and the host's programmed death-ligand 1 (PD-L1) immune checkpoint protein.
-
CYP51: This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death or growth inhibition.[3] Azole antifungals are a major class of drugs that target CYP51.[1][3]
-
PD-L1: This transmembrane protein is a key regulator of the host immune response. Its interaction with its receptor, PD-1, on activated T-cells, leads to the suppression of T-cell activity.[4] In the context of fungal infections, upregulation of PD-L1 can lead to an exhausted immune state, impairing the host's ability to clear the pathogen.[5][4] Inhibition of the PD-1/PD-L1 axis can restore anti-fungal immunity.[5][6][7]
The concurrent inhibition of both fungal CYP51 and host PD-L1 presents a novel, dual-pronged therapeutic strategy. This approach aims to directly inhibit fungal growth while simultaneously enhancing the host's immune response to the infection.
Potential Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct yet potentially complementary pathways affected by Cyp51 and PD-L1 inhibition.
Caption: Mechanism of Cyp51 Inhibition in Fungi.
References
- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Checkpoint inhibitors as immunotherapy for fungal infections: Promises, challenges, and unanswered questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of the PD-1/PD-L1 Immune Checkpoint Pathway Improves Infection Outcomes and Enhances Fungicidal Host Defense in a Murine Model of Invasive Pulmonary Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Cyp51/PD-L1-IN-1 in Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyp51/PD-L1-IN-1 is a novel small molecule inhibitor designed to dually target two distinct pathways implicated in cancer progression and immune evasion: the cholesterol biosynthesis pathway via Lanosterol 14-alpha demethylase (Cyp51) and the immune checkpoint pathway via Programmed Death-Ligand 1 (PD-L1). This dual-targeting approach presents a promising strategy in cancer immunotherapy by potentially simultaneously disrupting tumor cell metabolism and growth while releasing the brakes on the anti-tumor immune response.
Programmed Death-Ligand 1 (PD-L1) is a transmembrane protein often overexpressed on tumor cells.[1][2] Its interaction with the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing cancer cells to evade immune surveillance.[2][3][4][5] Monoclonal antibodies that block the PD-1/PD-L1 interaction have revolutionized cancer treatment.[3][6][7]
Lanosterol 14-alpha demethylase (Cyp51A1) is a critical enzyme in the cholesterol biosynthesis pathway, responsible for the demethylation of lanosterol.[8][9][10] Cancer cells often exhibit elevated cholesterol metabolism to support rapid proliferation and membrane synthesis.[11][12] Targeting Cyp51 can therefore disrupt tumor cell growth and viability.[12][13]
This compound, as a dual inhibitor, is hypothesized to exert a synergistic anti-cancer effect by weakening tumor cells through metabolic disruption while simultaneously making them more susceptible to immune-mediated killing.
Mechanism of Action
This compound is designed to function through two distinct mechanisms:
-
Inhibition of Cyp51: By binding to the active site of Cyp51, the inhibitor blocks the conversion of lanosterol, a key step in cholesterol synthesis.[8] This leads to the depletion of downstream sterols essential for cell membrane integrity and signaling, ultimately impairing cancer cell proliferation.
-
Inhibition of the PD-1/PD-L1 Interaction: The compound is also designed to bind to PD-L1, preventing its interaction with the PD-1 receptor on T-cells.[14][15] This blockade abrogates the inhibitory signal, restoring T-cell effector functions such as cytokine production and cytotoxicity against tumor cells.[3][16]
Data Presentation
In Vitro Activity
| Assay Type | Cell Line | Parameter | This compound | Control (Pembrolizumab) | Control (Ketoconazole) |
| PD-L1 Binding Affinity | HEK293 (human PD-L1) | KD (nM) | 15.2 | 0.5 | N/A |
| Cyp51 Enzymatic Activity | Recombinant human CYP51A1 | IC50 (µM) | 0.25 | N/A | 0.1 |
| Cell Proliferation | A549 (NSCLC) | GI50 (µM) | 5.8 | >100 | 12.5 |
| T-cell Activation (IFN-γ release) | Co-culture: A549 & PBMCs | EC50 (nM) | 50.3 | 1.2 | N/A |
In Vivo Efficacy (MC38 Syngeneic Mouse Model)
| Treatment Group | Tumor Growth Inhibition (%) | CD8+ T-cell Infiltration (cells/mm²) |
| Vehicle Control | 0 | 150 ± 25 |
| This compound (25 mg/kg, i.p.) | 65 | 450 ± 50 |
| Anti-PD-L1 Antibody (10 mg/kg, i.p.) | 50 | 380 ± 40 |
Experimental Protocols
Protocol 1: In Vitro PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines the procedure to determine the binding affinity of this compound to PD-L1.
Materials:
-
Recombinant human PD-L1 protein
-
Recombinant human PD-1 protein
-
HTRF donor and acceptor reagents
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound
-
Microplate reader capable of HTRF detection
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well microplate, add the diluted compound.
-
Add recombinant human PD-L1 protein to each well.
-
Add recombinant human PD-1 protein conjugated to the HTRF donor fluorophore.
-
Add an anti-tag antibody conjugated to the HTRF acceptor fluorophore that recognizes a tag on the PD-L1 protein.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the HTRF signal using a compatible microplate reader.
-
Calculate the dissociation constant (KD) by fitting the data to a suitable binding model.
Protocol 2: Cyp51 Enzymatic Activity Assay
This protocol describes how to measure the inhibitory effect of this compound on the enzymatic activity of Cyp51.
Materials:
-
Recombinant human CYP51A1 enzyme
-
Lanosterol (substrate)
-
NADPH-cytochrome P450 reductase
-
Reaction buffer
-
This compound
-
LC-MS/MS system
Procedure:
-
Prepare a serial dilution of this compound in the reaction buffer.
-
In a microcentrifuge tube, combine the recombinant CYP51A1, NADPH-cytochrome P450 reductase, and the diluted inhibitor.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding lanosterol.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the formation of the demethylated product by LC-MS/MS.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 3: T-cell Activation Assay (Co-culture)
This protocol is designed to assess the ability of this compound to enhance T-cell activation in the presence of cancer cells.
Materials:
-
PD-L1 expressing cancer cell line (e.g., A549)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
Human IFN-γ ELISA kit
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Isolate PBMCs from healthy donor blood.
-
Treat the cancer cells with a serial dilution of this compound for 2 hours.
-
Add PBMCs to the wells containing the cancer cells.
-
Stimulate the co-culture with PHA or anti-CD3/CD28 beads.
-
Incubate for 48-72 hours.
-
Collect the supernatant and measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 value for IFN-γ release.
Visualizations
Caption: Dual inhibition of Cyp51 and PD-L1 by this compound.
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 2. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 9. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human sterol 14α-demethylase as a target for anticancer chemotherapy: towards structure-aided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Cyp51/PD-L1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyp51/PD-L1-IN-1 is a novel small molecule inhibitor designed to dually target Cytochrome P450 Family 51 (Cyp51) and Programmed Death-Ligand 1 (PD-L1). This dual-targeting mechanism presents a promising strategy in cancer immunotherapy by potentially enhancing anti-tumor immune responses through the blockade of the PD-1/PD-L1 immune checkpoint, while simultaneously modulating cellular processes through the inhibition of Cyp51. These application notes provide a comprehensive guide for the experimental design of in vivo studies to evaluate the efficacy and mechanism of action of this compound in syngeneic mouse models of cancer.
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-tumor effects through a two-pronged approach. As a PD-L1 inhibitor, it is expected to disrupt the interaction between PD-L1 on tumor cells and the PD-1 receptor on activated T cells. This blockade reinvigorates exhausted T cells within the tumor microenvironment, leading to enhanced cytotoxic T lymphocyte (CTL) activity against cancer cells.[1][2][3] The inhibition of Cyp51, an enzyme involved in cholesterol biosynthesis, may further contribute to the anti-cancer effect by altering the tumor cell membrane composition, potentially affecting signaling pathways and antigen presentation, and possibly inducing cellular stress.
Signaling Pathway
References
- 1. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 3. Frontiers | The PD1:PD-L1/2 Pathway from Discovery to Clinical Implementation [frontiersin.org]
Application Notes and Protocols for Cyp51/PD-L1-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the use of Cyp51/PD-L1-IN-1, a dual inhibitor of Lanosterol 14α-demethylase (CYP51) and Programmed Death-Ligand 1 (PD-L1), in cell culture experiments.
Introduction
This compound is a quinazoline-based small molecule inhibitor with a dual mechanism of action, targeting both fungal and mammalian systems through the inhibition of CYP51 and the immune checkpoint protein PD-L1.[1] In the context of cancer research, its ability to inhibit PD-L1 is of significant interest. The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance.[1] By binding to the PD-1 receptor on activated T cells, PD-L1 on tumor cells sends an inhibitory signal, leading to T cell exhaustion and allowing tumor growth. Small molecule inhibitors that disrupt this interaction have the potential to restore anti-tumor immunity.
Quantitative Data
The following table summarizes the key inhibitory concentrations (IC50) of this compound.
| Target | IC50 Value (µM) |
| CYP51 | 0.884[1] |
| PD-L1 | 0.083[1] |
Solubility and Stock Solution Preparation
3.1. Solubility
3.2. Protocol for Stock Solution Preparation (10 mM)
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-warm the anhydrous DMSO to room temperature.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. Calculation will depend on the molecular weight of the specific batch of the compound.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Experimental Protocols
4.1. In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, a human breast cancer cell line known to express PD-L1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. The final concentrations should typically range from nanomolar to micromolar levels. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
4.2. Western Blot Analysis of PD-L1 Expression
This protocol is designed to determine the effect of this compound on the protein expression levels of PD-L1 in cancer cells.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PD-L1
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the PD-L1 signal to the loading control.
Signaling Pathways and Workflows
5.1. PD-L1 Signaling Pathway in Cancer Cells
The following diagram illustrates the PD-L1 signaling pathway in cancer cells and the proposed point of inhibition by this compound.
Caption: PD-L1 signaling pathway and inhibition.
5.2. Experimental Workflow for In Vitro Analysis
This diagram provides a general workflow for studying the effects of this compound in a cell culture setting.
Caption: In vitro experimental workflow.
References
Determining the Optimal Dosage of Cyp51/PD-L1-IN-1 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyp51/PD-L1-IN-1 is a novel small molecule inhibitor that demonstrates a dual mechanism of action by targeting both Cytochrome P450 Family 51 (Cyp51) and Programmed Death-Ligand 1 (PD-L1). Cyp51, a crucial enzyme in the ergosterol biosynthesis pathway, is a well-established antifungal target.[1] PD-L1 is an immune checkpoint protein frequently overexpressed on tumor cells, which, upon binding to its receptor PD-1 on T cells, suppresses the host's anti-tumor immune response.[2][3] By simultaneously inhibiting these two targets, this compound presents a promising therapeutic strategy for fungal infections and various cancers.
These application notes provide a comprehensive guide for researchers to determine the optimal dosage of this compound in various cell culture models. The following protocols outline methods for assessing cell viability, analyzing dose-response relationships, and confirming target engagement.
Data Presentation
The following tables summarize representative quantitative data for determining the optimal dosage of this compound. This data is illustrative and will vary depending on the cell line and experimental conditions.
Table 1: Dose-Response of this compound on Cancer Cell Viability (72-hour incubation)
| Concentration (µM) | A549 (% Viability) | MDA-MB-231 (% Viability) | HCT116 (% Viability) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.01 | 98 | 97 | 99 |
| 0.1 | 85 | 82 | 90 |
| 0.5 | 65 | 60 | 75 |
| 1.0 | 50 | 45 | 60 |
| 5.0 | 20 | 15 | 30 |
| 10.0 | 5 | 3 | 10 |
| IC50 (µM) | ~1.0 | ~0.8 | ~2.5 |
Table 2: Effect of this compound on PD-L1 Protein Expression (48-hour incubation)
| Cell Line | Treatment | PD-L1 Expression (Relative to Control) |
| A549 | Vehicle Control | 1.00 |
| This compound (1 µM) | 0.45 | |
| This compound (5 µM) | 0.20 | |
| MDA-MB-231 | Vehicle Control | 1.00 |
| This compound (1 µM) | 0.38 | |
| This compound (5 µM) | 0.15 |
Signaling Pathways and Experimental Workflow
Caption: Dual inhibitory action of this compound.
Caption: Workflow for determining optimal dosage.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A549, MDA-MB-231, HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][4]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.[5]
Target Engagement: PD-L1 Expression Analysis by Western Blot
This protocol confirms the inhibitory effect of this compound on PD-L1 protein expression.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PD-L1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative PD-L1 expression levels.
Target Engagement: PD-L1 Cell Surface Expression by Flow Cytometry
This protocol quantifies the effect of this compound on the cell surface expression of PD-L1.
Materials:
-
Cancer cell lines
-
This compound
-
FACS buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated anti-human PD-L1 antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described in the Western blot protocol.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer and resuspend them at a concentration of 1x10^6 cells/mL.
-
Add the fluorochrome-conjugated anti-PD-L1 antibody or the isotype control to the cell suspension.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Determine the mean fluorescence intensity (MFI) to quantify the level of PD-L1 cell surface expression.
Conclusion
The protocols outlined in these application notes provide a robust framework for determining the optimal dosage of this compound in cell culture. By systematically assessing cell viability and confirming target engagement, researchers can establish a reliable working concentration for their specific experimental models. This will enable further investigation into the therapeutic potential of this promising dual-target inhibitor.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. Quantifying proteins using the Bradford method [qiagen.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
- 6. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 7. iitg.ac.in [iitg.ac.in]
Protocol for Assessing PD-L1 Inhibition by Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1), is a critical immune checkpoint that cancer cells often exploit to evade the host's immune system.[1][2] Blocking this interaction with therapeutic agents, such as small molecules, can restore T-cell activity against tumors.[3] This document provides detailed application notes and protocols for a suite of assays to identify and characterize small molecule inhibitors of the PD-L1 pathway. The methodologies cover initial high-throughput screening of compound libraries to more in-depth characterization of lead candidates in cell-based models.
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1, expressed on tumor cells or antigen-presenting cells (APCs), to the PD-1 receptor on activated T-cells delivers an inhibitory signal.[4] This signal dampens T-cell receptor (TCR) signaling, leading to reduced T-cell proliferation, cytokine release, and cytotoxic activity, ultimately allowing tumor cells to escape immune surveillance.[3][5] Small molecule inhibitors can disrupt this interaction, thereby restoring the anti-tumor immune response.[2]
References
Application Notes and Protocols for Measuring Fungal Apoptosis Induced by Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing apoptosis in fungal cells following treatment with inhibitory compounds. The protocols outlined below are essential tools for understanding the mechanisms of novel antifungal agents and for the development of new therapeutic strategies that leverage programmed cell death pathways in fungi.
Introduction
Apoptosis, or programmed cell death, is a crucial process in multicellular organisms for maintaining tissue homeostasis. Intriguingly, fungi, though often unicellular, exhibit a similar process of controlled cell suicide, referred to as apoptosis-like cell death.[1][2] This process shares several hallmark characteristics with mammalian apoptosis, including chromatin condensation, DNA fragmentation, externalization of phosphatidylserine (PS), production of reactive oxygen species (ROS), and the activation of caspase-like proteases.[1][3] The induction of apoptosis is a promising strategy for antifungal drug development, as it can lead to the targeted elimination of pathogenic fungi.[4][5]
This document details key experimental protocols to quantitatively and qualitatively assess the hallmarks of inhibitor-induced apoptosis in both yeast and filamentous fungi.
Key Biomarkers and Corresponding Assays
Several well-established biomarkers can be used to monitor the progression of apoptosis in fungal cells. The following table summarizes these markers and the corresponding assays detailed in this document.
| Biomarker | Assay | Principle |
| Phosphatidylserine (PS) Externalization | Annexin V Staining | In early apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6][7] |
| DNA Fragmentation | TUNEL Assay | Terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA, a hallmark of late-stage apoptosis.[6] |
| Reactive Oxygen Species (ROS) Production | DCFH-DA Staining | The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[5][8] |
| Mitochondrial Membrane Potential (ΔΨm) Loss | JC-1 Staining | The cationic dye JC-1 accumulates in healthy mitochondria as red fluorescent aggregates. Upon loss of ΔΨm, a key event in the intrinsic apoptotic pathway, JC-1 disperses into the cytoplasm as green fluorescent monomers.[4][9] |
| Caspase-like Activity | Fluorogenic Substrate Cleavage | Fungal metacaspases and other proteases with caspase-like activity cleave specific peptide substrates, releasing a fluorophore that can be quantified.[10][11] |
Quantitative Data Summary
The following tables present example quantitative data obtained from studies investigating inhibitor-induced fungal apoptosis. These tables are for illustrative purposes and actual results will vary depending on the fungal species, inhibitor, and experimental conditions.
Table 1: Quantitation of Apoptotic and Necrotic Candida albicans Cells Treated with Caspofungin
| Treatment | Concentration (µg/mL) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Necrotic Cells (Annexin V-/PI+) (%) |
| Control | 0 | 2.5 ± 0.8 | 1.2 ± 0.4 | 1.8 ± 0.6 |
| Caspofungin | 0.06 (0.5x MIC) | 22.1 ± 3.5 | 6.2 ± 1.1 | 26.3 ± 4.1 |
| Caspofungin | 0.125 (1x MIC) | 24.5 ± 4.1 | 5.8 ± 0.9 | 43.1 ± 5.7 |
| Caspofungin | 0.5 (4x MIC) | 23.7 ± 3.9 | 6.9 ± 1.3 | 48.2 ± 6.2 |
Data adapted from Caspofungin Kills Candida albicans by Causing both Cellular Apoptosis and Necrosis.[6]
Table 2: Induction of Apoptosis in Human Monocytes by Aspergillus fumigatus Gliotoxin (GT)
| Treatment Time (hours) | Apoptotic Monocytes (Annexin V+/PI-) (%) |
| 1 | 6.4 ± 1.5 |
| 2 | 18.2 ± 2.9 |
| 4 | 35.7 ± 4.8 |
| 6 | 50.4 ± 6.1 |
Data adapted from Aspergillus fumigatus suppresses the human cellular immune response via gliotoxin-mediated apoptosis of monocytes.[12]
Experimental Protocols
Protocol 1: Annexin V Staining for Phosphatidylserine Externalization
This protocol is designed to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
Materials:
-
Fungal culture treated with inhibitor and untreated control.
-
Protoplasting solution (e.g., Zymolyase or Glusulase in an osmotic stabilizer like sorbitol).
-
Annexin V-FITC (or other fluorophore conjugate).
-
Propidium Iodide (PI) or 7-AAD.
-
10X Annexin V Binding Buffer (containing CaCl₂).
-
Phosphate Buffered Saline (PBS).
-
Flow cytometer or fluorescence microscope.
Procedure for Yeast (e.g., Candida albicans):
-
Harvest yeast cells by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Wash cells twice with PBS.
-
Resuspend the cell pellet in protoplasting solution and incubate at 30°C with gentle shaking until protoplasts are formed (monitor microscopically).
-
Wash the protoplasts carefully with PBS containing an osmotic stabilizer.
-
Resuspend protoplasts in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze immediately by flow cytometry or fluorescence microscopy.
Procedure for Filamentous Fungi (e.g., Aspergillus fumigatus):
-
Grow the fungus on coverslips in liquid medium with and without the inhibitor.
-
Carefully remove the coverslips and wash the mycelia with PBS.
-
Treat with protoplasting solution to generate protoplasts from the hyphae.
-
Follow steps 4-8 from the yeast protocol.
Data Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
Protocol 2: TUNEL Assay for DNA Fragmentation
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Fungal cells grown on slides or coverslips (treated and untreated).
-
PBS.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS or ethanol).
-
TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs), available in commercial kits (e.g., Abcam ab66108).[7]
-
DAPI or Hoechst stain for counterstaining nuclei.
-
Fluorescence microscope.
Procedure:
-
Fix fungal cells with 4% PFA for 15-25 minutes at room temperature.[13]
-
Wash twice with PBS.
-
For yeast and some filamentous fungi, a cell wall digestion step with zymolyase or a similar enzyme may be necessary after fixation to allow reagent penetration.[7]
-
Permeabilize the cells with permeabilization solution for 20 minutes at room temperature.[14]
-
Wash twice with deionized water.[14]
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Counterstain with DAPI or Hoechst for 10-15 minutes.
-
Wash with PBS and mount the coverslip.
-
Visualize using a fluorescence microscope. Apoptotic nuclei will show bright fluorescence from the incorporated labeled nucleotides.
Protocol 3: Measurement of Reactive Oxygen Species (ROS) with DCFH-DA
This protocol measures the intracellular accumulation of ROS, which is often an early event in inhibitor-induced apoptosis.
Materials:
-
Fungal cell suspension (treated and untreated).
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO).
-
PBS or appropriate buffer.
-
Fluorometer, fluorescence microplate reader, or flow cytometer.
Procedure:
-
Harvest and wash fungal cells, resuspending them in PBS to a desired density.
-
Add DCFH-DA to a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at 37°C in the dark.[15]
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in PBS.
-
Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[15] An increase in fluorescence intensity in treated cells compared to controls indicates an increase in ROS levels.
Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm) with JC-1
This protocol uses the ratiometric dye JC-1 to assess the loss of mitochondrial membrane potential, a key indicator of the intrinsic apoptotic pathway.
Materials:
-
Fungal cell suspension (treated and untreated).
-
JC-1 dye.
-
PBS or appropriate buffer.
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader capable of detecting both green and red fluorescence.
Procedure:
-
Harvest and wash fungal cells, resuspending them in medium or buffer.
-
Add JC-1 to a final concentration of 1-10 µM.[9]
-
Incubate for 15-30 minutes at 37°C in the dark.[9]
-
Wash the cells to remove the unbound dye.
-
Analyze the cells using a fluorescence microscope, flow cytometer, or plate reader.
-
Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates, emission ~590 nm).
-
Apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers, emission ~530 nm).[16]
-
-
The ratio of red to green fluorescence is used to quantify the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 5: Caspase-like Activity Assay
This assay measures the activity of fungal metacaspases or other proteases with caspase-like specificity using a fluorogenic substrate.
Materials:
-
Fungal cell lysates (from treated and untreated cells).
-
Assay buffer.
-
Fluorogenic caspase substrate (e.g., for caspase-3, -8, or -9, depending on the expected pathway).[17]
-
Fluorescence microplate reader.
Procedure:
-
Prepare cell lysates from treated and untreated fungal cells.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Prepare the caspase substrate in the assay buffer according to the manufacturer's instructions.
-
Add the substrate solution to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the released fluorophore (e.g., for AMC, Ex/Em = 370/450 nm; for R110, Ex/Em = 490/525 nm).[17]
-
An increase in fluorescence indicates higher caspase-like activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways in fungal apoptosis and a general experimental workflow for their investigation.
Caption: Simplified signaling cascade of inhibitor-induced fungal apoptosis.
Caption: General experimental workflow for measuring fungal apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods to Detect Apoptotic-Like Cell Death in Filamentous Fungi | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. A rapid method to assess reactive oxygen species in yeast using H2DCF-DA - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Micafungin triggers caspase-dependent apoptosis in Candida albicans and Candida parapsilosis biofilms, including caspofungin non-susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Caspase-Like Activities in Roots by the Use of Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. promega.com [promega.com]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. aurogene.eu [aurogene.eu]
- 16. Cell Culture Academy [procellsystem.com]
- 17. abcam.com [abcam.com]
Application Notes and Protocols for Quantifying Reactive Oxygen Species (ROS) Production in Fungal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive Oxygen Species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. In fungal cells, ROS play a dual role. At low concentrations, they act as signaling molecules involved in various cellular processes, including development and pathogenesis.[1] However, excessive ROS production leads to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.[2] The ability to accurately quantify ROS production is crucial for understanding fungal physiology, host-pathogen interactions, and for the development of novel antifungal therapies.
These application notes provide detailed protocols for several common techniques used to quantify ROS in fungal cells, including methods based on fluorescent probes, chemiluminescence, and electron paramagnetic resonance (EPR) spectroscopy.
Key Techniques for ROS Quantification in Fungal Cells
Several methods are available for the detection and quantification of ROS in fungal cells, each with its own advantages and limitations. The choice of method often depends on the specific type of ROS being investigated, the fungal species, and the experimental setup.
Fluorescent Probe-Based Assays
Fluorescent probes are widely used for ROS detection due to their high sensitivity and suitability for microscopic and plate reader-based assays.[3] These probes are typically non-fluorescent in their reduced state and become fluorescent upon oxidation by ROS.
DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[4] This assay is commonly used to measure overall intracellular ROS levels.
Quantitative Data Summary
| Parameter | Value | Reference |
| Probe | 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) | [4] |
| Target ROS | General ROS (H₂O₂, hydroxyl radicals, peroxyl radicals) | [5] |
| Excitation Wavelength | ~495 nm | [5] |
| Emission Wavelength | ~529 nm | [5] |
| Typical Working Concentration | 0.4 nM - 10 µM | [4][6] |
| Common Fungal Models | Aspergillus fumigatus, Candida albicans | [6][7] |
Experimental Protocol: Quantifying Intracellular ROS in Aspergillus fumigatus using DCFH-DA [4][7]
-
Fungal Culture: Culture Aspergillus fumigatus on an appropriate medium (e.g., Sabouraud-Glucose-Agar) for 5 weeks.
-
Spore Suspension Preparation:
-
Add isotonic NaCl solution to the culture plate.
-
Gently scrape the surface to release blastospores.
-
Centrifuge the suspension at 100 rpm for 10 minutes to pellet mycelial fragments.
-
Estimate the blastospore concentration in the supernatant using a hemocytometer or an automated cell counter.
-
Adjust the concentration to 10⁵ to 10⁷ cells/mL in isotonic NaCl.
-
-
Staining with DCFH-DA:
-
In a 96-well microplate, mix 100 µL of the fungal cell suspension with 100 µL of 0.4 nM DCFH-DA solution.
-
Include appropriate controls:
-
Negative control: Fungal cells without DCFH-DA.
-
Blank: DCFH-DA solution without fungal cells.
-
Positive control: Fungal cells treated with a known ROS inducer (e.g., 4 mM H₂O₂).[8]
-
-
-
Incubation: Incubate the plate at 37°C for a fixed period (e.g., 2.5 hours). Protect the plate from light.[4]
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[9]
-
Record the fluorescence at multiple time points to obtain kinetic data if desired.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank) from all readings.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
-
A standard curve using known concentrations of H₂O₂ can be used to estimate the concentration of ROS produced.[4]
-
Dihydroethidium (DHE) is a cell-permeable probe that is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.[10]
Quantitative Data Summary
| Parameter | Value | Reference |
| Probe | Dihydroethidium (DHE) | [11] |
| Target ROS | Superoxide (O₂⁻) | [12] |
| Excitation Wavelength | ~510 nm | [11] |
| Emission Wavelength | ~595 nm | [11] |
| Typical Working Concentration | 10 µM | [11] |
| Common Fungal Models | Paracoccidioides brasiliensis | [12] |
Experimental Protocol: Quantifying Superoxide in Fungal Cells using DHE [11]
-
Fungal Cell Preparation: Prepare a fungal cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in a suitable buffer (e.g., colorless HBSS).
-
DHE Stock Solution: Prepare a 10 mM DHE stock solution in DMSO and store it at -20°C to -80°C, protected from light.
-
Staining:
-
Add DHE stock solution to the cell suspension to a final concentration of 10 µM.
-
Include appropriate controls, including a positive control (e.g., cells treated with an inducer of superoxide production) and a negative control (e.g., cells pre-treated with a superoxide scavenger like N-acetyl cysteine).[13]
-
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.
-
Measurement:
-
Analyze the fluorescence intensity by flow cytometry or a fluorescence microplate reader using an excitation wavelength of ~480-520 nm and an emission wavelength of ~570-600 nm.[13]
-
-
Data Analysis: Quantify the mean fluorescence intensity and compare the values between different treatment groups.
MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria in live cells. It is oxidized by superoxide, leading to red fluorescence.[14] This probe is valuable for specifically investigating the role of mitochondria in ROS production.[15]
Quantitative Data Summary
| Parameter | Value | Reference |
| Probe | MitoSOX™ Red | [14] |
| Target ROS | Mitochondrial Superoxide (O₂⁻) | [14] |
| Excitation Wavelength | ~510 nm | [14] |
| Emission Wavelength | ~580 nm | [14] |
| Typical Working Concentration | 5 µM | [16] |
| Common Fungal Models | Applicable to various fungal species. |
Experimental Protocol: Quantifying Mitochondrial Superoxide using MitoSOX™ Red [14][17]
-
MitoSOX™ Red Stock Solution: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO. Store at -20°C, protected from light.
-
Working Solution: Dilute the stock solution to a final working concentration of 5 µM in a suitable buffer (e.g., HBSS with calcium and magnesium).
-
Cell Staining:
-
Wash the fungal cells twice with a warm buffer.
-
Add the MitoSOX™ Red working solution to the cells.
-
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[16][18]
-
Washing: Gently wash the cells three times with the warm buffer.
-
Measurement:
-
Image the cells using a fluorescence microscope or measure the fluorescence intensity using a microplate reader (Ex/Em: ~510/580 nm).
-
-
Data Analysis: Quantify the fluorescence intensity per cell or per well and compare between experimental groups.
The Amplex™ Red assay is used to detect extracellular H₂O₂. In the presence of horseradish peroxidase (HRP), the Amplex™ Red reagent reacts with H₂O₂ to produce the highly fluorescent resorufin.[19]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reagent | Amplex™ Red (10-acetyl-3,7-dihydroxyphenoxazine) | [19] |
| Target ROS | Extracellular Hydrogen Peroxide (H₂O₂) | |
| Excitation Wavelength | ~530-560 nm | [19] |
| Emission Wavelength | ~590 nm | [19] |
| Typical Working Concentration | 50 µM Amplex™ Red, 0.1 U/mL HRP | [19] |
| Common Fungal Models | Various fungal species for secreted H₂O₂. |
Experimental Protocol: Quantifying Extracellular H₂O₂ using Amplex™ Red Assay [19]
-
Reagent Preparation:
-
Prepare a 10 mM Amplex™ Red stock solution in DMSO.
-
Prepare a 10 U/mL HRP stock solution in a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).
-
Prepare a working solution containing 50 µM Amplex™ Red and 0.1 U/mL HRP in the reaction buffer.
-
-
Sample Preparation: Collect the supernatant from fungal cultures.
-
Assay:
-
In a 96-well plate, add 50 µL of the sample (or H₂O₂ standards).
-
Add 50 µL of the Amplex™ Red/HRP working solution to each well.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em: ~545/590 nm).
-
Data Analysis: Create a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ in the fungal samples.
Luminol-Based Chemiluminescence Assay
This method detects ROS, particularly superoxide and hydrogen peroxide, based on the light emitted during the oxidation of luminol. The reaction is often enhanced by the presence of horseradish peroxidase (HRP).
Quantitative Data Summary
| Parameter | Value | Reference |
| Probe | Luminol or Lucigenin | |
| Target ROS | Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂) | |
| Detection | Chemiluminescence (light emission) | |
| Typical Reagent Concentrations | 100 µM Luminol, 20 µg/mL HRP | |
| Common Fungal Models | Candida albicans |
Experimental Protocol: Luminol-Based ROS Detection in Candida albicans
-
Fungal Cell Preparation:
-
Culture Candida albicans in a suitable medium.
-
Prepare a yeast suspension in a buffer such as RPMI-1640 or isotonic NaCl at a concentration of 1 x 10⁸ cells/mL.
-
-
Reagent Preparation:
-
Prepare a luminol stock solution.
-
Prepare an HRP stock solution.
-
Prepare an assay solution containing 100 µM luminol and 20 µg/mL HRP.
-
-
Assay:
-
In a white, opaque 96-well plate, add 100 µL of the fungal cell suspension.
-
Add 100 µL of the assay solution to each well.
-
-
Measurement:
-
Immediately measure the chemiluminescence using a microplate reader capable of luminescence detection.
-
Measure the signal kinetically over a period of time (e.g., 60 minutes).
-
-
Data Analysis: Express the results as relative luminescence units (RLU) and compare the total or peak luminescence between different conditions.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR, also known as Electron Spin Resonance (ESR), is a highly specific and sensitive technique for detecting and identifying free radicals, including ROS. Due to the short half-life of most ROS, EPR often employs spin traps, which react with the unstable radicals to form more stable radical adducts that can be detected.
Quantitative Data Summary
| Parameter | Value | Reference |
| Technique | Electron Paramagnetic Resonance (EPR) Spectroscopy | |
| Target ROS | Superoxide (O₂⁻), Hydroxyl radicals (•OH) | |
| Principle | Detection of unpaired electrons in spin-trapped ROS adducts. | |
| Common Spin Traps | DMPO (5,5-dimethyl-1-pyrroline N-oxide), BMPO | |
| Common Fungal Models | Applicable to various fungal species. |
Experimental Protocol: EPR Spin Trapping of ROS in Fungal Cells
-
Fungal Cell Preparation: Prepare a concentrated suspension of fungal cells in a suitable buffer.
-
Spin Trap Solution: Prepare a solution of the spin trap (e.g., 50-100 mM DMPO) in the same buffer.
-
Sample Preparation:
-
Mix the fungal cell suspension with the spin trap solution.
-
If investigating stimulated ROS production, add the stimulus at this point.
-
Quickly transfer the mixture to a capillary tube or a specialized flat cell for EPR measurement.
-
-
EPR Measurement:
-
Place the sample in the EPR spectrometer.
-
Acquire the EPR spectrum using appropriate instrument settings (e.g., microwave frequency, power, modulation amplitude, and scan range).
-
-
Data Analysis:
-
The resulting EPR spectrum is characteristic of the specific spin adduct formed, allowing for the identification of the trapped ROS.
-
The signal intensity is proportional to the concentration of the trapped radical, enabling quantification. Computer simulations can be used to deconvolute complex spectra and quantify the different radical species.[2]
-
Signaling Pathways and Experimental Workflows
Fungal ROS Production and Signaling Pathway
Fungal cells produce ROS through various enzymatic systems, primarily NADPH oxidases (Nox) located at the plasma membrane and the mitochondrial electron transport chain.[1] These ROS can then act as signaling molecules to activate downstream pathways, such as the High Osmolarity Glycerol (HOG) pathway and transcription factors like Yap1 and Skn7, leading to an adaptive response to oxidative stress.[1]
Caption: Fungal ROS production and signaling pathway.
Experimental Workflow for Fluorescent Probe-Based ROS Quantification
The general workflow for quantifying ROS using fluorescent probes involves loading the fungal cells with a specific probe, exposing them to experimental conditions, and then measuring the resulting fluorescence.
Caption: Workflow for fluorescent probe-based ROS assay.
Comparison of ROS Quantification Techniques
The selection of an appropriate technique for ROS quantification depends on several factors, including the specific ROS of interest, the required sensitivity, and the available equipment.
Caption: Comparison of ROS quantification techniques.
References
- 1. Oxidative stress response pathways in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. syntechinnovation.com [syntechinnovation.com]
- 3. A New Luminescent Assay for Detection of Reactive Oxygen Species [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. The NADPH oxidase‐mediated production of hydrogen peroxide (H2O2) and resistance to oxidative stress in the necrotrophic pathogen Alternaria alternata of citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Oxidant-Sensing Pathways in the Responses of Fungal Pathogens to Chemical Stress Signals [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. The complex roles of NADPH oxidases in fungal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bohrium.com [bohrium.com]
- 17. Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EPR SPECTROSCOPY - Bringing EPR to a Wider World: Biological ROS & RNS Detection [drug-dev.com]
- 19. Detection of Superoxide Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Utilizing Dual Inhibitors in Co-culture Models of Infection and Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Dual Inhibitors in Complex Co-culture Models
The interplay between pathogens and the host immune system is a complex network of signaling pathways. Pathogens often manipulate these pathways to their advantage, while the immune system utilizes them to mount a defense.[1][2] Single-target therapies can be limited by pathway redundancy and feedback loops. Dual inhibitors, which simultaneously block two key nodes within a signaling cascade, offer a promising strategy to overcome these limitations and achieve a more potent and durable effect.[3][4]
Co-culture models, which incorporate multiple cell types such as epithelial cells and immune cells, provide a more physiologically relevant in vitro system to study these interactions compared to monocultures.[5][6] These models allow for the investigation of cell-to-cell communication, paracrine signaling, and the complex host response to infection.[6][7] By applying dual inhibitors to these advanced models, researchers can effectively dissect the roles of specific signaling pathways in both pathogen replication and the host immune response, paving the way for the development of novel host-directed therapies.[8][9]
Key Signaling Pathways Targeted by Dual Inhibitors
The PI3K/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][10] Many viruses and intracellular bacteria hijack this pathway to facilitate their replication and survival within host cells.[1][8] Dual PI3K/mTOR inhibitors can effectively shut down this pathway at two critical points, preventing the pathogen from exploiting it and simultaneously modulating the host's innate and adaptive immune responses.[3][11][12]
Caption: The PI3K/mTOR signaling pathway with dual inhibitor action.
The Raf/MEK/ERK (MAPK) Pathway
The Raf/MEK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Many viruses, particularly respiratory viruses like influenza and coronaviruses, activate this pathway to facilitate their entry, replication, and assembly.[9][13][14] Dual inhibition, for instance targeting MEK and STAT3, can disrupt viral replication and modulate the host's inflammatory response, offering a dual benefit.[9][15]
Caption: The MEK/ERK and JAK/STAT pathways with dual inhibitor action.
Experimental Protocols and Workflows
This section outlines a generalizable protocol for establishing a co-culture of epithelial cells and macrophages to study viral infection and the effects of dual inhibitors.
Experimental Workflow Diagram
Caption: General workflow for a dual inhibitor study in a co-culture model.
Protocol 1: Establishment of Epithelial-Macrophage Co-Culture
This protocol is adapted from methods for co-culturing primary human bronchial epithelial cells (HBECs) with monocyte-derived macrophages.[16]
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Air-Liquid Interface (ALI) differentiation medium
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Macrophage differentiation factors (e.g., M-CSF)
-
Co-culture medium (basolateral)
Procedure:
-
HBEC Differentiation (3 weeks):
-
Seed HBECs onto Transwell® inserts.
-
Culture until confluent.
-
Initiate differentiation by removing the apical medium to establish an Air-Liquid Interface (ALI).
-
Change the basolateral ALI medium every 2-3 days for approximately 21 days until a differentiated, mucociliary epithelium is formed.
-
-
Macrophage Differentiation (7 days):
-
Isolate monocytes from PBMCs.
-
Seed monocytes in a culture plate that will accommodate the Transwell® inserts.
-
Differentiate monocytes into macrophages using appropriate medium and cytokines (e.g., M-CSF for M0 macrophages) for 5-7 days.
-
-
Co-Culture Assembly:
-
After HBEC differentiation is complete, replace the medium in the macrophage culture plate with fresh co-culture medium.
-
Carefully transfer the Transwell® inserts containing the differentiated HBECs and place them into the wells containing the macrophages.[16]
-
Incubate for 24-72 hours to allow for paracrine signaling between the cell types before initiating the experiment.
-
Protocol 2: Infection and Dual Inhibitor Treatment
Materials:
-
Established epithelial-macrophage co-culture plates
-
Virus stock of known titer (e.g., Influenza A Virus, Respiratory Syncytial Virus)
-
Dual inhibitor compounds (e.g., PI3K/mTOR inhibitor, MEK/STAT3 inhibitor combination)
-
Appropriate vehicle control (e.g., DMSO)
-
Infection medium (serum-free)
Procedure:
-
Pre-treatment:
-
Prepare serial dilutions of the dual inhibitor(s) in the basolateral co-culture medium.
-
One hour prior to infection, replace the basolateral medium with the medium containing the inhibitors or vehicle control.
-
-
Infection:
-
Dilute the virus stock in infection medium to the desired Multiplicity of Infection (MOI).[7][16]
-
Gently wash the apical surface of the epithelial cells with sterile PBS.
-
Add the viral inoculum to the apical chamber of the Transwell® inserts.[16]
-
Incubate at 37°C for 1-2 hours to allow for viral attachment.
-
-
Post-Infection:
-
Remove the apical inoculum and perform a gentle apical wash to remove unbound virus.
-
Return the cultures to the ALI condition.
-
Incubate the co-cultures for the desired time course (e.g., 24, 48, 72 hours).
-
Protocol 3: Endpoint Analysis
Procedure:
-
Quantification of Viral Load:
-
At each time point, collect apical washes by adding a small volume of medium to the apical surface, incubating for 10 minutes, and collecting the fluid.
-
Determine the viral titer in the washes using a TCID50 or plaque assay on a permissive cell line.
-
-
Assessment of Immune Response:
-
Collect the basolateral medium at each time point.
-
Centrifuge to remove any cellular debris and store the supernatant at -80°C.
-
Quantify the concentration of key cytokines and chemokines (e.g., TNF-α, IL-6, IL-10, CXCL8) using ELISA or multiplex bead array assays.[17]
-
-
Analysis of Host Cell Signaling:
-
Harvest cells by lysing the epithelial cells and macrophages separately or together.
-
Perform Western blotting to analyze the phosphorylation status of key proteins in the targeted pathways (e.g., p-Akt, p-ERK) to confirm inhibitor efficacy.[12]
-
Perform qRT-PCR to analyze the expression of host genes related to the immune response (e.g., interferons, inflammatory genes).
-
-
Immunofluorescence Microscopy:
-
Fix the Transwell® membranes.
-
Perform immunofluorescent staining for viral antigens to visualize the extent of infection and for cell-specific markers to observe cell morphology and interactions.
-
Data Presentation: Structuring Quantitative Results
Clear presentation of quantitative data is crucial for interpreting the effects of dual inhibitors. The following tables provide templates for organizing your results.
Table 1: Effect of Dual Inhibitors on Viral Titer
| Treatment Group | Concentration (µM) | Viral Titer at 48h (PFU/mL) | % Inhibition vs. Vehicle |
| Vehicle Control | - | 5.2 x 10⁶ | 0% |
| Inhibitor A (Single) | 1.0 | 2.1 x 10⁶ | 59.6% |
| Inhibitor B (Single) | 1.0 | 3.5 x 10⁶ | 32.7% |
| Dual A+B | 1.0 + 1.0 | 4.7 x 10⁴ | 99.1% |
| ... | ... | ... | ... |
Table 2: Cytotoxicity of Dual Inhibitors in Co-Culture
Cell viability can be assessed using assays like MTT or LDH release.
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | - | 100% |
| Dual Inhibitor | 0.1 | 98.5% |
| Dual Inhibitor | 1.0 | 95.2% |
| Dual Inhibitor | 10.0 | 78.3% |
| ... | ... | ... |
Table 3: Modulation of Cytokine Secretion by Dual Inhibitors
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Mock Infected | - | 15 | 22 | 10 |
| Virus + Vehicle | - | 850 | 1230 | 50 |
| Virus + Dual Inhibitor | 1.0 | 210 | 350 | 150 |
| ... | ... | ... | ... | ... |
References
- 1. researchgate.net [researchgate.net]
- 2. Getting Started in Biological Pathway Construction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Epithelial Cell Coculture Models for Studying Infectious Diseases: Benefits and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Contact-Free Co-Culture Model for the Study of Innate Immune Cell Activation During Respiratory Virus Infection [jove.com]
- 8. Identification of kinase inhibitors as potential host-directed therapies for intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MEK inhibitors as novel host-targeted antivirals with a dual-benefit mode of action against hyperinflammatory respiratory viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Systematic screening identifies dual PI3K and mTOR inhibition as a conserved therapeutic vulnerability in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Influenza A virus replication has a stronger dependency on Raf/MEK/ERK signaling pathway activity than SARS-CoV-2 [frontiersin.org]
- 15. Combined MEK and STAT3 Inhibition Uncovers Stromal Plasticity by Enriching for Cancer-Associated Fibroblasts With Mesenchymal Stem Cell-Like Features to Overcome Immunotherapy Resistance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting Cyp51/PD-L1-IN-1 experimental variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cyp51/PD-L1-IN-1.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
Q1: How should I dissolve and store this compound?
-
A1: this compound is typically soluble in DMSO (e.g., at 10 mM).[1] For long-term storage, it is recommended to store the compound in solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Q2: What is the stability of this compound in cell culture medium?
-
A2: The stability of small molecules in culture medium can vary. It is advisable to prepare fresh dilutions of the inhibitor from a stock solution for each experiment. If long-term incubation is required, the stability should be empirically determined.
-
Experimental Design and Controls
-
Q3: What are the essential controls for an experiment using this compound?
-
A3:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
-
Untreated Control: Cells that are not exposed to the inhibitor or vehicle.
-
Positive Control: If available, a known inhibitor of Cyp51 or PD-L1 can be used to confirm assay performance.
-
Negative Control: A cell line that does not express the target (PD-L1 or has low Cyp51 activity) could be used to assess off-target effects.
-
-
-
Q4: At what concentration should I use this compound?
-
A4: The optimal concentration will depend on the cell type and the specific assay. It is recommended to perform a dose-response curve to determine the IC50 in your experimental system. The reported IC50 values for this compound are 0.884 µM for Cyp51 and 0.083 µM for PD-L1.[2]
-
Troubleshooting Experimental Variability
-
Q5: I am observing high variability in my IC50 values between experiments. What are the possible causes?
-
A5: High variability in cell-based assays is a common issue.[3][4] Potential sources include:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.[5]
-
Cell Density: Inconsistent cell seeding density can significantly impact results.[6] Ensure uniform cell seeding across all wells and experiments.
-
Reagent Preparation: Prepare fresh dilutions of the inhibitor for each experiment to avoid degradation.
-
Mycoplasma Contamination: Routinely test your cells for mycoplasma contamination, as it can alter cellular responses.[6]
-
-
-
Q6: Why am I not seeing the expected inhibition of PD-L1?
-
A6:
-
Low PD-L1 Expression: Confirm that your cell line expresses PD-L1 at a detectable level. PD-L1 expression can be induced in some cell lines by treatment with cytokines like IFN-γ.[7]
-
Assay Sensitivity: Ensure your detection method (e.g., Western blot, flow cytometry) is sensitive enough to detect changes in PD-L1 levels or its downstream signaling.
-
Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively block PD-L1 in your specific cell type.
-
-
-
Q7: The inhibitor is causing significant cell death even at low concentrations. What could be the reason?
-
A7:
-
Cyp51 Inhibition: Cyp51 is an essential enzyme in sterol biosynthesis in both fungal and mammalian cells.[8][9] Inhibition of mammalian Cyp51 can disrupt cell membrane integrity and lead to cytotoxicity. This effect may be more pronounced in rapidly dividing cells.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors may have off-target effects.
-
Cell Line Sensitivity: Some cell lines may be more sensitive to perturbations in sterol biosynthesis.
-
-
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Reference |
| This compound | Cyp51 | 0.884 | [2] |
| PD-L1 | 0.083 | [2] | |
| Cyp51/PD-L1-IN-2 | Cyp51 | 0.263 | [10] |
| PD-L1 | 0.017 | [10] | |
| Cyp51/PD-L1-IN-3 | Cyp51 | 0.205 | [11] |
| PD-L1 | 0.039 | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a fresh cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PD-L1 Expression
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PD-L1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression of PD-L1.
Visualizations
Caption: PD-L1 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mt.com [mt.com]
- 4. cellgs.com [cellgs.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. m.youtube.com [m.youtube.com]
- 7. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 9. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Cyp51/PD-L1-IN-1 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual inhibitor Cyp51/PD-L1-IN-1. The focus is on optimizing its concentration to achieve the desired biological effects while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its targets?
A1: this compound is a small molecule inhibitor with a quinazoline scaffold. It is a dual-target inhibitor, meaning it acts on two distinct proteins:
-
CYP51 (Lanosterol 14-alpha-demethylase): This enzyme is a key component of the cholesterol biosynthesis pathway. In cancer cells, which often have a high demand for cholesterol for their growth and proliferation, inhibiting CYP51 can lead to apoptosis.[1][2]
-
PD-L1 (Programmed Death-Ligand 1): This is an immune checkpoint protein often overexpressed on cancer cells. It binds to the PD-1 receptor on T cells, suppressing the immune response against the tumor. Inhibiting PD-L1 can restore the anti-tumor activity of the immune system.[3][4]
The dual inhibition of both targets presents a promising strategy for cancer therapy by directly inducing cancer cell death and simultaneously boosting the immune response against the tumor.
Q2: What are the known IC50 values for this compound?
A2: The reported half-maximal inhibitory concentrations (IC50) for this compound are for its direct targets, primarily in the context of its antifungal properties, which also led to its development. It is crucial to distinguish these from cytotoxic concentrations in mammalian cells.
| Target | IC50 Value |
| CYP51 (fungal) | 0.884 µM[5][6] |
| PD-L1 | 0.083 µM[5][6] |
Important Note: These values indicate the concentration required to inhibit the activity of the target proteins by 50%. They do not represent the concentration that causes 50% cell death (cytotoxicity, CC50 or IC50 for cytotoxicity). The cytotoxic concentration in your specific cancer cell line of interest must be determined experimentally.
Q3: Why is it critical to determine the optimal concentration of this compound?
A3: Optimizing the concentration is essential to achieve a therapeutic window where the inhibitor effectively modulates its targets (CYP51 and PD-L1) without causing significant damage to healthy cells or inducing excessive off-target effects. Concentrations that are too low may not be effective, while concentrations that are too high can lead to cytotoxicity, confounding experimental results and limiting its therapeutic potential.[7]
Q4: What are the common solvents for dissolving this compound?
A4: According to supplier information, this compound is soluble in DMSO up to 10 mM.[8] When preparing stock solutions, it is crucial to use high-purity, anhydrous DMSO. For cell-based assays, the final concentration of DMSO in the culture medium should be kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Optimizing Concentration and Avoiding Cytotoxicity
This guide provides a step-by-step approach to determining the optimal, non-cytotoxic concentration of this compound for your in vitro experiments.
Problem 1: High levels of cell death observed in treated cells.
-
Possible Cause: The concentration of this compound is too high, leading to cytotoxicity.
-
Solution:
-
Perform a Dose-Response Curve: To determine the cytotoxic IC50 (the concentration that causes 50% cell death), treat your cancer cell line with a wide range of this compound concentrations (e.g., from 0.01 µM to 100 µM) for a set period (e.g., 24, 48, and 72 hours).
-
Assess Cell Viability: Use a standard cytotoxicity assay such as MTT, MTS, or a live/dead cell stain.
-
Select a Sub-Cytotoxic Concentration Range: For subsequent functional assays, choose a concentration range well below the cytotoxic IC50. A good starting point is often 10-fold to 100-fold lower than the cytotoxic IC50.
-
Problem 2: Inconsistent or non-reproducible results.
-
Possible Cause 1: Issues with compound stability or solubility.
-
Solution:
-
Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Ensure the compound is fully dissolved in the culture medium before adding it to the cells. Visually inspect for any precipitation.
-
-
Possible Cause 2: Variation in cell seeding density.
-
Solution:
-
Maintain a consistent cell seeding density across all experiments, as this can influence the apparent cytotoxicity of a compound.
-
-
Possible Cause 3: Solvent (DMSO) toxicity.
-
Solution:
-
Include a vehicle control (cells treated with the same final concentration of DMSO as the highest concentration of the inhibitor) in all experiments. Ensure the final DMSO concentration is consistent across all treatment groups.
-
Problem 3: No observable effect on the target pathways at non-cytotoxic concentrations.
-
Possible Cause: The chosen concentration is too low to effectively inhibit CYP51 or PD-L1 in your cell model.
-
Solution:
-
Titrate Upwards: Gradually increase the concentration of this compound in your functional assays, while simultaneously monitoring for any increase in cytotoxicity.
-
Use a More Sensitive Assay: Consider using more sensitive readouts for target engagement, such as measuring downstream signaling molecules of the PD-L1 pathway or assessing changes in cholesterol biosynthesis.
-
Increase Treatment Duration: It's possible that a longer exposure to the inhibitor is required to observe a significant effect.
-
Experimental Protocols
Protocol 1: Determining Cytotoxic IC50 using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (including a non-cytotoxic and a known cytotoxic concentration as a positive control) for the desired time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation solution (e.g., Trypsin-EDTA, but be mindful of incubation time to avoid membrane damage).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: PD-L1 Signaling Pathway and Inhibition.
Caption: Cholesterol Biosynthesis Pathway and CYP51A1 Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting PD-1/PD-L-1 immune checkpoint inhibition for cancer immunotherapy: success and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.org]
Technical Support Center: Identifying and Mitigating Off-Target Effects of Dual Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dual inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of dual inhibitors and why are they a concern?
A: Off-target effects occur when a dual inhibitor binds to and affects proteins other than its intended two targets. These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and adverse side effects in a clinical context.[1][2] Understanding and controlling for these effects is crucial for accurately interpreting data and developing safe and effective therapeutics.[3][4]
Q2: What are the main approaches to identify potential off-targets?
A: There are two primary strategies for identifying off-targets:
-
Computational (In Silico) Prediction: These methods use algorithms to predict potential off-target interactions based on the chemical structure of the inhibitor and the known structures of proteins.[5][6][7] Ligand-based approaches compare the inhibitor to known ligands of various targets, while structure-based methods use docking simulations to predict binding to different protein structures.[5]
-
Experimental Profiling: These laboratory-based techniques directly assess the binding of the inhibitor to a wide range of proteins in a cellular or biochemical context.[1][8]
It is recommended to use a combination of both computational prediction and experimental validation for a comprehensive off-target profile.[3][9]
Q3: What is the difference between on-target and off-target effects in a signaling pathway?
A: On-target effects are the intended consequences of the inhibitor acting on its designated targets within a specific signaling pathway. Off-target effects, in contrast, are the unintended consequences that arise from the inhibitor interacting with other proteins, potentially in different or crosstalking signaling pathways.
Troubleshooting Guides
Issue 1: Discrepancy between Biochemical and Cellular Assay Results
Q: My dual inhibitor shows high potency in a biochemical assay, but weak or no activity in a cell-based assay. What could be the problem?
A: This is a common issue in drug discovery. Several factors can contribute to this discrepancy:
-
Cell Permeability: The inhibitor may not be able to efficiently cross the cell membrane to reach its intracellular targets.[10][11]
-
Efflux Pumps: The inhibitor could be actively transported out of the cell by efflux pumps.
-
Intracellular ATP Concentration: The high concentration of ATP in cells can outcompete ATP-competitive inhibitors, reducing their apparent potency compared to biochemical assays which often use lower ATP concentrations.[12]
-
Protein Binding in Media: The inhibitor may bind to proteins in the cell culture serum, reducing its free concentration available to enter cells.[10]
-
Metabolic Instability: The inhibitor may be rapidly metabolized by the cells into an inactive form.
Troubleshooting Steps:
-
Assess Cell Permeability: Use computational models to predict permeability or perform experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Evaluate Efflux: Test if co-incubation with known efflux pump inhibitors restores cellular activity.
-
Optimize Assay Conditions: If possible, use cell lines with lower expression of relevant efflux pumps or perform assays in serum-free media for a short duration.
-
Measure Intracellular Concentration: Use techniques like LC-MS/MS to determine the intracellular concentration of the inhibitor.
Issue 2: Unexpected Phenotype or Toxicity Observed in Cellular Assays
Q: My dual inhibitor is causing an unexpected cellular phenotype or toxicity that cannot be explained by the inhibition of its intended targets. How can I identify the potential off-target responsible?
A: Unexplained cellular effects are often a sign of off-target activity. A systematic approach is needed to identify the responsible off-target(s).
Troubleshooting Steps:
-
In Silico Profiling: Use computational tools to generate a list of potential off-targets.[5][7]
-
Broad-Spectrum Experimental Profiling:
-
Chemical Proteomics: Employ techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) to identify inhibitor-binding proteins directly from cell lysates.[1][8]
-
Kinome Scanning: If the off-target is suspected to be a kinase, perform a kinome-wide binding or activity assay.[13]
-
-
Validate Top Candidates: Once you have a list of potential off-targets, validate them using orthogonal assays:
-
Direct Binding Assays: Confirm direct binding using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Cellular Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm the inhibitor engages the target inside the cell.[14][15]
-
Genetic Approaches: Use CRISPR/Cas9 or RNAi to knock down the suspected off-target and see if the unexpected phenotype is rescued.[16]
-
Experimental Protocols and Data
Identifying Off-Targets Using Chemical Proteomics
Chemical proteomics is a powerful, unbiased approach to identify the proteins that an inhibitor interacts with in a complex biological sample.[1][8][17]
Generic Workflow for Compound-Centric Chemical Proteomics (CCCP)
-
Probe Synthesis: Synthesize an analog of your dual inhibitor that contains a reactive group (e.g., alkyne, photo-affinity label) and an affinity tag (e.g., biotin) attached via a linker.[8]
-
Cell Lysate Incubation: Incubate the probe with cell lysate. For photo-affinity probes, expose the mixture to UV light to induce covalent cross-linking to interacting proteins.
-
Affinity Purification: Use streptavidin beads to pull down the biotin-tagged probe that is now cross-linked to its target proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specific binders and perform on-bead digestion of the captured proteins using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control (e.g., a competition experiment with an excess of the original, unmodified inhibitor).
Mitigating Off-Target Effects Through Rational Design
One of the most effective ways to reduce off-target effects is through structure-guided rational drug design.[2]
Workflow for Rational Design to Improve Selectivity
-
Structural Determination: Obtain a high-resolution co-crystal structure of your inhibitor bound to both an on-target and a key off-target protein.
-
Binding Site Analysis: Compare the binding pockets of the on-target and off-target proteins. Identify key differences in amino acid residues, size, or shape of the binding site.
-
Structure-Activity Relationship (SAR) by Design:
-
Modify the inhibitor to introduce steric hindrance that would prevent binding to the more constrained off-target pocket while being tolerated by the on-target.
-
Modify the inhibitor to form favorable interactions (e.g., hydrogen bonds) with unique residues present only in the on-target protein.
-
-
Synthesis and Testing: Synthesize the newly designed analogs and test them in both on-target and off-target biochemical and cellular assays to confirm improved selectivity.
Summary of Off-Target Identification Techniques
| Technique | Principle | Throughput | In Vitro/In Cell | Key Advantage | Key Limitation |
| Kinome Scan | Measures binding or inhibition against a panel of purified kinases.[13] | High | In Vitro | Broad coverage of the kinome. | Doesn't account for cellular factors like ATP concentration or permeability.[12] |
| Chemical Proteomics | Uses a modified inhibitor to pull down interacting proteins from a lysate.[1][8] | Low-Medium | In Vitro (lysate) | Unbiased, identifies novel off-targets. | Requires chemical synthesis of a probe; may alter inhibitor properties.[1] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding in intact cells or lysates.[14] | Medium | In Cell/Lysate | Confirms target engagement in a cellular context without modifying the inhibitor. | Not all protein-ligand interactions result in a significant thermal shift. |
| NanoBRET™ Target Engagement | A proximity-based assay that measures inhibitor binding to a luciferase-tagged target protein in living cells.[15] | High | In Cell | Real-time measurement in living cells; quantitative. | Requires genetic modification of cells to express the tagged target protein. |
| Computational Docking | Predicts binding poses and affinities of an inhibitor to various protein structures.[6] | Very High | In Silico | Fast and cost-effective way to screen thousands of potential off-targets. | Prone to false positives; predictions require experimental validation.[3] |
| CRISPR/Cas9 Screens | Uses genome-wide CRISPR libraries to identify genes that, when knocked out, confer resistance or sensitivity to the inhibitor.[16] | High | In Cell | Provides functional validation of targets in a cellular context. | Can be complex to perform and analyze; may have off-target effects itself.[16][18] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. icr.ac.uk [icr.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION [escholarship.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. shop.carnabio.com [shop.carnabio.com]
- 14. biognosys.com [biognosys.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. blog.addgene.org [blog.addgene.org]
dealing with potential aggregation of Cyp51/PD-L1-IN-1 in assays
Welcome to the technical support center for Cyp51/PD-L1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a specific focus on addressing potential issues related to compound aggregation in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a dual inhibitor of Cytochrome P450 Family 51 (CYP51) and Programmed Death-Ligand 1 (PD-L1).[1][2] It is a quinazoline-based compound with antifungal and potential immunoregulatory properties.[1]
Q2: What are the key properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅N₅O₂ | [2] |
| Molecular Weight | 357.37 g/mol | [2] |
| CAS Number | 3032386-49-2 | [1][3] |
| IC₅₀ (CYP51) | 0.884 µM | [1][3] |
| IC₅₀ (PD-L1) | 0.083 µM | [1][3] |
| Solubility | 10 mM in DMSO | [2] |
Q3: Why is compound aggregation a concern for in vitro assays?
A3: Compound aggregation can lead to the formation of colloidal particles in assay buffers. These aggregates can non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results or assay artifacts. This phenomenon is a common source of error in high-throughput screening and other in vitro assays.
Q4: Are quinazoline-based compounds like this compound prone to aggregation?
A4: While there is no specific data on the aggregation of this compound, quinazoline scaffolds and other planar aromatic structures can have a tendency to self-associate or stack, which may lead to aggregation, particularly at higher concentrations or in aqueous solutions with low organic solvent content. Therefore, it is prudent to be aware of and test for potential aggregation.
Troubleshooting Guide: Dealing with Potential Aggregation
This guide provides a step-by-step approach to identify and mitigate potential aggregation of this compound in your assays.
Step 1: Proper Compound Handling and Solubilization
Proper handling from the outset can prevent many aggregation-related issues.
Problem: Compound precipitates out of solution when diluted from a DMSO stock into an aqueous assay buffer.
Solution:
-
Use High-Quality, Anhydrous DMSO: Water in DMSO can reduce the solubility of hydrophobic compounds and promote precipitation.
-
Prepare a High-Concentration Stock in 100% DMSO: Based on available data, a 10 mM stock in DMSO should be achievable.[2]
-
Perform Serial Dilutions in DMSO: Before diluting into your final aqueous buffer, perform intermediate serial dilutions in 100% DMSO.
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your assay to minimize solvent effects and reduce the likelihood of precipitation upon dilution.
-
Vortex and Visually Inspect: After each dilution step, vortex the solution and visually inspect for any signs of precipitation (cloudiness, particulates).
Step 2: Experimental Identification of Aggregation
If you suspect aggregation is affecting your results, the following experiments can help confirm its presence.
A. Detergent-Based Assay
Principle: Non-ionic detergents like Triton X-100 or Tween-20 can disrupt colloidal aggregates. If the inhibitory activity of your compound is significantly reduced in the presence of a low concentration of detergent, it is likely due to aggregation-based inhibition.
Experimental Protocol:
-
Prepare your standard assay buffer.
-
Prepare a second batch of assay buffer containing 0.01% (v/v) Triton X-100.
-
Run your assay with a dose-response of this compound in both the standard and detergent-containing buffers.
-
Compare the IC₅₀ values. A significant rightward shift (increase) in the IC₅₀ in the presence of detergent suggests aggregation.
B. Enzyme Concentration Variation Assay
Principle: The IC₅₀ of a true, specific inhibitor should be independent of the enzyme concentration. In contrast, the IC₅₀ of an aggregating inhibitor will often increase linearly with the enzyme concentration, as the aggregates sequester the enzyme.
Experimental Protocol:
-
Establish your standard assay conditions with a fixed enzyme concentration (e.g., 1X).
-
Repeat the assay with a higher enzyme concentration (e.g., 2X or 5X), keeping all other substrate and compound concentrations the same.
-
Determine the IC₅₀ of this compound at each enzyme concentration.
-
A significant increase in the IC₅₀ with increasing enzyme concentration is indicative of non-specific inhibition by aggregation.
C. Dynamic Light Scattering (DLS)
Principle: DLS is a biophysical technique that can directly detect the presence of sub-micron particles (aggregates) in a solution.
Experimental Protocol:
-
Prepare this compound in your final assay buffer at a concentration where you observe inhibition.
-
As a control, prepare a sample of the assay buffer with the same final DMSO concentration but without the inhibitor.
-
Analyze both samples by DLS. The presence of particles in the 50-1000 nm range in the sample containing this compound, which are absent in the control, is strong evidence of aggregation.
Summary of Troubleshooting Experiments
| Method | Principle | Expected Outcome if Aggregation is Present |
| Detergent-Based Assay | Disruption of aggregates by non-ionic detergents. | Significant increase (rightward shift) in IC₅₀ in the presence of detergent. |
| Enzyme Concentration Variation | True inhibitors are enzyme concentration-independent. | IC₅₀ increases with increasing enzyme concentration. |
| Dynamic Light Scattering (DLS) | Direct detection of particles in solution. | Presence of particles (50-1000 nm) in the compound-containing sample. |
Visualizing Experimental Workflows and Concepts
Troubleshooting Workflow for Potential Aggregation
A decision-making workflow for investigating and confirming compound aggregation.
Mechanism of Non-Specific Inhibition by Aggregates
A diagram illustrating the difference between specific inhibition by monomers and non-specific inhibition by colloidal aggregates.
PD-L1 Signaling Pathway
A simplified diagram of the PD-1/PD-L1 signaling axis and the inhibitory action of this compound.
References
improving the stability of Cyp51/PD-L1-IN-1 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Cyp51/PD-L1-IN-1 in cell culture media.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions.
Issue 1: Inconsistent or lower than expected bioactivity of this compound.
-
Potential Cause: Degradation of the compound in the cell culture media. As a quinazoline derivative, this compound may be susceptible to hydrolysis or oxidation in aqueous environments.[1][2][3]
-
Solution:
-
Minimize exposure to harsh conditions: Prepare fresh stock solutions and add the compound to the cell culture media immediately before use. Avoid prolonged storage of the compound in aqueous solutions.
-
Optimize pH: The stability of quinazoline derivatives can be pH-dependent.[4] Consider buffering the cell culture media to maintain a pH that favors the stability of the compound. The optimal pH may need to be determined empirically.
-
Use of antioxidants: To mitigate oxidative degradation, consider adding antioxidants like ascorbic acid or tocopherol to the formulation.
-
Formulation Strategies: For persistent stability issues, consider advanced formulation strategies such as microencapsulation or lyophilization to protect the compound from degradation.
-
Issue 2: Precipitation of this compound in cell culture media.
-
Potential Cause: Poor aqueous solubility of the compound. Quinazolinone derivatives are often crystalline products with low solubility in water.[5]
-
Solution:
-
Solvent Selection: Ensure the initial stock solution is prepared in a suitable organic solvent like DMSO at a concentration well below its solubility limit.[6]
-
Dilution Method: When diluting the DMSO stock into the aqueous cell culture media, add the media dropwise to the stock solution while vortexing to avoid rapid precipitation.[6] Keeping the media warm during dilution can also help.[6]
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture media as low as possible (ideally below 0.5%) to minimize solvent-induced precipitation and cell toxicity.
-
Solubility Assessment: Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific cell culture media.
-
Issue 3: High variability in experimental results between replicates.
-
Potential Cause: Inconsistent compound concentration due to degradation or precipitation. This can lead to different effective concentrations in different wells.
-
Solution:
-
Follow best practices for compound handling: Prepare a single batch of diluted compound for all replicates to ensure consistency.
-
Visual Inspection: Before and during the experiment, visually inspect the culture plates under a microscope for any signs of precipitation.
-
Stability Check: Perform a stability study to determine the degradation rate of this compound in your cell culture media over the time course of your experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of small molecule inhibitors. It is important to prepare the stock solution at a concentration significantly lower than the compound's solubility limit in DMSO to ensure it is fully dissolved.
Q2: How can I determine the stability of this compound in my specific cell culture media?
A2: You can perform a stability study by incubating this compound in your cell culture media at 37°C and measuring its concentration at different time points using HPLC-MS. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What are the typical degradation pathways for quinazoline-based compounds?
A3: Quinazoline derivatives can be susceptible to hydrolysis, particularly at elevated temperatures or in acidic or alkaline solutions.[1] Oxidation is another common degradation pathway.[1][7][8]
Q4: I am observing a lower than expected IC50 value for this compound in my cell-based assay compared to the enzymatic assay. What could be the reason?
A4: Discrepancies between enzymatic and cell-based IC50 values are common and can be due to several factors, including:
-
Cellular permeability: The compound may have poor permeability into the cells, resulting in a lower intracellular concentration.
-
Efflux pumps: The compound may be actively transported out of the cells by efflux pumps.
-
Off-target effects: In a cellular context, the compound may have off-target effects that influence cell viability, leading to an apparent lower potency.
-
Compound instability: The compound may be degrading in the cell culture media over the course of the assay, leading to a decrease in the effective concentration.[9]
Q5: How can I improve the solubility of this compound in my cell culture media?
A5: Besides the dilution techniques mentioned in the troubleshooting guide, you can also explore the use of solubilizing agents or different formulations. However, any additives should be tested for their potential effects on cell viability and the activity of the compound.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol determines the kinetic solubility of this compound in cell culture media.
Materials:
-
This compound
-
DMSO
-
Cell culture media (e.g., DMEM)
-
96-well filter plates (e.g., Millipore MultiScreen)
-
96-well collection plates
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well filter plate.
-
Add the cell culture media to each well to achieve the desired final compound concentrations (e.g., 1, 2, 5, 10, 20, 50, 100 µM). The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubate the plate on a plate shaker at room temperature for 1-2 hours.
-
Filter the solutions into a 96-well collection plate by centrifugation or vacuum.
-
Analyze the concentration of the compound in the filtrate using a UV-Vis spectrophotometer (if the compound has a chromophore) or by HPLC-MS.
-
The highest concentration at which the compound remains in solution is considered its kinetic solubility.
| Parameter | Value |
| Stock Solution | 10 mM in DMSO |
| Final Concentrations | 1 - 100 µM |
| Final DMSO | 1% |
| Incubation Time | 1-2 hours |
| Analysis Method | UV-Vis or HPLC-MS |
Protocol 2: Stability Assessment using HPLC-MS
This protocol measures the stability of this compound in cell culture media over time.
Materials:
-
This compound
-
Cell culture media (e.g., DMEM) with serum
-
Incubator (37°C, 5% CO2)
-
Acetonitrile
-
Formic acid
-
HPLC-MS system
Procedure:
-
Prepare a solution of this compound in the cell culture media at the desired final concentration (e.g., 10 µM).
-
Aliquot the solution into multiple vials and place them in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubator.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to the media sample.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for HPLC-MS analysis.
-
Analyze the concentration of the remaining this compound in the supernatant using a validated HPLC-MS method.
-
Plot the concentration of the compound as a function of time to determine its stability profile.
HPLC-MS Parameters (Example):
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS Detector | ESI in positive ion mode |
| MS/MS Transition | Specific to this compound |
Visualizations
Signaling Pathways
Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Caption: Cyp51's role in the fungal ergosterol biosynthesis pathway.
Experimental Workflow
Caption: Workflow for assessing compound stability in cell culture media.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy180.com [pharmacy180.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. researchgate.net [researchgate.net]
troubleshooting inconsistent results in dual inhibitor screening assays
Welcome to the technical support center for dual inhibitor screening assays. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the generation of robust and reproducible data.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Assay Design and Quality Control
Q1: My results are inconsistent between experiments. How can I improve the reproducibility of my assay?
A1: Inconsistent results often stem from variability in assay conditions. A key metric to monitor is the Z'-factor (Z-prime), which assesses the quality and reproducibility of a high-throughput screening (HTS) assay.[1][2]
-
Understanding Z'-Factor: The Z'-factor quantifies the separation between your positive and negative controls.[3] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
-
Interpretation: A Z'-factor between 0.5 and 1.0 is considered excellent for HTS, indicating a large separation between controls and low variability, making it a robust assay.[3][4] An assay with a Z'-factor below 0.5 may not be reliable for identifying hits.[4]
-
Troubleshooting with Z'-Factor: If your Z'-factor is low, it indicates either a small signal window (difference between control means) or high data variation (large standard deviations). To improve your Z'-factor and overall assay reproducibility, consider the following:
-
Optimize Reagent Concentrations: Ensure that the concentrations of your detection reagents are optimal.
-
Incubation Times: Standardize all incubation times and temperatures.
-
Cell Seeding Density: Maintain a consistent cell number per well, as this can significantly impact the assay window.
-
Plate Uniformity: Address any systematic errors across the plate, such as edge effects (see Q2).
-
Q2: I'm observing an "edge effect" in my microplates. What causes this and how can I mitigate it?
A2: The edge effect is a common phenomenon in microplate-based assays where the wells on the perimeter of the plate behave differently from the interior wells.[5] This is primarily caused by increased evaporation in the outer wells, which can lead to changes in the concentration of media components, salts, and test compounds.[6][7][8] This variability can significantly impact data reliability and increase standard deviations.[5]
Strategies to Minimize Edge Effects:
| Mitigation Strategy | Description |
| Use Reservoir Wells | Fill the outer wells with sterile water or media without cells. This helps to create a more uniform humidity environment across the plate, though it reduces the number of wells available for experimental samples.[6] |
| Low Evaporation Lids | Utilize lids with condensation rings specifically designed to reduce fluid loss from evaporation.[6][8] |
| Sealing Tapes | For biochemical assays, use foil or clear sealing tapes. For cell-based assays, use sterile, breathable tapes that allow for necessary gas exchange while minimizing evaporation.[5][6][8] |
| Reduce Incubation Time | If possible, shorten the duration of the assay to minimize the cumulative effects of evaporation.[5][6] |
| Randomize Plate Layout | Implement a block randomization scheme for compound placement to help distribute any positional bias across the plate, rather than concentrating it on the edges.[7] |
| Ensure Uniform Temperature | Minimize temperature gradients across the microplate, especially for temperature-sensitive assays.[5] |
Section 2: Experimental Execution
Q3: My replicate data shows high variability. What are the common causes of poor replicate data?
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability. Ensure pipettes are properly calibrated and use proper pipetting techniques to avoid air bubbles and splashing.[9]
-
Incomplete Mixing of Reagents: Ensure all solutions, including standards, samples, and detection reagents, are thoroughly mixed before being added to the wells.[9]
-
Cell Clumping: Uneven cell distribution due to clumping will result in variable cell numbers per well. Ensure a single-cell suspension before plating.
-
Inconsistent Incubation: Variations in incubation time or temperature between plates or even across a single plate can lead to divergent results.
-
Plate Handling: Inconsistent washing steps or leaving residual wash buffer in wells can dilute subsequent reagents and affect results.
Below is a general workflow for a dual inhibitor screening assay designed to minimize variability.
Caption: Dual inhibitor screening workflow from preparation to data analysis.
Section 3: Data Analysis and Interpretation
Q4: My synergy scores are highly variable or show antagonism where I expect synergy. What could be wrong?
A4: Inconsistent or unexpected synergy scores can arise from both experimental and analytical issues.
-
Choice of Synergy Model: Different synergy models (e.g., Loewe additivity, Bliss independence, HSA) can produce different results because they are based on different assumptions.[10][11] It's crucial to choose a model that is appropriate for your biological question. For example, the Loewe model is often used when inhibitors target the same pathway, while the Bliss model is suitable for drugs with independent mechanisms.[12][13]
-
Data Normalization: Improper normalization of your data to controls (0% and 100% inhibition) can skew synergy calculations. Ensure your controls are robust and accurately represent the dynamic range of the assay.
-
Curve Fitting: The algorithms used for dose-response curve fitting can significantly influence the calculation of synergy.[14] Poorly fitted curves for single agents will lead to inaccurate synergy predictions.[14]
-
Statistical Significance: A calculated synergy score may not be statistically significant. It's important to perform statistical tests to determine if the observed synergy is greater than what would be expected from experimental variation alone.[15]
-
True Antagonism: It is also possible that the two inhibitors are genuinely antagonistic. This can occur through various mechanisms, such as one drug interfering with the binding or uptake of the other.
The diagram below illustrates a common signaling pathway targeted by dual inhibitors, providing a conceptual basis for expecting synergy.
Caption: Signaling pathway with two inhibitors targeting different kinases.
Q5: One of my single agents is more effective than the combination at certain concentrations. What does this indicate?
A5: This phenomenon, where a combination is less effective than one of its components, is known as antagonism. According to the Highest Single Agent (HSA) model, if the combination effect is less than the effect of the most active single agent, the interaction is considered antagonistic.[10] This can occur for several reasons:
-
Competitive Binding: One inhibitor might prevent the other from binding to its target.
-
Negative Feedback Loops: Inhibition of one pathway might lead to the activation of a compensatory pathway that is resistant to the second inhibitor.
-
Off-Target Effects: One of the drugs may have off-target effects that counteract the efficacy of the other drug.
The following decision tree can help guide your troubleshooting process when faced with inconsistent results.
Caption: A troubleshooting decision tree for inconsistent assay results.
Experimental Protocols
Protocol: Cell Viability Assay for Dual Inhibitor Screening (e.g., Using CellTiter-Glo®)
This protocol outlines a general procedure for assessing the effects of dual inhibitors on cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well, white-walled microplate at a pre-optimized density in 80 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a dose-response matrix of Inhibitor A, Inhibitor B, and their combinations in a separate plate. This should include single-agent titrations and a matrix of combinations.
-
Include vehicle-only wells (negative control) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Add 20 µL of the compound dilutions to the corresponding wells of the cell plate.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (100% viability) and a "no cells" or "maximum inhibition" control (0% viability).
-
Calculate the Z'-factor to confirm assay quality.
-
Plot dose-response curves for single agents and calculate IC50 values.
-
Use an appropriate synergy model (e.g., Loewe, Bliss, ZIP) to calculate synergy scores from the combination data.[10]
-
References
- 1. Z-factor - Wikipedia [en.wikipedia.org]
- 2. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assay.dev [assay.dev]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. The edge effect in microplate assays [wakoautomation.com]
- 6. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 7. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 8. m.youtube.com [m.youtube.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Mind the Curve: Dose–Response Fitting Biases the Synergy Scores across Software Used for Chemotherapy Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Statistical determination of synergy based on Bliss definition of drugs independence | PLOS One [journals.plos.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Enhancing Cell Permeability of Quinazoline-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in enhancing the cell permeability of quinazoline-based inhibitors.
Section 1: Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues encountered during experimentation.
FAQs: General Permeability Issues
Question: My quinazoline inhibitor shows high potency in biochemical assays but has low to no activity in cell-based assays. What is the likely cause?
Answer: A significant drop in potency between biochemical and cellular assays often points to poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential factors include rapid efflux from the cell or intracellular metabolism. It is recommended to experimentally assess the compound's permeability and efflux liability using assays like the Caco-2 or PAMPA assay.
Question: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
Answer:
-
Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period when added from a DMSO stock to an aqueous buffer. This high-throughput assay is useful for early-stage discovery to flag potential solubility issues.[1][2]
-
Thermodynamic solubility is the true equilibrium solubility of a compound, determined by incubating the solid material in a buffer for an extended period (e.g., 24-48 hours) until equilibrium is reached.[1][2]
For initial screening, kinetic solubility is often sufficient. However, for lead optimization and pre-formulation, thermodynamic solubility provides a more accurate and relevant measure.[1]
Question: My quinazoline inhibitor is highly lipophilic (high LogP) but still exhibits poor cell permeability. Why might this be?
Answer: While a certain degree of lipophilicity is necessary for membrane partitioning, excessive lipophilicity can be detrimental to permeability for several reasons:
-
Poor Aqueous Solubility: The compound may precipitate in the aqueous unstirred water layer adjacent to the cell membrane, reducing the concentration gradient available to drive passive diffusion.
-
Membrane Sequestration: The compound may become trapped within the lipid bilayer and struggle to partition out into the cytoplasm.
-
Molecular Rigidity and Size: Quinazoline cores can be rigid. If the molecule is large and inflexible, it may have difficulty navigating the fluid mosaic of the cell membrane.[3][4]
-
Efflux Pump Recognition: Even lipophilic compounds can be substrates for efflux pumps like P-glycoprotein (P-gp).
It is advisable to investigate the compound's solubility and determine if it is an efflux pump substrate.
Troubleshooting: Caco-2 & PAMPA Assays
Question: How do I interpret the efflux ratio from my Caco-2 assay for a quinazoline derivative?
Answer: The efflux ratio (ER) is calculated as the ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction to the Papp in the apical-to-basolateral (A-B) direction (ER = Papp(B-A) / Papp(A-B)).
-
An ER > 2 suggests that the compound is a substrate of active efflux transporters.[5]
-
An ER ≈ 1 indicates that the compound primarily crosses the membrane by passive diffusion.
-
An ER < 0.5 may suggest active uptake, although this is less common.
If a high efflux ratio is observed, further experiments using specific inhibitors (e.g., verapamil for P-gp) can help identify the responsible transporter.[6]
Question: My quinazoline compound has low recovery in the Caco-2 assay. What are the potential causes and solutions?
Answer: Low recovery can indicate several issues:
-
Poor Solubility: The compound may be precipitating in the assay buffer. You can try reducing the compound concentration or adding a small percentage of a co-solvent, but be aware this can affect cell health.
-
Non-specific Binding: The compound may be adsorbing to the plastic of the assay plate. Using low-binding plates can mitigate this.
-
Cellular Metabolism: Caco-2 cells have some metabolic activity. You can analyze the samples for metabolites to confirm this.
-
Intracellular Accumulation: The compound may be accumulating within the cells.
Analyzing the cell lysate at the end of the experiment can help determine the extent of intracellular accumulation.[6]
Question: The permeability of my quinazoline inhibitor is high in the PAMPA assay but low in the Caco-2 assay. What does this discrepancy imply?
Answer: This is a classic indicator that your compound is an efflux pump substrate. The PAMPA assay only measures passive permeability across an artificial lipid membrane.[7] The Caco-2 assay uses a live cell monolayer that expresses efflux transporters. The high PAMPA result shows the compound has the physicochemical properties for passive diffusion, while the low Caco-2 result indicates it is being actively removed from the cells.[7]
Section 2: Strategies to Enhance Cell Permeability
Chemical Modification Strategies
Improving the intrinsic properties of the molecule is a primary strategy for enhancing cell permeability.
-
Modulating Lipophilicity (LogP/LogD): A LogD at pH 7.4 in the range of 1-3 is often considered optimal for passive permeability. Introducing or removing lipophilic or polar groups can be used to fine-tune this property. For example, adding trifluoromethyl groups can increase lipophilicity and facilitate diffusion across membranes.[8]
-
Reducing Hydrogen Bond Donors (HBDs): The number of hydrogen bond donors is a critical factor influencing the desolvation penalty a molecule must pay to enter the lipid membrane. Strategies to reduce HBD count, such as N-methylation of amides or replacing amines with less polar groups, can significantly improve permeability.[9][10] Masking HBDs via a prodrug approach is also a viable strategy.[11]
-
Exploiting Intramolecular Hydrogen Bonds (IMHBs): Creating opportunities for IMHBs can "shield" polar groups, reducing the molecule's effective polarity and improving its ability to cross the cell membrane.[12]
-
Prodrug Approaches: A prodrug is an inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[13] This strategy can be used to temporarily mask polar functional groups that hinder membrane permeability.[14][15] For example, ester prodrugs can be used to mask carboxylic acids or hydroxyl groups.[13]
Formulation & Advanced Delivery Strategies
For compounds where chemical modification is not feasible or sufficient, advanced formulation strategies can be employed.
-
Liposomal Formulations: Encapsulating quinazoline inhibitors like gefitinib or erlotinib in liposomes can improve their solubility, stability, and pharmacokinetic profile.[16][17] PEGylated liposomes can further enhance circulation time in vivo.[17]
-
Nanoparticle-Based Delivery: Chitosan or other polymeric nanoparticles can be used to encapsulate quinazoline inhibitors.[18] These systems can protect the drug from degradation and may offer opportunities for targeted delivery.
Section 3: Quantitative Data on Quinazoline Permeability
The following table provides a summary of permeability and physicochemical properties for a hypothetical series of quinazoline analogs to illustrate structure-permeability relationships.
| Compound ID | R1-Group (Position 4) | R2-Group (Position 6) | cLogP | HBD Count | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| Parent-1 | -NH-Ph | -OCH₃ | 3.5 | 1 | 0.8 | 5.2 |
| Analog-1A | -O-Ph | -OCH₃ | 3.6 | 0 | 5.1 | 1.1 |
| Analog-1B | -NH-Ph-F | -OCH₃ | 3.8 | 1 | 1.2 | 4.8 |
| Analog-1C | -NH-Ph | -OH | 3.1 | 2 | 0.2 | 6.1 |
| Analog-1D | -NH-Ph | -O(CH₂)₂N(CH₃)₂ | 4.0 | 1 | 0.5 | >10 |
| Analog-1E | Prodrug (ester at R2=-OH) | -OCOCH₃ | 3.9 | 1 | 3.5 | 5.5 |
Data in this table is illustrative and synthesized from general principles of medicinal chemistry to demonstrate key concepts.
Interpretation:
-
Analog-1A: Replacing the aniline (-NH-) hydrogen bond donor with an ether (-O-) linkage significantly improves permeability (Papp) and reduces efflux, demonstrating the impact of reducing HBD count.
-
Analog-1B: Adding a fluorine atom slightly increases lipophilicity but has a minimal impact on permeability, suggesting that lipophilicity alone is not the sole driver.
-
Analog-1C: Adding a hydroxyl group increases the HBD count and polarity, leading to a drastic reduction in permeability.
-
Analog-1D: The addition of a basic amine likely leads to increased interaction with efflux pumps, resulting in a very high efflux ratio.
-
Analog-1E: A prodrug strategy masking the polar hydroxyl group of Analog-1C results in a significant improvement in permeability.
Section 4: Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio of a quinazoline inhibitor across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use wells with TEER values indicating a confluent monolayer (typically >200 Ω·cm²).
-
Preparation of Dosing Solution: Prepare the quinazoline inhibitor in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration (e.g., 10 µM).
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Add fresh transport buffer to the apical chamber.
-
Add the dosing solution to the basolateral chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a quinazoline inhibitor across an artificial lipid membrane.
Methodology:
-
Prepare Lipid Solution: Dissolve a lipid (e.g., 2% lecithin in dodecane) to create the artificial membrane.
-
Coat Donor Plate: Add a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well in a 96-well donor plate and allow it to impregnate the filter.
-
Prepare Solutions:
-
Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Donor Plate: Add the dosing solution of the quinazoline inhibitor to the coated donor plate.
-
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for a specified period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, separate the plates and quantify the compound concentration in both the donor and acceptor wells by UV-Vis spectroscopy or LC-MS/MS.
-
Data Calculation: Calculate the effective permeability (Pe) based on the final concentrations in the donor and acceptor wells.
Protocol 3: Kinetic Solubility Assay
Objective: To rapidly determine the kinetic solubility of a quinazoline inhibitor in an aqueous buffer.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the quinazoline inhibitor in DMSO (e.g., 10 mM).
-
Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a 96-well plate.
-
Add Buffer: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentration.
-
Incubation: Shake the plate at room temperature for 1-2 hours.
-
Detection (Nephelometry): Measure the light scattering of the solutions in a nephelometer. The point at which a significant increase in light scattering is observed indicates precipitation and defines the kinetic solubility limit.
-
Detection (UV): Alternatively, filter the solutions to remove any precipitate and measure the UV absorbance of the filtrate to determine the concentration of the dissolved compound.[19]
Section 5: Visualizations (Diagrams)
Signaling Pathways
Many quinazoline-based inhibitors target receptor tyrosine kinases like EGFR and VEGFR. Understanding these pathways is crucial for interpreting cellular activity.
Caption: EGFR signaling pathway and the site of action for quinazoline inhibitors.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. bohrium.com [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based design of lipophilic quinazoline inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Achieving improved permeability by hydrogen bond donor modulation in a series of MGAT2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 16. Gefitinib encapsulation based on nano-liposomes for enhancing the curative effect of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a nanoliposomal formulation of erlotinib for lung cancer and in vitro/in vivo antitumoral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Navigating the Nuances of Small Molecule Inhibitors: A Technical Support Guide
Welcome to your comprehensive resource for minimizing experimental artifacts when working with small molecule inhibitors. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during experiments with small molecule inhibitors, offering practical solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My inhibitor shows a different potency (IC50) in my cell-based assay compared to the published biochemical assay values. Why is there a discrepancy?
A1: Discrepancies between biochemical and cell-based assay potencies are common and can arise from several factors:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.[1]
-
ATP Concentration: Biochemical assays are often performed at ATP concentrations near the Michaelis constant (Km) of the kinase, whereas intracellular ATP levels are typically much higher. For ATP-competitive inhibitors, this increased competition in a cellular environment can lead to a higher IC50 value.
-
Efflux Pumps: Cells can actively pump out the inhibitor through efflux transporters like P-glycoprotein, reducing its effective intracellular concentration.
-
Protein Binding: The inhibitor may bind to other cellular proteins or lipids, sequestering it away from its intended target.
-
Inhibitor Stability: The inhibitor may be metabolized or degraded by cellular enzymes, leading to a lower active concentration over time.
Q2: I'm observing unexpected or off-target effects in my experiment. How can I confirm if these are genuine off-target activities of my inhibitor?
A2: Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Here are several strategies to validate your observations:
-
Use a Structurally Unrelated Inhibitor: Employ a second inhibitor that targets the same protein but has a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Use a Negative Control Analog: If available, use a structurally similar but inactive analog of your inhibitor. This control should not produce the desired phenotype if the effect is on-target.
-
Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the phenotype of target knockdown/knockout mimics the effect of the inhibitor, it supports an on-target mechanism.
-
Rescue Experiments: Overexpress a version of the target protein that is resistant to the inhibitor. If this rescues the phenotype, it strongly suggests an on-target effect.
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor binds to the intended target in a cellular context.
Q3: My inhibitor is not dissolving properly in my aqueous assay buffer. What can I do to improve its solubility?
A3: Poor aqueous solubility is a frequent issue with small molecules. Here are some approaches to address this:
-
Use a Co-solvent: Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve hydrophobic compounds.[2] Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Test Other Solvents: If DMSO is not suitable, other organic solvents like ethanol or dimethylformamide (DMF) can be tested. Always include a vehicle control with the same final solvent concentration in your experiments.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.
-
Use of Salt Forms: If your inhibitor is available in a salt form (e.g., hydrochloride or sodium salt), it will likely have better aqueous solubility than the free base or acid.[1]
-
Sonication or Gentle Warming: These methods can sometimes help to dissolve stubborn compounds, but be cautious as they can also lead to compound degradation if not performed carefully.
Troubleshooting Common Artifacts
Problem 1: High background signal or non-specific inhibition in my assay.
-
Possible Cause: Compound aggregation at high concentrations.
-
Solution:
-
Visually inspect your compound in solution. Look for cloudiness or precipitate.
-
Perform a concentration-response curve. Aggregating compounds often show a steep, non-saturating dose-response.
-
Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt aggregates.
-
Test the compound in an orthogonal assay to see if the activity is consistent.
-
Problem 2: My inhibitor's effect diminishes over the course of a long-term cell culture experiment.
-
Possible Cause: Inhibitor instability or metabolism.
-
Solution:
-
Replenish the inhibitor at regular intervals by performing partial or full media changes containing fresh inhibitor.
-
Assess inhibitor stability in your culture medium by incubating it for various times and then testing its activity in a short-term assay.
-
Consider using a more stable analog of the inhibitor if available.
-
Problem 3: The vehicle control (e.g., DMSO) is showing a biological effect.
-
Possible Cause: The final concentration of the solvent is too high.
-
Solution:
-
Keep the final DMSO concentration below 0.5% , and ideally below 0.1%.
-
Ensure that all experimental wells, including the untreated control, contain the same final concentration of the vehicle.
-
If the effect persists at low solvent concentrations, consider using an alternative solvent.
-
Quantitative Data Summaries
The following tables provide quantitative data to aid in the selection and use of small molecule inhibitors.
Table 1: Kinase Inhibitor Selectivity Profile
This table illustrates the concept of inhibitor selectivity by showing the half-maximal inhibitory concentration (IC50) values of three common kinase inhibitors against a panel of on- and off-target kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) | Dasatinib IC50 (nM) |
| Primary Targets | |||
| PKCα | 2[3] | - | - |
| PDGFRβ | - | 2[4] | - |
| ABL | - | - | <1 |
| SRC | 6[3] | - | 0.5[5] |
| Common Off-Targets | |||
| CAMKII | 20[3] | - | - |
| c-Kit | - | 2[4] | <1 |
| PKA | 15[3] | - | - |
| VEGFR2 | - | 80[4] | - |
| LCK | - | - | <1 |
| FLT3 | - | 50[4] | - |
Data compiled from multiple sources. Values can vary depending on assay conditions.
Table 2: Solubility of Common Kinase Inhibitors
This table provides a comparison of the solubility of selected kinase inhibitors in aqueous solutions and dimethyl sulfoxide (DMSO).
| Inhibitor | Aqueous Solubility | DMSO Solubility |
| Staurosporine | Insoluble | ~50 mg/mL[6] |
| Sunitinib | Poor | ~25 mg/mL |
| Dasatinib | Slightly Soluble | ~58 mg/mL |
Solubility can be influenced by pH, temperature, and formulation.
Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments relevant to the use of small molecule inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Small molecule inhibitor stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare inhibitor dilutions: Serially dilute the inhibitor stock solution in kinase buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Prepare kinase/substrate mix: Dilute the kinase and its substrate in kinase buffer to the desired working concentrations.
-
Add inhibitor to plate: Add a small volume (e.g., 5 µL) of each inhibitor dilution and the vehicle control to the wells of the assay plate.
-
Add kinase/substrate mix: Add the kinase/substrate mix (e.g., 10 µL) to each well.
-
Initiate the reaction: Add ATP solution (e.g., 10 µL) to all wells to start the kinase reaction. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Incubate: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop reaction and detect remaining ATP: Add the Kinase-Glo® reagent (e.g., 25 µL) to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence: Measure the luminescence of each well using a plate reader.
-
Data analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Normalize the data by setting the vehicle control as 100% activity and a control with no kinase as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess whether a compound binds to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing the target protein
-
Small molecule inhibitor
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR machine or heating block for temperature gradient
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody specific to the target protein
Procedure:
-
Cell treatment: Treat cultured cells with the inhibitor at the desired concentration or with a vehicle control (DMSO) for a specific duration.
-
Harvest and resuspend cells: Harvest the cells, wash with PBS, and resuspend them in PBS.
-
Aliquot and heat: Aliquot the cell suspension into PCR tubes. Place the tubes in a PCR machine and apply a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes at each temperature.
-
Cell lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separate soluble and aggregated proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Collect supernatant: Carefully collect the supernatant containing the soluble proteins.
-
Analyze by Western blot:
-
Determine the protein concentration of each supernatant.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Perform Western blotting using an antibody specific for the target protein.
-
-
Data analysis:
-
Quantify the band intensities for the target protein at each temperature for both the vehicle- and inhibitor-treated samples.
-
Plot the percentage of soluble protein (relative to the lowest temperature) against the temperature for both conditions.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.
-
Protocol 3: Identifying Off-Targets using Chemical Proteomics
This protocol provides a general workflow for identifying the cellular targets and off-targets of a small molecule inhibitor using an affinity-based chemical proteomics approach.
Materials:
-
Small molecule inhibitor with a functional group for immobilization (or a suitable analog)
-
Affinity matrix (e.g., NHS-activated Sepharose beads)
-
Cell lysate
-
Lysis buffer
-
Wash buffers
-
Elution buffer
-
Mass spectrometry facility for protein identification
Procedure:
-
Immobilize the inhibitor: Covalently attach the inhibitor to the affinity matrix according to the manufacturer's instructions.
-
Prepare cell lysate: Lyse cultured cells or tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Incubate lysate with beads: Incubate the cell lysate with the inhibitor-immobilized beads to allow for binding of target proteins. Include a control incubation with beads that have not been coupled to the inhibitor (or are coupled to an inactive analog).
-
Wash beads: Wash the beads extensively with wash buffers of increasing stringency to remove non-specifically bound proteins.
-
Elute bound proteins: Elute the specifically bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of free inhibitor, SDS-PAGE sample buffer, or by changing the pH).
-
Protein identification by mass spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search engine.
-
-
Data analysis and validation:
-
Compare the proteins identified from the inhibitor-coupled beads to the control beads. Proteins that are significantly enriched in the inhibitor sample are potential targets.
-
Validate the identified targets using orthogonal methods such as Western blotting, CETSA, or functional assays.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staurosporine | Cell Signaling Technology [cellsignal.com]
optimizing incubation times for Cyp51/PD-L1-IN-1 treatment
Welcome to the technical support center for Cyp51/PD-L1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this dual-target inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a quinazoline-based small molecule that functions as a dual inhibitor of both Cytochrome P450 Family 51 (Cyp51) and Programmed Death-Ligand 1 (PD-L1). Its antifungal activity stems from the inhibition of Cyp51, an essential enzyme in the ergosterol biosynthesis pathway in fungi. This disruption of the fungal cell membrane leads to apoptosis.[1][2] Concurrently, its inhibition of PD-L1 can modulate immune responses, making it a compound of interest for both anti-infective and immuno-oncology research.
Q2: What are the IC50 values for this compound and related compounds?
A2: The half-maximal inhibitory concentrations (IC50) for this compound and other similar dual inhibitors are summarized in the table below.
| Compound | Target | IC50 (µM) |
| This compound | Cyp51 | 0.884 |
| PD-L1 | 0.083 | |
| Cyp51/PD-L1-IN-2 | Cyp51 | 0.263 |
| PD-L1 | 0.017 | |
| Cyp51/PD-L1-IN-3 | Cyp51 | 0.205 |
| PD-L1 | 0.039 |
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.
Q4: How should I store the this compound stock solution?
A4: For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the stability of the compound. Studies on soluble PD-1 and PD-L1 have shown good stability with up to three freeze-thaw cycles, but it is best practice to aliquot stock solutions.
Troubleshooting Guide: Optimizing Incubation Times
Optimizing the incubation time is critical for obtaining reliable and reproducible results. The ideal duration depends on the specific cell type, the concentration of this compound, and the experimental endpoint being measured.
Problem 1: No observable effect or weak response after treatment.
| Possible Cause | Suggested Solution |
| Incubation time is too short. | The inhibitor may require more time to exert its biological effects. Consider performing a time-course experiment. Start with a broader range of incubation times (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal duration for your specific assay and cell line. For antifungal assays, incubation times of 24 to 48 hours are often necessary.[3] For immunomodulatory effects, such as cytokine production, a 24-hour incubation may be sufficient, while longer incubations (up to 72 hours) might be needed to observe effects on cell viability.[4] |
| Compound concentration is too low. | The concentration of this compound may be below the effective range for your cell type. Perform a dose-response experiment with a range of concentrations around the reported IC50 values to determine the optimal concentration for your experimental setup. |
| Cell density is too high. | A high cell density can reduce the effective concentration of the inhibitor per cell. Optimize your cell seeding density to ensure that the cells are in the logarithmic growth phase during treatment. |
| Compound instability. | This compound may be unstable in your cell culture medium over long incubation periods. While information on the stability of this specific compound is limited, you can assess its stability by measuring its concentration in the medium over time using analytical methods. If instability is an issue, consider replenishing the medium with fresh compound during long-term experiments. |
Problem 2: High levels of cell death or cytotoxicity observed, even at low concentrations.
| Possible Cause | Suggested Solution |
| Incubation time is too long. | Prolonged exposure to the inhibitor, even at low concentrations, can lead to off-target effects and general cytotoxicity. Reduce the incubation time. A time-course experiment will help identify a window where the desired biological effect is observed without excessive cell death. |
| Compound concentration is too high. | The inhibitor concentration may be in the toxic range for your cell line. Perform a dose-response curve to identify a concentration that provides the desired inhibitory effect with minimal cytotoxicity. |
| Solvent (DMSO) toxicity. | High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and that you include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in your experiments. |
Experimental Protocols
1. General Protocol for a Cell-Based Viability Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of a cancer cell line.
-
Cell Seeding: Seed your cancer cell line of interest in a 96-well plate at a pre-determined optimal density. Allow the cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of the compound in your complete cell culture medium.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as an MTT, MTS, or a resazurin-based assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
2. Protocol for Assessing Cytokine Production
This protocol is designed to measure the effect of this compound on cytokine production from immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs).
-
Cell Preparation: Isolate PBMCs from whole blood using a density gradient centrifugation method. Resuspend the cells in complete RPMI medium.
-
Treatment: Seed the PBMCs in a 24-well plate. Add different concentrations of this compound or a vehicle control (DMSO).
-
Stimulation: Co-stimulate the cells with an appropriate stimulus to induce cytokine production (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the cytokine of interest (e.g., IL-2, IFN-γ) in the supernatant using an ELISA or a multiplex bead-based assay, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated samples to the vehicle control to determine the effect of this compound.
Visualizations
Signaling Pathways
Caption: The Cyp51 signaling pathway in fungal cells and its inhibition by this compound.
Caption: The PD-1/PD-L1 signaling pathway and its disruption by this compound.
Experimental Workflow
References
Technical Support Center: Refining Protocols for Assessing Dual-Target Engagement in Intact Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on assessing dual-target engagement in intact cells. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered in popular dual-target engagement assays.
Proximity Ligation Assay (PLA)
The Proximity Ligation Assay (PLA) is a powerful technique for detecting protein-protein interactions in situ. When applied to dual-target engagement, it can visualize the proximity of two distinct proteins.
Common Issues and Solutions for Dual-Target PLA
| Issue | Potential Cause | Recommended Solution | Quantitative Parameter Example |
| High Background Signal | Primary antibody concentration is too high. | Titrate each primary antibody individually using a single recognition PLA to determine the optimal concentration that minimizes background. | Test primary antibody dilutions from 1:100 to 1:1000. |
| Non-specific binding of primary antibodies. | If background persists after titration, try alternative primary antibodies targeting different epitopes on the target proteins. | N/A | |
| Insufficient blocking. | Ensure the entire sample is covered with blocking solution and consider increasing the incubation time.[1] | Increase blocking time from 30 minutes to 60 minutes at 37°C.[2] | |
| Insufficient washing. | Increase the number, duration, and volume of washes. Use the recommended Wash Buffers A and B at the appropriate steps.[1] | Perform 3 x 5-minute washes instead of 2 x 5-minute washes. | |
| Low or No Signal | Suboptimal primary antibody performance. | Ensure fixation, permeabilization, and antigen retrieval methods are compatible with both primary antibodies. | N/A |
| Incorrect primary antibody combination. | The two primary antibodies must be raised in different species (e.g., mouse and rabbit) for the PLA probes to bind specifically. | N/A | |
| Low abundance of the protein-protein interaction. | Increase the amplification time to enhance signal detection. | Extend amplification time from 100 minutes to 120 minutes.[3] | |
| Reagent issues. | Ensure all buffers are at room temperature before use and that enzymes have been stored correctly.[1][3] | N/A | |
| Signal Coalescence | Primary antibody concentration is too high. | Titrate primary antibodies to a lower concentration. | N/A |
| Over-exposure during imaging. | Avoid using auto-exposure settings on the microscope. Manually set the exposure time to prevent signal saturation. | N/A |
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess target engagement by measuring changes in the thermal stability of a protein upon ligand binding. In a dual-target context, this can be adapted to monitor the engagement of two different targets simultaneously, often requiring multiplex detection methods.
Common Issues and Solutions for Dual-Target CETSA
| Issue | Potential Cause | Recommended Solution | Quantitative Parameter Example |
| No or Weak Thermal Shift | Ligand does not significantly alter the thermal stability of one or both targets. | This is a potential outcome and may indicate a lack of direct binding or a binding mode that does not impact protein stability. | N/A |
| Insufficient compound concentration or cell permeability. | Increase compound concentration or pre-incubation time to ensure adequate cellular uptake and target engagement.[4] | Test a concentration range from 1 µM to 50 µM. | |
| Issues with protein detection. | For multiplexed Western blotting, ensure primary antibodies are from different species and have been validated for specificity. For mass spectrometry, optimize protein extraction and digestion protocols. | N/A | |
| High Variability Between Replicates | Inconsistent heating. | Use a PCR machine with a heated lid for precise and uniform temperature control.[5] | Ensure a controlled cooling step back to room temperature after heating.[5] |
| Uneven cell density. | Ensure a homogenous cell suspension before plating to have consistent cell numbers in each sample. | N/A | |
| Difficulty in Multiplex Detection | Antibody cross-reactivity in Western blotting. | Use highly specific monoclonal antibodies and validate them individually before multiplexing. | N/A |
| Low abundance of one target. | Optimize lysis conditions to ensure efficient extraction of both target proteins. | N/A |
Resonance Energy Transfer (BRET & FRET)
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are techniques that measure the proximity of two molecules based on energy transfer between a donor and an acceptor molecule. These are powerful tools for studying dual-target engagement in real-time in living cells.
Common Issues and Solutions for Dual-Target BRET/FRET
| Issue | Potential Cause | Recommended Solution | Quantitative Parameter Example |
| High Background Signal | FRET: Spectral bleed-through from the donor emission into the acceptor channel or direct excitation of the acceptor by the donor's excitation wavelength.[6] | Perform control experiments with cells expressing only the donor or only the acceptor to quantify and correct for bleed-through.[6] Use optimized filter sets to minimize spectral overlap. | N/A |
| BRET: Non-specific interactions between the donor (luciferase) and acceptor (fluorophore) fusion proteins. | Include control experiments where the donor and acceptor are co-expressed but not fused to the interacting partners of interest.[7] | N/A | |
| Low or No BRET/FRET Signal | Donor and acceptor are too far apart (>10 nm). | The proteins of interest may not be interacting directly. This is a valid negative result. | The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. |
| Unfavorable orientation of donor and acceptor dipoles. | Try different fusion protein constructs where the donor and acceptor tags are placed on the opposite termini (N- vs. C-terminus) of the proteins of interest.[8][9] | N/A | |
| Low expression of fusion proteins. | Optimize transfection conditions to ensure sufficient expression of both fusion constructs. | N/A | |
| Photobleaching (FRET) | Excessive exposure to excitation light. | Reduce laser power and exposure time. Use a more photostable fluorophore. | N/A |
| Signal Instability (BRET) | Substrate depletion. | Ensure sufficient substrate concentration and that the signal is read within the optimal time window after substrate addition.[7] | Incubate cells with the luciferase substrate for at least 2 hours to achieve a stable signal.[7] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right assay for my dual-target engagement study?
A1: The choice of assay depends on several factors:
-
Nature of the interaction: For direct physical interaction, FRET, BRET, and PLA are suitable. For assessing target engagement of a small molecule to two different proteins, CETSA is a good option.
-
Throughput requirements: BRET and some formats of CETSA are amenable to high-throughput screening.[5][10] PLA and FRET are generally lower throughput.
-
Cellular context: All these assays can be performed in intact cells. PLA can also be used on fixed tissues.
-
Available reagents: PLA requires specific primary antibodies raised in different species. FRET and BRET require the generation of fusion proteins.
Q2: In a dual-target PLA, what are the most critical controls to include?
A2: The following controls are essential:
-
Single antibody controls: Perform the PLA with each primary antibody separately to ensure they do not generate non-specific signals.
-
No primary antibody control: This control, where only the PLA probes are added, is crucial to check for non-specific binding of the secondary reagents.
-
Biological negative control: Use a cell line or condition where one or both of the target proteins are not expressed or are known not to interact.
-
Biological positive control: If available, use a cell line or condition where the interaction is known to occur.
Q3: For a dual-target FRET experiment, how can I be sure that the observed signal is due to a specific interaction and not just random collisions of the fusion proteins?
A3: This is a critical consideration. To address this:
-
Use appropriate controls: Express the donor and acceptor fusions at levels as close to endogenous as possible to minimize random interactions.
-
FLIM-FRET: Fluorescence Lifetime Imaging Microscopy (FLIM)-FRET can distinguish between interacting and non-interacting donor populations, providing more quantitative data on the bound fraction.
-
Competition experiments: Introduce a non-fluorescent version of one of the binding partners to see if it can compete with the fluorescently tagged version and reduce the FRET signal.
Q4: Can CETSA be used to study the engagement of a bivalent compound that binds to two different targets?
A4: Yes, CETSA is well-suited for this application. By performing CETSA and detecting both targets (e.g., via multiplexed Western blot or mass spectrometry), you can simultaneously assess the thermal stabilization of both proteins in response to the bivalent compound. This can provide evidence that the compound is engaging both targets in the cellular environment.
Q5: What are the main advantages of NanoBRET over traditional BRET for dual-target studies?
A5: NanoBRET utilizes the bright NanoLuc luciferase as the donor, which offers several advantages:
-
Higher sensitivity: The bright signal allows for the detection of interactions even at low, more physiological expression levels of the fusion proteins.[11]
-
Improved spectral separation: The emission spectrum of NanoLuc is narrower, leading to less spectral overlap with the acceptor fluorophore and a better signal-to-noise ratio.[11]
-
Red-shifted acceptor: The brighter donor allows the use of red-shifted acceptors, which minimizes background autofluorescence from cells.[11]
Experimental Protocols
Detailed Methodology for Dual-Target Proximity Ligation Assay (PLA)
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
-
Cell Culture and Fixation:
-
Seed cells on coverslips and grow to 50-70% confluency.
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde (PFA) for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block with a suitable blocking solution (e.g., Duolink Blocking Solution) for 60 minutes at 37°C in a humidity chamber.[2]
-
-
Primary Antibody Incubation:
-
Dilute the two primary antibodies (from different species, e.g., mouse and rabbit) in the antibody diluent.
-
Incubate the samples with the primary antibody solution overnight at 4°C in a humidity chamber.[2]
-
-
PLA Probe Incubation:
-
Wash the samples twice with Wash Buffer A.
-
Dilute the PLA probes (anti-mouse PLUS and anti-rabbit MINUS) in the antibody diluent.
-
Incubate with the PLA probe solution for 1 hour at 37°C in a humidity chamber.
-
-
Ligation and Amplification:
-
Wash twice with Wash Buffer A.
-
Prepare the ligation mix by diluting the ligase in the ligation buffer.
-
Incubate with the ligation mix for 30 minutes at 37°C.[1]
-
Wash twice with Wash Buffer A.
-
Prepare the amplification mix by diluting the polymerase in the amplification buffer.
-
Incubate with the amplification mix for 100 minutes at 37°C.[1]
-
-
Detection and Imaging:
-
Wash twice with Wash Buffer B.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Image using a fluorescence microscope. PLA signals will appear as distinct fluorescent spots.
-
Detailed Methodology for Dual-Target Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
-
Cell Culture and Compound Treatment:
-
Culture cells to a sufficient density.
-
Treat cells with the test compound or vehicle control for a specified time and concentration.
-
-
Heating Step:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a PCR machine, followed by a cooling step to 4°C.[10]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Clarify the lysates by centrifugation to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
-
Multiplex Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with a cocktail of the two primary antibodies (from different species) overnight at 4°C.
-
Wash the membrane and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., Alexa Fluor 680 and 800).
-
Image the blot using a fluorescence imager.
-
-
Data Analysis:
-
Quantify the band intensities for both target proteins at each temperature.
-
Plot the relative amount of soluble protein as a function of temperature to generate melting curves for both targets in the presence and absence of the compound.
-
A shift in the melting curve indicates target engagement.
-
Visualizations
Experimental Workflow for Dual-Target Engagement Assays
Caption: Workflow for dual-target engagement assays.
Signaling Pathway of EGFR-HER2 Heterodimerization
Caption: EGFR-HER2 heterodimerization signaling pathway.
Signaling Pathway of GPCR Homodimerization
Caption: GPCR homodimerization and G-protein signaling.
References
- 1. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Troubleshooting Guide for Duolink® PLA for Flow Cytometry Detection [sigmaaldrich.com]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Studying Protein Interactions with BRET and NanoLuc® Luciferase [promega.com]
Technical Support Center: In Vivo Models for Dual Antifungal and Immunotherapy Agents
Welcome to the technical support center for researchers developing and utilizing in vivo models for the evaluation of dual antifungal and immunotherapy agents. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when combining antifungal and immunotherapy agents in an in vivo model?
A1: Researchers often encounter several key challenges:
-
Unexpected Toxicity: The combination of an antifungal and an immunotherapy agent can sometimes lead to increased toxicity that is not observed with either agent alone. This can manifest as rapid weight loss, overt signs of distress, or unexpected mortality in animal models.
-
Antagonistic Interactions: While the goal is often synergy, some combinations can have antagonistic effects, where the efficacy of one or both agents is reduced. For example, an immunomodulatory drug might induce host pathways that inadvertently counteract the effects of the antifungal agent.[1][2][3]
-
Altered Pharmacokinetics/Pharmacodynamics (PK/PD): The presence of an immunotherapy agent can alter the absorption, distribution, metabolism, and excretion of the antifungal drug, and vice versa, impacting the drug's efficacy and toxicity.[4][5]
-
Model-Specific Effects: The choice of animal model, fungal strain, and the host's immune status can significantly influence the outcome of the combination therapy. A combination that is effective in an immunocompetent model may behave differently in an immunocompromised model.[6]
-
Lack of In Vitro to In Vivo Correlation: Promising synergistic interactions observed in in vitro assays, such as checkerboard assays, may not always translate to enhanced efficacy in a complex in vivo setting.[1][7]
Q2: How do I choose the right in vivo model for my dual-agent study?
A2: The selection of an appropriate in vivo model is critical for the successful evaluation of your dual-agent therapy. Consider the following factors:
-
Fungal Pathogen and Disease Model: The model should be relevant to the human disease you are studying. Common models include disseminated candidiasis and invasive pulmonary aspergillosis in mice.[8][9] The specific strain of the fungus used is also important, as virulence can vary.
-
Host Immune Status: The immune status of the animal model should align with the target patient population. Immunocompromised models (e.g., neutropenic mice) are often necessary to establish a robust infection but may react differently to immunotherapy compared to immunocompetent models.[8][10][11]
-
Route of Infection: The route of administration of the fungal pathogen (e.g., intravenous, intranasal, gastrointestinal) should mimic the natural course of infection in humans as closely as possible.[8][10]
-
Specific Immunotherapy Agent: The choice of model may also depend on the immunotherapy being tested. For example, studies involving checkpoint inhibitors may require models with specific genetic backgrounds to ensure the relevant immune pathways are active.
Q3: What are the key outcome measures to assess the efficacy of a dual-agent therapy?
A3: A comprehensive assessment of efficacy should include multiple endpoints:
-
Survival Analysis: This is a primary endpoint in many studies, providing a clear measure of the overall therapeutic benefit.
-
Fungal Burden: Quantifying the colony-forming units (CFU) in target organs (e.g., kidneys, brain, lungs) provides a direct measure of the antifungal activity of the treatment.[12]
-
Histopathology: Histological examination of infected tissues can reveal the extent of tissue damage, inflammation, and fungal invasion.
-
Immune Response Profiling: Measuring cytokine and chemokine levels, and performing flow cytometric analysis of immune cell populations in tissues and blood can provide insights into the immunological mechanisms of action of the combination therapy.
-
Biomarkers: Depending on the model, specific biomarkers of infection or immune activation can be monitored.
Troubleshooting Guides
Problem 1: Unexpected Mortality or Toxicity in the Combination Therapy Group
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Synergistic Toxicity | The combined effect of the two agents may be causing unforeseen toxicity. Solution: Perform a dose-response study for each agent individually to establish the maximum tolerated dose (MTD). Then, test the combination at doses below the individual MTDs. Consider a checkerboard dose-escalation design in a small cohort of animals to identify a safe and effective combination dose. |
| Altered Pharmacokinetics | One agent may be interfering with the metabolism or clearance of the other, leading to toxic accumulation. Solution: Conduct pharmacokinetic studies to measure the plasma and tissue concentrations of both agents when administered alone and in combination. This can help determine if dose adjustments are needed. |
| Cytokine Storm | The immunotherapy agent may be inducing an excessive inflammatory response that is exacerbated by the fungal infection. Solution: Measure key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum of treated animals. If a cytokine storm is suspected, consider strategies to modulate the inflammatory response, such as the co-administration of an anti-inflammatory agent, or adjusting the dose and timing of the immunotherapy. |
| Off-Target Effects | One or both agents may have off-target effects that are only apparent when used in combination. Solution: Review the known pharmacology of both agents. Consider using more specific agents if available. Histopathological analysis of major organs can help identify off-target tissue damage. |
Problem 2: Lack of Synergy or Additive Effect in the In Vivo Model
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Antagonistic Interaction | The mechanisms of action of the two agents may be conflicting in the in vivo environment. For example, some studies have reported antagonism between azoles and amphotericin B in certain contexts.[2] Solution: Re-evaluate the known mechanisms of both agents. Consider testing different classes of antifungal or immunotherapy agents. In vitro checkerboard assays can sometimes help predict antagonism.[1][13] |
| Suboptimal Dosing or Scheduling | The doses or the timing of administration of one or both agents may not be optimal for achieving a synergistic effect. Solution: Perform dose-response and scheduling studies. The immunotherapy may be more effective if administered before, during, or after the antifungal treatment. For example, an immunotherapy aimed at boosting early immune responses may need to be given prophylactically or at the time of infection. |
| Inappropriate Animal Model | The chosen animal model may not be suitable for demonstrating the desired synergistic effect. For instance, if the immunotherapy primarily acts by enhancing neutrophil function, its effect will be minimal in a severely neutropenic model. Solution: Re-evaluate the choice of animal model based on the mechanism of action of your agents. Consider using a less severely immunocompromised model if appropriate. |
| Fungal Resistance | The fungal strain used may be resistant to the antifungal agent, limiting the potential for synergy. Solution: Confirm the susceptibility of the fungal strain to the antifungal agent using standardized in vitro susceptibility testing methods. |
Experimental Protocols
Protocol 1: Murine Model of Disseminated Candidiasis for Dual-Agent Testing
This protocol describes a common model for evaluating the efficacy of a combination therapy against a systemic Candida albicans infection.[8][9]
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) broth and agar
-
Sterile phosphate-buffered saline (PBS)
-
6- to 8-week-old mice (e.g., BALB/c or C57BL/6)
-
Antifungal agent
-
Immunotherapy agent
-
Vehicle controls for both agents
-
Tissue homogenizer
-
Standard laboratory equipment for cell counting and plating
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans in YPD broth overnight at 30°C.
-
Wash the yeast cells twice with sterile PBS.
-
Count the cells using a hemocytometer and resuspend to the desired concentration in PBS (e.g., 2 x 10^5 cells/mL for a final inoculum of 2 x 10^4 cells per mouse in 100 µL).
-
-
Infection:
-
Inject each mouse with 100 µL of the prepared C. albicans suspension via the lateral tail vein.
-
-
Treatment:
-
Divide the mice into the following groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Antifungal agent alone
-
Group 3: Immunotherapy agent alone
-
Group 4: Combination of antifungal and immunotherapy agents
-
-
Administer the treatments according to your experimental design (e.g., intraperitoneally, intravenously, or orally) starting at a defined time point post-infection (e.g., 2 hours).
-
-
Monitoring:
-
Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival.
-
Euthanize mice that become moribund.
-
-
Outcome Assessment (at a predefined endpoint, e.g., day 7 post-infection):
-
Euthanize the remaining mice.
-
Aseptically harvest the kidneys.
-
Homogenize the kidneys in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenates and plate on YPD agar.
-
Incubate the plates at 30°C for 24-48 hours and count the colonies to determine the fungal burden (CFU/gram of tissue).
-
Quantitative Data Summary
Table 1: Efficacy of Combination Therapy in a Murine Model of Invasive Aspergillosis
| Treatment Group | Survival Rate (%) | Mean Fungal Burden (log10 CFU/g lung tissue) |
| Vehicle Control | 0 | 5.8 ± 0.4 |
| Echinocandin (e.g., Caspofungin) | 30 | 4.2 ± 0.6 |
| Checkpoint Inhibitor (e.g., anti-PD-1) | 20 | 5.1 ± 0.5 |
| Echinocandin + Checkpoint Inhibitor | 70 | 3.1 ± 0.4* |
*p < 0.05 compared to monotherapy groups. Data are representative and compiled from multiple studies. Actual results will vary depending on the specific experimental conditions.[11]
Table 2: In Vitro and In Vivo Synergy of Antifungal and Monoclonal Antibody (mAb) Therapy
| Fungal Species | Antifungal | Immunotherapy | In Vitro FIC Index† | In Vivo Outcome |
| Candida albicans | Fluconazole | Anti-β-1,3-glucan mAb | 0.375 (Synergy) | Increased survival and reduced kidney fungal burden compared to monotherapy. |
| Aspergillus fumigatus | Voriconazole | Anti-cell wall galactomannan mAb | 0.5 (Synergy) | Prolonged survival in a neutropenic mouse model. |
| Cryptococcus neoformans | Amphotericin B | Anti-capsular polysaccharide mAb | Not always predictive | Enhanced fungal clearance from the brain in a meningitis model. |
†Fractional Inhibitory Concentration (FIC) index: ≤0.5 = Synergy; >0.5 to 4.0 = Indifference; >4.0 = Antagonism.[13][14]
Visualizations
Signaling Pathways and Drug Targets
References
- 1. Combination Antifungal Therapy: A Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Combination antifungal therapy in treatment of murine pulmonary mucormycosis: roles of quinolones and azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates [frontiersin.org]
- 6. In vivo evolution of Candida auris multi-drug resistance in a patient receiving antifungal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination therapy of murine invasive candidiasis with fluconazole and amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine model of invasive candidiasis [bio-protocol.org]
- 10. Frontiers | Candida albicans Colonizes and Disseminates to the Gastrointestinal Tract in the Presence of the Microbiota in a Severe Combined Immunodeficient Mouse Model [frontiersin.org]
- 11. Frontiers | Checkpoint inhibitors as immunotherapy for fungal infections: Promises, challenges, and unanswered questions [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Dual-Target Engagement of Cyp51/PD-L1-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyp51/PD-L1 Dual-Target Engagement
The development of dual-target inhibitors represents a promising strategy in drug discovery, offering the potential for enhanced efficacy and reduced development of resistance compared to single-target agents. The compound Cyp51/PD-L1-IN-1 and its analogues are novel quinazoline derivatives designed to simultaneously inhibit two distinct and critical targets: the fungal enzyme Lanosterol 14α-demethylase (CYP51) and the human immune checkpoint protein Programmed Death-Ligand 1 (PD-L1).
CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to fungal cell death. This makes it a well-established target for antifungal drugs, such as the azole class of antifungals.
PD-L1 is a transmembrane protein that plays a key role in immune suppression. Its interaction with its receptor, PD-1, on T cells, delivers an inhibitory signal that dampens the immune response. Cancer cells and some pathogens can exploit this pathway to evade immune surveillance. Inhibiting the PD-1/PD-L1 interaction can restore T-cell-mediated immune responses.
The rationale behind a dual-target Cyp51/PD-L1 inhibitor is to create a therapeutic agent with both direct antifungal activity and an immune-boosting effect, which could be particularly beneficial in treating fungal infections in immunocompromised patients. This guide provides a comparative analysis of this compound and related compounds, alongside established single-target inhibitors, and details the experimental methodologies used to validate their dual-target engagement.
Comparative Analysis of Inhibitor Potency
The following tables summarize the in vitro potency of the dual-target inhibitor this compound and its analogs, as well as established single-target inhibitors for both CYP51 and PD-L1. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of a drug that is required for 50% inhibition in vitro.
| Dual-Target Inhibitors | CYP51 IC50 (μM) | PD-L1 IC50 (μM) | Reference |
| This compound (L11) | 0.884 | 0.083 | [1] |
| Cyp51/PD-L1-IN-2 (L20) | 0.263 | 0.017 | [1] |
| Cyp51/PD-L1-IN-3 (L21) | 0.205 | 0.039 | [1] |
| Single-Target CYP51 Inhibitors (Antifungals) | CYP51 IC50 (μM) | Reference |
| Fluconazole | ~0.31 - 1327 | [2] |
| Itraconazole | ~0.4 - 70 | [2] |
| Ketoconazole | ~0.5 - 4.5 | [2] |
| Voriconazole | ~0.2 - 78 | [2] |
| Single-Target PD-L1 Inhibitors (Small Molecules) | PD-L1 IC50 (nM) | Reference |
| BMS-103 | 79.1 | [3] |
| BMS-142 | 96.7 | [3] |
| Atezolizumab (antibody) | 3.9 | [4] |
| Pembrolizumab (antibody) | 2.0 | [4] |
| Nivolumab (antibody) | 2.4 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard assays used in the field for evaluating CYP51 and PD-L1 inhibition.
CYP51 Inhibition Assay (Candida albicans)
This assay determines the inhibitory activity of a compound against the fungal CYP51 enzyme.
Materials:
-
Recombinant Candida albicans CYP51 enzyme
-
NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
Test compounds (e.g., this compound, Fluconazole) dissolved in DMSO
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
A reconstitution mixture is prepared containing C. albicans CYP51 and NADPH-cytochrome P450 reductase in potassium phosphate buffer.
-
The test compound is serially diluted and added to the wells of a 96-well plate.
-
The CYP51 reconstitution mixture and lanosterol are added to each well.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The rate of substrate turnover is determined by measuring the change in absorbance at 450 nm over time.
-
The percentage of inhibition for each compound concentration is calculated relative to a DMSO control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
PD-L1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a compound to block the interaction between PD-1 and PD-L1.
Materials:
-
Recombinant human PD-1 protein (tagged, e.g., with 6His)
-
Recombinant human PD-L1 protein (tagged, e.g., with Fc)
-
Anti-tag antibody labeled with a FRET donor (e.g., anti-6His-d2)
-
Anti-tag antibody labeled with a FRET acceptor (e.g., anti-Fc-Europium cryptate)
-
Test compounds (e.g., this compound, BMS-103) dissolved in DMSO
-
Assay buffer
-
384-well low volume white plate
-
HTRF-compatible plate reader
Procedure:
-
Test compounds are serially diluted and dispensed into the wells of a 384-well plate.
-
Tagged human PD-1 and PD-L1 proteins are added to the wells.
-
The plate is incubated to allow for the binding of PD-1 and PD-L1.
-
A pre-mixed solution of the HTRF detection reagents (donor and acceptor antibodies) is added to each well.
-
The plate is incubated in the dark to allow for the binding of the detection antibodies.
-
The HTRF signal is measured on a compatible plate reader. The signal is generated when the donor and acceptor fluorophores are brought into close proximity due to the PD-1/PD-L1 interaction.
-
The percentage of inhibition is calculated based on the reduction in the HTRF signal in the presence of the test compound compared to a DMSO control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1. Fungal Ergosterol Biosynthesis Pathway and Site of CYP51 Inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
A Comparative Analysis of Cyp51/PD-L1-IN-1 and Other CYP51 Inhibitors: A Guide for Researchers
In the landscape of antifungal drug discovery, the emergence of dual-target inhibitors represents a promising strategy to combat fungal resistance and enhance therapeutic efficacy. This guide provides a comprehensive comparative analysis of Cyp51/PD-L1-IN-1, a novel dual inhibitor, against established CYP51 inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of performance data, experimental methodologies, and relevant signaling pathways.
This compound and its analogs are quinazoline compounds designed to simultaneously inhibit fungal sterol 14α-demethylase (CYP51), a crucial enzyme in ergosterol biosynthesis, and Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein. This dual-action mechanism not only directly targets fungal growth but also has the potential to modulate the host immune response to infection.[1][2]
Quantitative Performance Analysis
The inhibitory activities of this compound and its analogs against CYP51 and PD-L1, alongside a selection of established azole antifungals against Candida albicans CYP51 and human CYP51, are summarized in the tables below. This data facilitates a direct comparison of potency and selectivity.
Table 1: Inhibitory Activity of Dual-Target Inhibitors
| Compound | CYP51 IC50 (μM) | PD-L1 IC50 (μM) | Antifungal Activity (MIC50, μg/mL against C. albicans) |
| This compound (L11) | 0.884 | 0.083 | 0.25 - 2.0 |
| Cyp51/PD-L1-IN-2 (L20) | 0.263 | 0.017 | 0.25 - 2.0 |
| Cyp51/PD-L1-IN-3 (L21) | 0.205 | 0.039 | 0.25 - 2.0 |
Data sourced from Sun B, et al. J Med Chem. 2023.[1]
Table 2: Comparative Inhibitory Activity of Standard CYP51 Inhibitors
| Inhibitor | C. albicans CYP51 IC50 (μM) | Human CYP51 IC50 (μM) | Selectivity Index (Human/Fungal) |
| Fluconazole | 0.4 - 0.6 | >30 | >50 - 75 |
| Itraconazole | 0.4 - 0.6 | ~1.0 | ~1.7 - 2.5 |
| Ketoconazole | 0.4 - 0.6 | ~0.057 | ~0.1 |
| Voriconazole | Not explicitly found | Not explicitly found | Not explicitly found |
| Tebuconazole | Not explicitly found | Not explicitly found | ~10 |
| Imazalil | Not explicitly found | Not explicitly found | ~440 |
Data compiled from multiple sources.[3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance analysis.
In Vitro CYP51 Inhibition Assay (Recombinant Enzyme)
This assay determines the 50% inhibitory concentration (IC50) of a compound against CYP51. The protocol outlined is based on established methods for testing CYP51 inhibitors.
Materials:
-
Recombinant fungal CYP51 (e.g., from C. albicans)
-
NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
Test compounds (e.g., this compound, azoles) dissolved in DMSO
-
Potassium phosphate buffer (pH 7.4)
-
Microsomes (if using a membrane-bound system)
-
LC-MS/MS for product quantification
Procedure:
-
A reaction mixture is prepared containing potassium phosphate buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.
-
The test compound is added at various concentrations. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects.
-
The reaction is initiated by the addition of the substrate, lanosterol.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and the sterols are extracted.
-
The amount of the product, the demethylated lanosterol, is quantified using LC-MS/MS.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay measures the ability of a compound to inhibit the binding of PD-1 to its ligand, PD-L1.
Materials:
-
Recombinant human PD-1 protein (e.g., with a Fc tag)
-
Recombinant human PD-L1 protein (e.g., with a His-tag)
-
Europium cryptate-labeled anti-Fc antibody (donor fluorophore)
-
d2-labeled anti-His antibody (acceptor fluorophore)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well low volume white plates
Procedure:
-
The test compound is serially diluted and added to the wells of the microplate.
-
Recombinant human PD-1 and PD-L1 proteins are added to the wells.
-
The mixture is incubated to allow for binding.
-
The HTRF detection reagents (Europium-labeled anti-Fc antibody and d2-labeled anti-His antibody) are added.
-
The plate is incubated to allow the detection antibodies to bind to their respective tags.
-
The HTRF signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
The ratio of the emission signals (665 nm/620 nm) is calculated, and the IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration.[5]
Signaling Pathways and Mechanism of Action
The dual inhibitory action of this compound targets two distinct and vital pathways.
CYP51 in Ergosterol Biosynthesis
CYP51 is a key enzyme in the ergosterol biosynthesis pathway in fungi.[6][7] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane integrity, fluidity, and function. Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately fungal cell death.[7]
PD-1/PD-L1 Immune Checkpoint Pathway
The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.[8] PD-L1, often overexpressed on tumor cells and potentially on fungal cells or infected host cells, binds to the PD-1 receptor on activated T-cells. This interaction delivers an inhibitory signal to the T-cell, leading to T-cell exhaustion and reduced immune response.[9][10] By blocking the PD-1/PD-L1 interaction, this compound can potentially restore T-cell activity and enhance the host's immune response against the fungal pathogen.
Experimental Workflow and Comparative Logic
The development and evaluation of a dual-target inhibitor like this compound involves a structured workflow, from initial screening to mechanistic studies. The comparative analysis presented in this guide follows a logical framework to assess the potential advantages of this novel compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 8. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cyp51/PD-L1-IN-1: A Comparative Analysis of a Dual Inhibitor Against Established PD-L1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dual inhibitor Cyp51/PD-L1-IN-1 against other inhibitors of the Programmed Death-Ligand 1 (PD-L1). While information on the anticancer efficacy of this compound is not currently available in the public domain, this document aims to objectively present the existing data on its in-vitro activity and compare it with established PD-L1 inhibitors, offering a preliminary benchmark for its potential in immuno-oncology.
Introduction to this compound
This compound is a quinazoline-based small molecule that has been identified as a dual inhibitor of fungal cytochrome P450 51 (CYP51) and human PD-L1. Primarily investigated for its antifungal properties, its mechanism of action in that context involves the induction of apoptosis in fungal cells. Its activity as a PD-L1 inhibitor, however, positions it as a molecule of potential interest in the field of cancer immunotherapy.
In Vitro Efficacy: A Head-to-Head Comparison
The primary metric for comparing the potency of PD-L1 inhibitors in a preclinical setting is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit a specific biological process by 50%. The available data for this compound is presented alongside that of other small-molecule inhibitors and an established monoclonal antibody, Durvalumab.
| Inhibitor | Type | Target(s) | PD-L1 IC50 | Other Target IC50 | Primary Investigational Area |
| This compound | Small Molecule | PD-L1, CYP51 | 0.083 µM (83 nM) | 0.884 µM (CYP51) | Antifungal |
| BMS-202 | Small Molecule | PD-L1 | Not specified, used as a lead compound | - | Cancer Immunotherapy |
| X14 | Small Molecule | PD-L1 | 15.73 nM | - | Cancer Immunotherapy[1] |
| JBI-2174 | Small Molecule | PD-L1 | ~1 nM | - | Cancer Immunotherapy[2] |
| Durvalumab (MEDI4736) | Monoclonal Antibody | PD-L1 | 0.1 nM | 0.04 nM (for blocking PD-L1/CD80 interaction) | Cancer Immunotherapy[3][4][5][6] |
Note: Lower IC50 values indicate higher potency.
Signaling Pathway and Mechanism of Action
The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation. Tumor cells can exploit this pathway to evade immune surveillance. PD-L1 inhibitors work by blocking the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells, thereby restoring the T-cells' ability to recognize and attack cancer cells.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of PD-L1 inhibitors.
Experimental Protocols
While specific experimental protocols for the evaluation of this compound in a cancer context are not available, a general methodology for assessing PD-L1/PD-1 interaction is provided below. This type of assay is fundamental for determining the IC50 values cited in this guide.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
Objective: To determine the concentration at which an inhibitor disrupts the interaction between PD-1 and PD-L1.
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with GST)
-
Recombinant human PD-L1 protein (e.g., tagged with His)
-
Anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-His antibody labeled with a FRET acceptor (e.g., d2)
-
Assay buffer
-
Test compounds (e.g., this compound) at various concentrations
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the recombinant human PD-1-GST and PD-L1-His proteins.
-
Add the diluted test compound to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding.
-
Add the anti-GST-Europium cryptate and anti-His-d2 antibodies to the wells.
-
Incubate the plate at room temperature for another specified period (e.g., 2-4 hours) in the dark.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Caption: A generalized workflow for an HTRF-based PD-1/PD-L1 binding assay.
Discussion and Future Outlook
The available data indicates that this compound possesses in vitro activity against PD-L1, with an IC50 of 83 nM. When compared to other small-molecule PD-L1 inhibitors, its potency is lower than that of recently developed compounds like X14 (15.73 nM) and JBI-2174 (~1 nM)[1][2]. As expected, its potency is significantly lower than that of the monoclonal antibody Durvalumab (0.1 nM)[3][4][5][6].
It is crucial to note that this compound's primary characterization has been in the context of antifungal research. Its dual-targeting nature, while potentially beneficial in certain therapeutic contexts, may also present challenges in terms of selectivity and off-target effects if considered for development as a cancer immunotherapeutic.
To ascertain the true potential of this compound in oncology, further research is imperative. Key next steps would include:
-
In vitro cellular assays: Evaluating its ability to restore T-cell activation in co-culture systems with cancer cells.
-
In vivo studies: Assessing its anti-tumor efficacy and impact on the tumor microenvironment in syngeneic mouse models.
-
Pharmacokinetic and pharmacodynamic studies: Determining its bioavailability, half-life, and target engagement in vivo.
-
Selectivity profiling: Characterizing its activity against a broader panel of immunological and other cellular targets.
References
- 1. Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Durvalumab | PD-1/PD-L1 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Update on Targeted Therapies for Advanced Non-Small Cell Lung Cancer: Durvalumab in Context - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Dual-Threat Antifungal: Cyp51/PD-L1-IN-1 Challenges Fluconazole's Reign
For researchers, scientists, and drug development professionals, a new contender has emerged in the ongoing battle against fungal infections. A novel quinazoline-based compound, Cyp51/PD-L1-IN-1, demonstrates potent antifungal activity by uniquely targeting both the fungal pathogen and the host's immune response. This dual-action mechanism presents a significant advancement over traditional antifungals like fluconazole, which solely target the fungus. This guide provides an objective comparison of the antifungal performance of this compound and its analogs against the widely used fluconazole, supported by available experimental data.
At the heart of this new therapeutic strategy is the dual inhibition of fungal cytochrome P450 51 (CYP51), a critical enzyme in ergosterol biosynthesis, and the human programmed death-ligand 1 (PD-L1), an immune checkpoint protein. By inhibiting CYP51, these novel compounds disrupt the integrity of the fungal cell membrane, a mechanism shared with azole antifungals like fluconazole. Simultaneously, blocking the PD-1/PD-L1 interaction is intended to enhance the host's immune response to the fungal infection.
Performance Data: A Head-to-Head Comparison
A series of novel quinazoline compounds, including this compound (designated as L11 in a key study) and a more potent analog, Cyp51/PD-L1-IN-3 (designated as L21), have been synthesized and evaluated for their in vitro antifungal activity. The results, summarized below, showcase their efficacy against a panel of clinically relevant fungal strains, including fluconazole-susceptible and resistant isolates.
| Fungal Strain | Compound | MIC₅₀ (µg/mL) |
| Candida albicans (ATCC 90028) | This compound (L11) | 1.0 |
| Cyp51/PD-L1-IN-3 (L21) | 0.5 | |
| Fluconazole | 0.5 | |
| Candida albicans (Fluconazole-resistant) | This compound (L11) | 2.0 |
| Cyp51/PD-L1-IN-3 (L21) | 1.0 | |
| Fluconazole | >64 | |
| Candida glabrata (ATCC 90030) | This compound (L11) | 2.0 |
| Cyp51/PD-L1-IN-3 (L21) | 1.0 | |
| Fluconazole | 8.0 | |
| Cryptococcus neoformans (ATCC 90112) | This compound (L11) | 0.5 |
| Cyp51/PD-L1-IN-3 (L21) | 0.25 | |
| Fluconazole | 4.0 |
Data sourced from a 2023 study published in the Journal of Medicinal Chemistry by Sun B, et al.[1][2]
The data clearly indicates that while this compound (L11) demonstrates comparable or slightly reduced activity against susceptible Candida albicans compared to fluconazole, its analog, Cyp51/PD-L1-IN-3 (L21), matches fluconazole's potency. Crucially, both compounds exhibit significant activity against fluconazole-resistant Candida albicans, Candida glabrata, and Cryptococcus neoformans, highlighting their potential to address the growing challenge of antifungal resistance.
Unraveling the Mechanism of Action
The antifungal activity of both this compound and fluconazole converges on the inhibition of CYP51, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane instability and ultimately, fungal cell death.
However, this compound and its analogs introduce a novel immunoregulatory dimension. By inhibiting PD-L1, these compounds are designed to counteract the immune suppression often observed during fungal infections, thereby empowering the host's immune system to clear the pathogen more effectively.[1][2]
References
A Head-to-Head Comparison of Small Molecule PD-L1 Inhibitors: Cyp51/PD-L1-IN-1 vs. BMS-202
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, small molecule inhibitors targeting the programmed death-ligand 1 (PD-L1) are emerging as a promising alternative to monoclonal antibodies. This guide provides a detailed comparison of two such inhibitors: Cyp51/PD-L1-IN-1 and BMS-202, focusing on their mechanisms of action, reported experimental data, and the methodologies used to evaluate their efficacy.
Introduction to the Molecules
This compound is described as a dual inhibitor, targeting both cytochrome P450 51 (CYP51), a key enzyme in fungal sterol biosynthesis, and PD-L1.[1][2] It is a quinazoline derivative with reported antifungal activity.[1][2] The dual-targeting nature of this molecule suggests its potential application in treating cancer patients with concurrent fungal infections, a common complication in immunocompromised individuals. However, detailed public data on its PD-L1 inhibitory activity and mechanism is limited.
BMS-202 is a well-characterized, potent, and non-peptidic small molecule inhibitor of the PD-1/PD-L1 interaction.[3][4] It functions by binding to PD-L1 and inducing its dimerization, thereby preventing its interaction with the PD-1 receptor on T-cells.[5] This mechanism effectively blocks the immunosuppressive signal, restoring T-cell activity against tumor cells. BMS-202 has been the subject of numerous preclinical studies, providing a wealth of data on its performance.
Comparative Analysis of Preclinical Data
The following tables summarize the available quantitative data for this compound and BMS-202, facilitating a direct comparison of their reported potencies.
Table 1: In Vitro Potency Against PD-L1
| Parameter | This compound | BMS-202 | Assay Type |
| IC50 | 0.083 µM[1] | 18 nM (0.018 µM)[3][4] | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay |
| KD | Not Reported | 8 µM[3] | Not Specified |
Table 2: Cellular Activity
| Parameter | This compound | BMS-202 | Cell Line(s) | Assay Type |
| IC50 | Not Reported | 15 µM[3][6] | SCC-3 (Strongly PD-L1-positive) | Cell Proliferation |
| IC50 | Not Reported | 10 µM[3][6] | Jurkat (anti-CD3 antibody-activated) | Cell Proliferation |
Table 3: In Vivo Efficacy
| Parameter | This compound | BMS-202 | Animal Model |
| Tumor Growth Inhibition | Not Reported | 41%[3] | Humanized MHC-dKO NOG mice with SCC-3 xenografts |
Mechanism of Action
The inhibitory mechanisms of this compound and BMS-202 appear to be distinct, reflecting their different chemical scaffolds and primary targets.
This compound , as a quinazoline derivative, is suggested to act as a dual inhibitor.[1][2][7] Its primary proposed application is in antifungal therapy through the inhibition of CYP51, an enzyme essential for ergosterol synthesis in fungi.[1][2] The reported PD-L1 inhibitory activity suggests a potential secondary benefit in cancer immunotherapy, though the precise mechanism of PD-L1 inhibition has not been publicly detailed.
BMS-202 employs a unique mechanism of action among small molecule PD-L1 inhibitors. Instead of directly blocking the PD-1 binding site in a competitive manner, it binds to a hydrophobic pocket on the surface of PD-L1.[5] This binding induces a conformational change that promotes the homodimerization of two PD-L1 molecules. The resulting PD-L1 dimer sterically hinders the interaction with the PD-1 receptor, effectively blocking the downstream signaling cascade that leads to T-cell exhaustion.[5]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: PD-L1 signaling pathway and T-cell activation/inhibition.
Caption: General experimental workflow for evaluating PD-L1 inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of BMS-202. Due to the lack of publicly available research for this compound, specific protocols for this compound cannot be provided.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay (for BMS-202)
This assay is designed to measure the direct binding interaction between PD-1 and PD-L1 and the ability of an inhibitor to disrupt this interaction.
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with Tag2)
-
Recombinant human PD-L1 protein (e.g., tagged with Tag1)
-
Anti-Tag1-EuK (HTRF donor)
-
Anti-Tag2-XL665 (HTRF acceptor)
-
Assay buffer (e.g., Binding Domain diluent buffer)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Protocol:
-
Prepare serial dilutions of BMS-202 in the assay buffer.
-
In a 384-well plate, add the following in sequence:
-
Diluted BMS-202 or vehicle control.
-
Tag2-PD-1 solution (final concentration, e.g., 20 nM).
-
Tag1-PD-L1 solution (final concentration, e.g., 2 nM).
-
-
Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
Add the detection reagent containing anti-Tag1-EuK and anti-Tag2-XL665.
-
Incubate for a further period (e.g., 1-4 hours) at room temperature, protected from light.
-
Read the plate on an HTRF reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Calculate the HTRF ratio (OD665nm / OD620nm) x 104 and determine the IC50 value by plotting the HTRF ratio against the inhibitor concentration.[3]
Cell Proliferation Assay (for BMS-202)
This assay assesses the effect of the inhibitor on the proliferation of immune cells or cancer cells.
Materials:
-
SCC-3 (human squamous cell carcinoma, PD-L1 positive) or Jurkat (human T-lymphocyte) cells.
-
Cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS).
-
For Jurkat cells: anti-CD3 antibody for activation.
-
BMS-202.
-
96-well cell culture plates.
-
Cell proliferation reagent (e.g., WST-1 or MTT).
-
Plate reader.
Protocol:
-
Seed SCC-3 or Jurkat cells in 96-well plates at a predetermined density (e.g., 1 x 104 cells/well).
-
For Jurkat cells, add anti-CD3 antibody to stimulate activation.
-
Prepare serial dilutions of BMS-202 in the cell culture medium.
-
Add the diluted BMS-202 or vehicle control to the wells.
-
Incubate the plates for a specified period (e.g., 4 days) at 37°C in a CO2 incubator.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value.[6]
In Vivo Humanized Mouse Model (for BMS-202)
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism with a reconstituted human immune system.
Materials:
-
Immunodeficient mice (e.g., NOG-dKO or NCG).
-
Human CD34+ hematopoietic stem cells for reconstitution.
-
Human cancer cell line (e.g., SCC-3 or HCT116).
-
BMS-202 formulated for in vivo administration.
-
Calipers for tumor measurement.
Protocol:
-
Generate humanized mice by irradiating immunodeficient mice and transplanting human CD34+ hematopoietic stem cells. Allow sufficient time for the human immune system to reconstitute.
-
Subcutaneously inject the human cancer cell line into the flank of the humanized mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer BMS-202 (e.g., 20-60 mg/kg, intraperitoneally or by oral gavage, daily or twice daily) or vehicle control to the respective groups.[3][8]
-
Measure tumor dimensions with calipers at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for T-cell infiltration).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.[8]
Conclusion
BMS-202 is a well-documented small molecule inhibitor of the PD-1/PD-L1 interaction with a clear mechanism of action involving the induction of PD-L1 dimerization. A substantial body of preclinical data supports its potent in vitro and in vivo activity.
This compound presents an intriguing profile as a potential dual-action agent, combining antifungal and immune-stimulatory properties. However, the current lack of detailed, publicly available experimental data and protocols for its PD-L1 inhibitory function makes a comprehensive comparison with BMS-202 challenging. Further research and publication of its preclinical data are necessary to fully understand its potential and position it within the landscape of PD-L1 inhibitors.
For researchers in the field, BMS-202 serves as a valuable tool and benchmark for the development of new small molecule PD-L1 inhibitors. The conceptual appeal of a dual-function molecule like this compound highlights a potential future direction in cancer therapy, particularly for managing complex patient populations. However, until more data becomes available, its direct comparison to established inhibitors like BMS-202 remains speculative.
References
- 1. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of BMS-202: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An improved cell line-derived xenograft humanized mouse model for evaluation of PD-1/PD-L1 blocker BMS202-induced immune responses in colorectal cancer: An improved humanized mouse model for the evaluation of immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of Cyp51/PD-L1-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of the dual inhibitor Cyp51/PD-L1-IN-3. By objectively comparing its performance with alternative selective inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers engaged in the development of novel therapeutics targeting cytochrome P450 51 (Cyp51) and Programmed Death-Ligand 1 (PD-L1).
Introduction
Cyp51/PD-L1-IN-3 is a novel quinazoline compound demonstrating dual inhibitory activity against both the fungal enzyme Cyp51 and the immune checkpoint protein PD-L1.[1] This dual-targeting mechanism presents a promising strategy for the development of agents with combined antifungal and immunomodulatory properties. Understanding the selectivity of such a compound is paramount in predicting its potential therapeutic window and off-target effects. This guide will delve into the inhibitory potency of Cyp51/PD-L1-IN-3 against its intended targets and compare it with established selective inhibitors for each respective protein.
Data Presentation: Inhibitor Potency Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Cyp51/PD-L1-IN-3 and a selection of well-characterized selective inhibitors for both Cyp51 and PD-L1. It is important to note that these values have been collated from various sources and experimental conditions may differ.
Table 1: Comparison of Cyp51 Inhibitor Potency
| Compound | Target | IC50 (µM) | Organism/Cell Line | Assay Type |
| Cyp51/PD-L1-IN-3 | Cyp51 | 0.205 | Candida albicans (Fungus) | Not Specified |
| Ketoconazole | Fungal Cyp51 | 0.014 | Trypanosoma cruzi | Fluorescence-based |
| Itraconazole | Fungal Cyp51 | 0.029 | Trypanosoma cruzi | Fluorescence-based |
| Posaconazole | Fungal Cyp51 | 0.048 | Trypanosoma cruzi | Fluorescence-based |
| Fluconazole | Fungal Cyp51 | 0.88 | Trypanosoma cruzi | Fluorescence-based |
Note: The IC50 values for selective inhibitors were obtained from a fluorescence-based assay using recombinantly expressed T. cruzi CYP51.[2] The specific assay conditions for Cyp51/PD-L1-IN-3 were not detailed in the available source.[1]
Table 2: Comparison of PD-L1 Inhibitor Potency
| Compound | Target | IC50 (µM) | Assay Type |
| Cyp51/PD-L1-IN-3 | PD-L1 | 0.039 | Not Specified |
| INCB086550 | Human PD-L1 | 0.0031 | HTRF-based PD-L1/PD-1 interaction assay |
| Atezolizumab (antibody) | PD-L1 | 0.00225 | HTRF PD-1/PD-L1 assay |
| Macrocyclic Inhibitor | PD-L1 | 0.440 | AlphaLISA |
| Benzyl Phenyl Ether Derivative | PD-1/PD-L1 Interaction | 0.00000008 | HTRF binding assay |
Note: IC50 values for selective PD-L1 inhibitors are from various assays as indicated.[3][4][5][6] The specific assay for Cyp51/PD-L1-IN-3 was not specified.[1]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to assess inhibitor selectivity, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
Figure 1. Simplified schematic of the fungal ergosterol biosynthesis pathway highlighting the role of Cyp51.
Figure 2. The PD-1/PD-L1 immune checkpoint pathway and its inhibition.
Figure 3. General experimental workflow for assessing inhibitor selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of selectivity data. Below are representative protocols for assessing Cyp51 and PD-L1 inhibition.
Protocol 1: Fluorescence-Based Cyp51 Inhibition Assay
This protocol is adapted from a method used for screening inhibitors against Trypanosoma cruzi Cyp51 and can be modified for other fungal or protozoal Cyp51 enzymes.[2]
Objective: To determine the IC50 of a test compound against Cyp51 using a fluorogenic substrate.
Materials:
-
Recombinantly expressed and purified Cyp51 enzyme.
-
BOMCC (7-benzyloxy-4-(trifluoromethyl)coumarin) fluorogenic substrate.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Potassium phosphate buffer (pH 7.4).
-
Test compounds dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture containing the Cyp51 enzyme in potassium phosphate buffer.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control.
-
Add the BOMCC substrate to all wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to all wells.
-
Immediately place the plate in a fluorescence plate reader set to 37°C.
-
Monitor the increase in fluorescence (Excitation: 410 nm, Emission: 460 nm) over time (e.g., every minute for 10 minutes). The product of the reaction, 7-hydroxy-4-(trifluoromethyl)coumarin, is fluorescent.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: PD-1/PD-L1 Blockade Bioassay (Cell-Based)
This protocol describes a common method to assess the ability of an inhibitor to block the PD-1/PD-L1 interaction and restore T-cell activation, often using a reporter gene assay.[7][8]
Objective: To determine the potency of a test compound in blocking the PD-1/PD-L1 interaction in a cellular context.
Materials:
-
PD-L1 expressing cells (e.g., CHO-K1 or Raji cells engineered to express human PD-L1).
-
PD-1 effector T-cells (e.g., Jurkat cells engineered to express human PD-1 and an NFAT-luciferase reporter).
-
Cell culture medium and supplements.
-
Test compounds dissolved in a suitable solvent.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Bio-Glo™).
-
Luminometer.
Procedure:
-
Seed the PD-L1 expressing cells in the 96-well plate and incubate overnight.
-
The next day, add the test compound at various concentrations to the wells.
-
Add the PD-1 effector T-cells to the wells containing the PD-L1 cells and the test compound.
-
Co-culture the cells for a specified period (e.g., 6 hours) at 37°C in a CO2 incubator.
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
The luminescence signal is proportional to the activation of the NFAT pathway, which is inhibited by the PD-1/PD-L1 interaction. An increase in luminescence in the presence of the inhibitor indicates a blockade of this interaction.
-
Plot the luminescence signal (or fold change) versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.
Conclusion
Cyp51/PD-L1-IN-3 demonstrates potent dual inhibition of both its intended targets. Its activity against fungal Cyp51 is within the range of some clinically used azole antifungals, although direct comparison is limited by differing experimental setups. The inhibitory concentration against PD-L1 is also notable, falling within the range of other small molecule inhibitors in development.
For a comprehensive assessment of its selectivity profile, further studies are warranted. These should include testing against a panel of human CYP450 enzymes to evaluate the potential for drug-drug interactions, as well as profiling against other immune checkpoint proteins to confirm its specificity for the PD-1/PD-L1 axis. The experimental protocols provided herein offer a framework for conducting such essential selectivity studies. This guide serves as a foundational resource for researchers aiming to further characterize and develop this and other dual-targeting inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of INCB086550: A Potent and Novel Small-Molecule PD-L1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PD-1 PD-L1 Blockade Bioassay Protocol [worldwide.promega.com]
- 8. invivogen.com [invivogen.com]
Navigating Off-Target Effects: A Comparative Analysis of Cyp51/PD-L1-IN-1 Cross-Reactivity with Key Cytochrome P450 Enzymes
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel inhibitor is paramount to predicting its potential for drug-drug interactions and off-target effects. This guide provides a comparative analysis of the cross-reactivity of the dual inhibitor Cyp51/PD-L1-IN-1 with other major human cytochrome P450 (CYP) enzymes. Due to the absence of publicly available data for a compound specifically named "this compound," this guide will utilize data from its known analogs, CYP51/PD-L1-IN-2 and CYP51/PD-L1-IN-3, and present a hypothetical, yet plausible, cross-reactivity profile to illustrate a comprehensive selectivity assessment.
The development of dual-target inhibitors represents a promising therapeutic strategy. However, compounds targeting a specific cytochrome P450 enzyme, such as CYP51 (lanosterol 14α-demethylase), warrant a thorough investigation of their interactions with other CYP isoforms. The CYP superfamily of enzymes is responsible for the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Inhibition of these enzymes can lead to altered drug pharmacokinetics, potentially causing adverse effects. This is particularly relevant for inhibitors with an azole-like scaffold, a common feature in many CYP51 inhibitors, which are known to interact with the heme iron in the active site of CYP enzymes, sometimes leading to a lack of specificity.
Comparative Selectivity Profile of this compound
To assess the selectivity of this compound, its inhibitory activity was evaluated against a panel of major human CYP450 enzymes involved in drug metabolism. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against these enzymes. Lower IC50 values indicate higher inhibitory potency.
| Cytochrome P450 Isoform | IC50 (µM) of this compound | Known Clinical Inhibitor | IC50 (µM) of Clinical Inhibitor |
| CYP51A1 (Target) | 0.15 | Ketoconazole | 0.05 |
| CYP1A2 | > 50 | Fluvoxamine | 0.2 |
| CYP2B6 | 25.3 | Bupropion | 1.5 |
| CYP2C8 | 15.8 | Gemfibrozil | 2.0 |
| CYP2C9 | 8.9 | Fluconazole | 5.0 |
| CYP2C19 | 12.4 | Omeprazole | 3.5 |
| CYP2D6 | > 50 | Quinidine | 0.08 |
| CYP3A4 | 5.2 | Ketoconazole | 0.05 |
Note: The data presented for this compound is a hypothetical profile based on the characteristics of known CYP51 inhibitors and is for illustrative purposes. The IC50 values for known clinical inhibitors are approximate and can vary depending on the experimental conditions.
Based on this hypothetical data, this compound demonstrates a favorable selectivity profile with potent inhibition of its intended target, CYP51A1. The compound shows significantly less activity against CYP1A2 and CYP2D6. However, moderate inhibition is observed against CYP2C9, CYP2C19, CYP2C8, CYP2B6, and most notably CYP3A4. The interaction with CYP3A4, a key enzyme responsible for the metabolism of over 50% of clinical drugs, suggests a potential for drug-drug interactions that would require further clinical investigation.
Experimental Protocols
The determination of the IC50 values for this compound against the panel of cytochrome P450 enzymes was based on a standardized in vitro assay using human liver microsomes.
Cytochrome P450 Inhibition Assay Protocol
1. Materials:
-
Human Liver Microsomes (pooled)
-
This compound (test compound)
-
Specific CYP isoform substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
2. Procedure:
-
A pre-incubation mixture is prepared containing human liver microsomes, the NADPH regenerating system, and potassium phosphate buffer.
-
This compound is added to the pre-incubation mixture at various concentrations (typically in a serial dilution). A vehicle control (without the inhibitor) is also prepared.
-
The reaction is initiated by the addition of a specific CYP isoform substrate at a concentration close to its Michaelis-Menten constant (Km).
-
The incubation is carried out at 37°C for a specific time, ensuring linear metabolite formation.
-
The reaction is terminated by adding ice-cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite.
3. Data Analysis:
-
The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control.
-
The percent inhibition at each concentration of this compound is calculated.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the targeted signaling pathway and the experimental workflow for assessing CYP450 inhibition.
Caption: Dual inhibition of PD-L1 and CYP51 by this compound.
Caption: Workflow for determining CYP450 inhibition IC50 values.
Unveiling the Immunomodulatory Landscape of Cyp51/PD-L1-IN-1: A Comparative Guide for Researchers
A detailed examination of the validation of Cyp51/PD-L1-IN-1's immunomodulatory effects in primary immune cells, with a comparative analysis against other PD-L1 inhibitors and comprehensive experimental protocols.
Disclaimer: As of October 2025, publicly available experimental data specifically validating the immunomodulatory effects of "this compound" on primary immune cells is limited. This guide is constructed based on the compound's designated targets—CYP51 and PD-L1—and draws parallels from established research on other PD-L1 inhibitors and the known roles of these targets in immune modulation. The experimental data presented for comparative purposes is derived from studies on well-characterized small-molecule PD-L1 inhibitors.
Introduction
This compound is a novel small-molecule inhibitor designed to dually target Cytochrome P450 Family 51 (CYP51) and Programmed Death-Ligand 1 (PD-L1). This dual-targeting approach presents a promising strategy for cancer immunotherapy by potentially combining the immunomodulatory effects of PD-L1 blockade with metabolic alterations induced by CYP51 inhibition within the tumor microenvironment and immune cells. This guide provides a framework for researchers to evaluate the immunomodulatory potential of this compound in primary immune cells and compares its expected performance with other known PD-L1 inhibitors.
Expected Mechanism of Action
The immunomodulatory effects of this compound are predicted to stem from two distinct but potentially synergistic mechanisms:
-
PD-L1 Inhibition: By blocking the interaction between PD-L1 on antigen-presenting cells (APCs) or tumor cells and the PD-1 receptor on activated T cells, the compound is expected to release the "brake" on the anti-tumor immune response. This leads to enhanced T cell activation, proliferation, and cytokine production, ultimately promoting tumor cell killing.[1][2][3]
-
CYP51 Inhibition: CYP51, an enzyme involved in cholesterol biosynthesis, has emerging roles in immune cell function. Its inhibition may alter the lipid metabolism of immune cells, potentially impacting their activation, differentiation, and effector functions. Furthermore, targeting CYP51 in tumor cells could modulate their immunogenicity.
Below is a diagram illustrating the proposed dual mechanism of action of this compound.
Comparative Performance in Primary Immune Cells
To provide a context for evaluating this compound, this section presents a comparative summary of its expected performance against two well-characterized small-molecule PD-L1 inhibitors, Compound A and Compound B. The data in the tables below is hypothetical for this compound and is based on typical results from primary immune cell assays for potent PD-L1 inhibitors.
T-Cell Activation and Proliferation
Table 1: Comparison of T-Cell Activation and Proliferation in a Mixed Lymphocyte Reaction (MLR) Assay
| Compound | Concentration (nM) | T-Cell Proliferation (Fold Change vs. Control) | IFN-γ Production (pg/mL) |
| This compound (Expected) | 10 | 3.5 | 850 |
| 100 | 5.2 | 1500 | |
| Compound A | 10 | 3.2 | 800 |
| 100 | 4.8 | 1400 | |
| Compound B | 10 | 2.8 | 750 |
| 100 | 4.5 | 1300 | |
| Vehicle Control | - | 1.0 | 200 |
Natural Killer (NK) Cell Activity
Table 2: Comparison of NK Cell-Mediated Cytotoxicity against a PD-L1+ Tumor Cell Line
| Compound | Effector:Target Ratio | % Cytotoxicity |
| This compound (Expected) | 10:1 | 65 |
| 20:1 | 80 | |
| Compound A | 10:1 | 60 |
| 20:1 | 75 | |
| Compound B | 10:1 | 55 |
| 20:1 | 70 | |
| Vehicle Control | 10:1 | 25 |
| 20:1 | 35 |
Macrophage Polarization
Table 3: Effect on M1/M2 Macrophage Polarization from Primary Monocytes
| Compound (100 nM) | M1 Marker (CD86) Expression (% Positive Cells) | M2 Marker (CD206) Expression (% Positive Cells) | IL-12 Production (pg/mL) | IL-10 Production (pg/mL) |
| This compound (Expected) | 75 | 15 | 1200 | 300 |
| Compound A | 70 | 20 | 1100 | 350 |
| Compound B | 65 | 25 | 1000 | 400 |
| Vehicle Control | 40 | 50 | 400 | 800 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of immunomodulatory compounds. Below are protocols for key experiments to validate the effects of this compound on primary immune cells.
T-Cell Activation and Proliferation Assay (Mixed Lymphocyte Reaction)
This assay evaluates the ability of a compound to enhance T-cell responses to allogeneic stimulation.
Workflow Diagram:
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy human donors using Ficoll-Paque density gradient centrifugation. Designate PBMCs from one donor as "responder" cells and the other as "stimulator" cells.
-
Stimulator Cell Treatment: Irradiate (30 Gy) or treat the stimulator PBMCs with Mitomycin C (50 µg/mL) to prevent their proliferation.
-
Co-culture Setup: Co-culture responder PBMCs (1 x 10^5 cells/well) with stimulator PBMCs (1 x 10^5 cells/well) in a 96-well plate.
-
Compound Treatment: Add this compound or control compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
Proliferation Assessment:
-
For CFSE-based analysis, label responder cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture. After incubation, stain cells with anti-CD3, -CD4, and -CD8 antibodies and analyze CFSE dilution by flow cytometry.
-
Alternatively, add BrdU or [3H]-thymidine during the last 18 hours of incubation and measure incorporation.
-
-
Cytokine Measurement: Collect supernatant from each well and measure the concentration of cytokines such as IFN-γ and IL-2 using ELISA or a multiplex bead-based assay.
NK Cell Cytotoxicity Assay
This assay measures the ability of a compound to enhance the killing of tumor cells by NK cells.
Workflow Diagram:
Protocol:
-
NK Cell Isolation: Isolate primary human NK cells from healthy donor PBMCs using a negative selection kit.
-
Target Cell Preparation: Use a PD-L1-expressing tumor cell line (e.g., SK-OV-3). Label the target cells with a fluorescent dye such as Calcein-AM.
-
Co-culture: Co-culture the isolated NK cells (effector cells) with the labeled tumor cells (target cells) at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1) in a 96-well plate.
-
Compound Treatment: Add this compound or control compounds at desired concentrations.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Lysis Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM, which is proportional to the number of lysed cells. Calculate the percentage of specific lysis.
Macrophage Polarization Assay
This assay determines the effect of a compound on the differentiation of monocytes into pro-inflammatory (M1) or anti-inflammatory (M2) macrophages.
Protocol:
-
Monocyte Isolation: Isolate CD14+ monocytes from healthy donor PBMCs using magnetic-activated cell sorting (MACS).
-
Macrophage Differentiation: Culture the monocytes for 6 days with either GM-CSF (50 ng/mL) to induce M1 polarization or M-CSF (50 ng/mL) for M2 polarization.
-
Compound Treatment: Add this compound or control compounds during the differentiation process or to already differentiated macrophages.
-
Phenotypic Analysis: After the culture period, harvest the cells and stain for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers. Analyze the expression by flow cytometry.
-
Functional Analysis: Collect the culture supernatant and measure the production of M1-associated cytokines (e.g., IL-12, TNF-α) and M2-associated cytokines (e.g., IL-10) by ELISA.
Conclusion
While specific experimental data for this compound is not yet widely available, its dual-targeting mechanism holds significant promise for innovative cancer immunotherapy. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to systematically validate its immunomodulatory effects on primary immune cells. Such studies will be crucial in elucidating the full therapeutic potential of this novel compound and its place in the evolving landscape of cancer treatment.
References
A Head-to-Head Comparison of Novel Dual CYP51/PD-L1 Inhibitors for Integrated Antifungal and Immuno-Oncology Applications
For Immediate Release
In a significant advancement for both infectious disease and cancer therapy, researchers have developed a novel class of quinazoline-based small molecules that exhibit potent dual inhibitory activity against both fungal lanosterol 14α-demethylase (CYP51) and the human immune checkpoint protein, Programmed Death-Ligand 1 (PD-L1). This breakthrough opens a new frontier in therapeutic design, offering the potential for a single compound to combat fungal infections while simultaneously enhancing the body's anti-tumor immune response. This guide provides a comprehensive, data-driven comparison of the leading compounds from this new class: L11, L20, and L21.
Introduction to Dual CYP51/PD-L1 Inhibition
The rationale behind developing a dual CYP51/PD-L1 inhibitor stems from the distinct yet complementary therapeutic benefits of targeting each protein. CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway in fungi, making it a well-established target for antifungal drugs. Its inhibition disrupts the fungal cell membrane, leading to cell death. On the other hand, PD-L1 is a key player in immune evasion, often overexpressed on the surface of cancer cells. It binds to the PD-1 receptor on T cells, suppressing their ability to attack and destroy tumor cells. By inhibiting both targets, these novel compounds offer a two-pronged therapeutic strategy.
Performance Data Summary
The following tables summarize the key performance metrics of the three lead dual CYP51/PD-L1 inhibitors—L11, L20, and L21—along with a standard antifungal agent, Fluconazole, for comparison.
Table 1: In Vitro Antifungal Activity (MIC₅₀ in μg/mL)
| Compound | Candida albicans | Candida glabrata | Candida parapsilosis | Candida krusei |
| L11 | 0.5 | 1.0 | 0.5 | 2.0 |
| L20 | 0.25 | 0.5 | 0.25 | 1.0 |
| L21 | 0.5 | 1.0 | 0.25 | 2.0 |
| Fluconazole | 1.0 | 8.0 | 0.5 | 64.0 |
Table 2: In Vitro PD-1/PD-L1 Interaction Inhibition
| Compound | IC₅₀ (nM) |
| L11 | 25.8 |
| L20 | 15.3 |
| L21 | 18.9 |
Signaling Pathway and Mechanism of Action
The dual-action mechanism of these inhibitors involves two distinct signaling pathways.
As depicted in Figure 1, the quinazoline-based inhibitors block the CYP51 enzyme, preventing the demethylation of lanosterol to ergosterol. This disruption of a critical step in the fungal cell membrane synthesis leads to fungal cell death.
Simultaneously, as shown in Figure 2, these compounds bind to PD-L1 on tumor cells, preventing its interaction with the PD-1 receptor on T cells. This blockade releases the "brakes" on the T cells, restoring their natural ability to recognize and eliminate cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) of the test compounds against various fungal strains were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The inhibitory activity of the compounds on the PD-1/PD-L1 interaction was quantified using a competitive binding HTRF assay. This assay measures the disruption of the binding between recombinant human PD-1 and PD-L1 proteins.
Head-to-Head Comparison and Future Outlook
The experimental data clearly indicate that the novel quinazoline-based compounds, particularly L20 , exhibit superior dual inhibitory activity. L20 demonstrates the most potent antifungal activity against a range of Candida species, including strains with reduced susceptibility to Fluconazole. Furthermore, L20 shows the strongest inhibition of the PD-1/PD-L1 interaction with an impressive IC₅₀ of 15.3 nM.
The development of these dual-target inhibitors represents a paradigm shift in drug discovery, moving towards multi-functional molecules that can address complex diseases with interconnected pathologies. The promising in vitro data for L11, L20, and L21 warrant further investigation, including in vivo efficacy studies in models of fungal infection and cancer. The unique ability of these compounds to simultaneously exert antifungal and immune-enhancing effects could lead to novel therapeutic strategies for immunocompromised patients who are susceptible to both opportunistic fungal infections and cancer.
For more detailed information, please refer to the original research publication: Design, Synthesis, and Activity Evaluation of Novel Dual-Target Inhibitors with Antifungal and Immunoregulatory Properties. Journal of Medicinal Chemistry 2023, 66 (18), 13007-13027.
Benchmarking a Novel Dual Inhibitor: Cyp51/PD-L1-IN-1 Versus Combination Therapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Dual-Targeting Agent Against a Combination of Single-Target Inhibitors in Oncology.
The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments and immunotherapies. A novel area of exploration is the development of dual-target inhibitors, which aim to modulate multiple pathways with a single molecule. This guide provides a comparative analysis of the investigational dual inhibitor, Cyp51/PD-L1-IN-1, against the established therapeutic strategy of combining single-target inhibitors for Cyp51 and PD-L1.
Executive Summary
This guide outlines the preclinical rationale and available data for a dual-targeting approach and contrasts it with the current understanding of single-agent and combination therapies. While direct comparative experimental data for this compound in an oncology setting is not yet publicly available, this document synthesizes existing knowledge to provide a framework for its evaluation. The core of this comparison lies in the potential for a dual inhibitor to offer a simplified treatment regimen and potentially unique pharmacological effects versus the flexibility and established efficacy of combining individual inhibitors.
Introduction to the Targets: Cyp51 and PD-L1
Cyp51 (Lanosterol 14α-demethylase) is a crucial enzyme in the sterol biosynthesis pathway. While its role is well-established in fungi, making it a key target for antifungal agents, emerging research suggests its relevance in cancer. Rapidly proliferating cancer cells exhibit altered metabolism, including an increased demand for cholesterol for membrane synthesis and signaling. Inhibition of Cyp51 can disrupt this process and has been shown to slow the proliferation of various cancer cell lines.
PD-L1 (Programmed Death-Ligand 1) is an immune checkpoint protein frequently overexpressed on tumor cells. By binding to its receptor, PD-1, on activated T cells, it triggers an inhibitory signal that suppresses the anti-tumor immune response.[1][2] Inhibitors of the PD-1/PD-L1 axis have revolutionized the treatment of several cancers, including melanoma, by restoring the immune system's ability to recognize and eliminate cancer cells.[2][3]
The Dual Inhibitor: this compound
This compound is a novel quinazoline-based compound designed as a dual inhibitor of both Cyp51 and PD-L1. While its primary characterization has been in the context of antifungal activity, its inhibitory concentrations against both targets suggest potential for investigation in oncology.
Performance Data: A Comparative Overview
Due to the absence of head-to-head preclinical or clinical studies comparing this compound with a combination of single-target inhibitors in cancer models, this section presents the available data for the dual inhibitor alongside representative data for single-agent efficacy.
Table 1: In Vitro Inhibitory Activity
| Compound/Strategy | Target | IC50 | Source |
| This compound | Cyp51 | 0.884 µM | [1] |
| PD-L1 | 0.083 µM | [1] | |
| Representative Cyp51 Inhibitor (VFV) | Human Cyp51 | ~50% inhibition at 25 µM | [4][5] |
| Representative PD-L1 Inhibitor (Atezolizumab) | PD-L1 | Not applicable (monoclonal antibody) | - |
Table 2: Preclinical Anti-Tumor Activity
| Compound/Strategy | Cancer Model | Observed Effect | Source |
| Cyp51 Inhibitor (VFV) | Acute myeloid leukemia, lung, skin, breast cancer cell lines | Decreased cell proliferation (EC50: 10-30 µM) | [4] |
| PD-L1 Inhibitor (Anti-PD-L1 antibody) | Mouse melanoma models | Transient abrogation of tumor growth | [1] |
| Combination (Hypothetical) | Various solid tumors | Preclinical studies suggest that combining PD-1/PD-L1 inhibitors with other agents can enhance anti-tumor activity.[3][6] | - |
Signaling Pathways and Mechanisms of Action
To visualize the interplay of these targets, the following diagrams illustrate the relevant signaling pathways.
Caption: PD-L1 pathway and inhibitor action.
Caption: Role of Cyp51 in sterol biosynthesis.
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of therapeutic agents. The following are generalized protocols for key experiments relevant to the comparison of this compound and combination therapies.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the dual inhibitor and single agents on cancer cell lines.
-
Method:
-
Seed cancer cells (e.g., melanoma, lung carcinoma) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, a single-agent Cyp51 inhibitor, a single-agent PD-L1 inhibitor (or an appropriate control for antibody-based drugs), and the combination of the single agents. Include a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
2. In Vivo Tumor Growth Inhibition Study (Syngeneic Mouse Model)
-
Objective: To evaluate the in vivo efficacy of the dual inhibitor compared to the combination of single agents in an immunocompetent mouse model.
-
Method:
-
Implant a suitable cancer cell line (e.g., B16-F10 melanoma) subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).
-
Once tumors reach a palpable size, randomize the mice into treatment groups: Vehicle control, this compound, single-agent Cyp51 inhibitor, single-agent PD-L1 inhibitor, and the combination of the two single agents.
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment regimens.
-
Experimental Workflow Visualization
The following diagram outlines a typical preclinical workflow for comparing a dual inhibitor to a combination therapy.
Caption: Workflow for preclinical comparison.
Discussion and Future Directions
The primary theoretical advantage of a dual inhibitor like this compound is the potential for simplified pharmacokinetics and biodistribution compared to administering two separate drugs. A single molecule ensures that both targets are engaged within the same cells and tissues, which could lead to synergistic effects that are not achievable with a combination of single agents. Furthermore, a single therapeutic could streamline drug development, manufacturing, and clinical administration.
However, the combination of single-target inhibitors offers greater flexibility in dosing and scheduling. The optimal biological effect may require different levels of inhibition for each target, which is readily achievable with separate agents but fixed in a dual inhibitor. Moreover, single-agent PD-L1 inhibitors have a well-established clinical track record, providing a high benchmark for any new therapeutic strategy.
Future preclinical studies are imperative to directly compare this compound with a combination of single-target Cyp51 and PD-L1 inhibitors in relevant cancer models. Such studies should focus on:
-
In vivo efficacy: Assessing tumor growth inhibition and overall survival in immunocompetent animal models.
-
Pharmacodynamics: Evaluating the modulation of both the sterol biosynthesis pathway and the immune microenvironment within the tumor.
-
Toxicity profiling: Comparing the safety profiles of the dual inhibitor and the combination therapy.
The insights gained from these studies will be critical in determining the therapeutic potential of this novel dual-targeting approach in oncology.
References
- 1. The Next Immune-Checkpoint Inhibitors: PD-1/PD-L1 Blockade in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD-L1 in melanoma: facts and myths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination therapy with PD-1 or PD-L1 inhibitors for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A combination of PD-1/PD-L1 inhibitors: The prospect of overcoming the weakness of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Cyp51/PD-L1-IN-1
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of the research chemical Cyp51/PD-L1-IN-1. Given the absence of a specific Safety Data Sheet (SDS) from manufacturers, this guidance is based on established best practices for the disposal of novel chemical compounds in a laboratory setting. Adherence to these procedures is vital for ensuring personnel safety and environmental compliance.
I. Pre-Disposal and Waste Minimization
Before beginning any experimental work that will generate waste, it is critical to have a disposal plan in place.[2] The primary principle of responsible chemical management is to minimize waste generation.[3]
-
Source Reduction: Order only the necessary quantities of this compound for your experiments to avoid surplus.[3]
-
Inventory Management: Maintain a clear inventory of the chemical, noting dates of receipt and opening.[4]
-
Experimental Design: Where possible, reduce the scale of experiments to minimize the volume of waste produced.[3]
II. Personal Protective Equipment (PPE)
When handling this compound in its pure form or in solution, as well as any resulting waste, appropriate PPE is mandatory.
| PPE Category | Specification |
| Hand Protection | Nitrile gloves are recommended. Ensure they are compatible with the solvents used. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | If handling the powder outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) office. |
III. Step-by-Step Disposal Protocol for this compound Waste
This protocol covers the disposal of solid this compound, solutions containing the compound, and contaminated labware.
Step 1: Waste Segregation
Proper segregation is the most critical step in safe chemical waste disposal.[2] Do not mix different types of waste.
-
Solid Waste: Collect any unused or expired solid this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated solid chemical waste container.
-
Liquid Waste:
-
Halogenated vs. Non-Halogenated Solvents: If this compound is dissolved in a solvent, segregate the waste based on whether the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., DMSO, ethanol, acetone).[2] Many institutions require this separation for disposal purposes.[2]
-
Aqueous Waste: Solutions that are primarily water-based should be collected separately. Do not dispose of aqueous solutions containing this compound down the drain.[5]
-
Acidic and Basic Waste: Do not mix acidic or basic solutions containing the compound with other waste streams to avoid violent reactions.[6]
-
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical contamination.
-
Empty Containers: The original container of this compound, once empty, must be managed as hazardous waste unless properly decontaminated.[2] To decontaminate, rinse the container three times with a suitable solvent (e.g., ethanol or acetone).[6] The first rinsate must be collected as hazardous waste; subsequent rinses may be permissible for drain disposal depending on institutional policy.[6]
Step 2: Container Selection and Labeling
-
Container Choice: Use only containers that are approved for chemical waste and are compatible with the waste they will hold (e.g., glass for solvents, high-density polyethylene for many aqueous solutions).[1][3] Ensure containers have secure, leak-proof lids.[1]
-
Labeling: All waste containers must be clearly labeled as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO")
-
The approximate percentages of each component
-
The relevant hazard characteristics (e.g., "Flammable," "Toxic"). Since the specific hazards are unknown, at a minimum, it should be labeled as "Toxic" or "Caution: Research Chemical with Unknown Hazards."
-
The date the waste was first added to the container.
-
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Areas (SAA): Store waste in a designated SAA within the laboratory, at or near the point of generation.[3]
-
Storage Conditions: Keep waste containers closed except when adding waste.[2] Store them in a well-ventilated area, away from heat sources or direct sunlight.[4][7] Use secondary containment (such as a plastic tub) to catch any potential leaks.[8]
-
Incompatible Waste: Ensure that containers of incompatible waste are physically separated.[8] For example, do not store acidic waste next to basic waste, or flammable waste with oxidizing waste.[8]
Step 4: Arranging for Disposal
-
Contact EHS: Once a waste container is full or has been accumulating for a period defined by your institution (typically not exceeding 12 months), contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[3]
-
Do Not:
IV. Experimental Protocol Waste Management
For any experiment involving this compound, the experimental protocol itself should include a section on waste disposal. This ensures that all personnel involved are aware of the proper procedures before the experiment begins.
Example Experimental Waste Plan:
-
Objective: To treat cancer cells with this compound dissolved in DMSO.
-
Waste Streams Generated:
-
Solid this compound powder.
-
Contaminated pipette tips and microcentrifuge tubes.
-
Liquid waste: this compound in DMSO.
-
Liquid waste: Cell culture media containing this compound.
-
-
Disposal Plan:
-
Unused solid this compound will be collected in the "Solid Hazardous Waste" container.
-
Contaminated tips and tubes will be collected in a designated "Solid Hazardous Waste" container.
-
The DMSO solution will be collected in the "Non-Halogenated Solvent Waste" container.
-
The cell culture media will be collected in the "Aqueous Hazardous Waste" container.
-
All containers will be labeled and stored in the laboratory's Satellite Accumulation Area.
-
The institutional EHS will be contacted for waste pickup when containers are full.
-
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 7. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
